KPT-185
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGWFLRRRYNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KPT-185: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of nuclear export (SINE) that targets Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a crucial nuclear transport protein responsible for the export of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[2][3] In many cancer types, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of TSPs, thereby promoting oncogenesis.[1][4] this compound and its orally bioavailable analog, Selinexor (B610770) (KPT-330), represent a novel therapeutic strategy by blocking this export process, forcing the nuclear retention and reactivation of TSPs, and ultimately leading to selective apoptosis of cancer cells.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: XPO1 Inhibition
The primary mechanism of action of this compound is the covalent, slowly reversible inhibition of XPO1.[1] This binding event physically obstructs the cargo-binding pocket of XPO1, preventing it from interacting with and exporting its protein and RNA cargo from the nucleus. The consequences of this inhibition are pleiotropic, impacting multiple critical cellular processes that are dysregulated in cancer.
Signaling Pathway Diagram
Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs and oncogene mRNAs.
Key Downstream Effects in Cancer Cells
Nuclear Retention and Reactivation of Tumor Suppressor Proteins
By blocking their export, this compound forces the accumulation of key TSPs within the nucleus. This includes p53, p21, p27, and the inhibitor of NF-κB, IκB-α.[4][5] The nuclear retention of these proteins restores their tumor-suppressive functions, leading to the induction of apoptosis and cell cycle arrest.[2][4] Studies have shown that this compound's effects can be both p53-dependent and independent.[2][6]
Inhibition of Oncogene Translation and Ribosome Biogenesis
This compound also blocks the nuclear export of essential components for protein synthesis, including ribosomal subunits and certain oncogenic mRNAs like c-Myc, Bcl-2, and Cyclin D1.[3][6][7] This leads to a reduction in the translation of key oncoproteins and impairs overall ribosome biogenesis, further contributing to the anti-proliferative effects of the compound.[6][7]
Induction of Apoptosis and Cell Cycle Arrest
A primary outcome of this compound treatment in cancer cells is the induction of apoptosis.[8][9] This is triggered by the nuclear accumulation of TSPs and the downregulation of anti-apoptotic proteins.[4][9] this compound has been shown to induce apoptosis in a variety of cancer cell lines, including those from leukemia, lymphoma, and solid tumors.[6][8][10] Additionally, this compound can cause cell cycle arrest, primarily at the G1 phase, by increasing the nuclear levels of cell cycle inhibitors like p21 and p27.[4][8][9]
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related SINE compounds across various cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |
| This compound | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 14 T-ALL lines | 16 - 395 | [9] |
| Acute Myeloid Leukemia (AML) | AML cell lines and primary blasts | 100 - 500 | [8] | |
| Non-Hodgkin Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | [8] | |
| Mantle Cell Lymphoma (MCL) | Z138, Jeko-1 | 50 - 100 | [6] | |
| Ovarian Cancer | A2780, A2780CP20, etc. | 110 - 500 | [10] | |
| Uterine Cancer | Hec265, SPEC2, Ishikawa | 110 - 500 | [10] | |
| Colon Cancer | Lovo | ~500 | [11] | |
| Colon Cancer | HT29 | 1000 - 3000 | [11] | |
| Selinexor (KPT-330) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4, Jurkat, etc. | 34 - 203 | [9][12] |
| Liposarcoma | LPS141, MLS402, SW872, SA4 | Dose-dependent growth inhibition | [4][13] | |
| Colorectal Cancer | HCT8, HCT116 | 100 - 300 | [14] | |
| Verdinexor (KPT-335) | Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly3, OCI-Ly10, CLBL1 | 2.1 - 41.8 | [15][16] |
| T-cell Lymphoma | Jurkat | 0.3 | [15][16] |
Experimental Protocols
General Experimental Workflow
Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cells.
Cell Viability Assay (WST-1 Method)
-
Objective: To determine the dose-dependent effect of this compound on cancer cell proliferation.
-
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5x10^4 cells per well in 100 µL of complete medium.[16]
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.[8]
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[8]
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[8]
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value using appropriate software (e.g., Prism).[16]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for specific time points (e.g., 6, 13, 24 hours).[9]
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[9][11]
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Treat cells with this compound or DMSO for a specified duration (e.g., 24 hours).[4][9]
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[11]
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression and localization of target proteins.
-
Protocol:
-
Treat cells with this compound or DMSO.
-
For whole-cell lysates, lyse cells in RIPA buffer. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., XPO1, p53, p21, cleaved caspase-3, GAPDH) overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound represents a targeted therapeutic approach that leverages the dependence of cancer cells on the nuclear export machinery. By inhibiting XPO1, this compound effectively restores the function of endogenous tumor suppressor mechanisms while simultaneously impeding the production of key oncoproteins. The preclinical data strongly support its potent anti-cancer activity across a broad range of malignancies. The detailed methodologies provided in this guide serve as a foundation for further research into the nuanced mechanisms of SINE compounds and their potential applications in oncology. The continued investigation of this compound and its analogs is crucial for the development of novel and effective cancer therapies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism and therapeutic implications of selinexor (KPT-330) in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Exportin 1 inhibitor KPT-330 reverses oxaliplatin resistance via p53 nuclear retention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
KPT-185: A Technical Guide to its Binding Affinity and Kinetics with CRM1/XPO1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a crucial nuclear export protein responsible for the translocation of a wide array of cargo proteins, including tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm. In various malignancies, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical cellular regulators. This compound, as a Selective Inhibitor of Nuclear Export (SINE), covalently binds to a specific cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of CRM1, thereby blocking the nuclear export of cargo proteins and restoring their tumor-suppressive functions. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with CRM1/XPO1, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions and pathways.
Data Presentation: Quantitative Analysis of this compound Interaction with CRM1/XPO1
While specific kinetic constants such as the dissociation constant (Kd), on-rate (kon), and off-rate (koff) for the direct binding of this compound to CRM1/XPO1 are not extensively reported in publicly available literature, its biological activity is well-characterized through half-maximal inhibitory concentrations (IC50) in various cancer cell lines. The binding is known to be covalent and slowly reversible.[1]
| Parameter | Value | Cell Line/System | Reference |
| Binding Mechanism | Covalent, slowly reversible | Recombinant CRM1 | |
| Binding Site | Cysteine 528 (Cys528) | Human CRM1 | [2] |
| IC50 | ~25 nM (median) | Non-Hodgkin's Lymphoma (NHL) cell panel | [3] |
| IC50 | 100-500 nM | Acute Myeloid Leukemia (AML) cell lines | [4][5] |
| IC50 | 16-395 nM | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | [2][4] |
| IC50 | 132-144 nM | Mantle Cell Lymphoma (MCL) cell lines | [6] |
| Reversibility | 40-60% inhibition reversed after 24 hours | Biochemical assays | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the binding affinity and kinetics of covalent inhibitors like this compound. Below are methodologies for key experiments that can be employed to characterize the interaction between this compound and CRM1/XPO1.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information on the binding mode of this compound to CRM1.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant human CRM1/XPO1. For structural studies with this compound, a mutant version of Saccharomyces cerevisiae CRM1 (ScCRM1) with a Threonine to Cysteine substitution at position 539 (T539C) can be used to mimic the human Cys528.[3]
-
Complex Formation: Incubate the purified CRM1 protein with a molar excess of this compound to ensure covalent modification. The formation of the complex can be verified by mass spectrometry.
-
Crystallization: Screen for crystallization conditions using various commercially available kits. Crystals of the this compound-CRM1 complex are typically grown using the hanging-drop vapor-diffusion method.[3]
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. The structure is then solved by molecular replacement using a previously determined CRM1 structure as a search model.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. For covalent inhibitors, ITC can be adapted to study the kinetics of the covalent bond formation.
Methodology:
-
Sample Preparation: Prepare solutions of purified CRM1/XPO1 and this compound in the same, well-dialyzed buffer to minimize heats of dilution. Degas all solutions prior to use.[7][8]
-
ITC Experiment: Load the CRM1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.[7]
-
Titration: Perform a series of injections of this compound into the CRM1 solution while monitoring the heat released or absorbed.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of this compound to CRM1. This binding isotherm can be fitted to various models to extract thermodynamic parameters. For covalent inhibitors, the analysis can be more complex, often requiring specialized models that account for the two-step process of initial non-covalent binding followed by covalent bond formation.[9][10]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (this compound) to a ligand (CRM1) immobilized on a sensor surface. It is a powerful tool for determining the kinetics of both non-covalent and covalent interactions.
Methodology:
-
Chip Preparation and Ligand Immobilization: Immobilize purified CRM1/XPO1 onto a sensor chip using standard amine coupling chemistry.[11]
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time. This provides information on the association phase.
-
Dissociation Analysis: After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor. For a slowly reversible covalent inhibitor, this phase will be very slow.
-
Data Analysis: The resulting sensorgrams are fitted to a two-state reaction model (initial reversible binding followed by covalent modification) to determine the association rate constant (kon), the dissociation rate constant (koff) for the initial binding step, and the rate of covalent modification (kinact).[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the engagement of a drug with its target in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with various concentrations of this compound or a vehicle control.
-
Thermal Challenge: Heat the treated samples to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble CRM1/XPO1 remaining at each temperature using techniques such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of CRM1 in the presence of this compound indicates target engagement.
Mandatory Visualizations
Signaling Pathway of CRM1/XPO1 Inhibition by this compound
Caption: CRM1/XPO1 inhibition by this compound restores nuclear localization of TSPs, inducing apoptosis.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for determining this compound and CRM1/XPO1 binding kinetics using SPR.
Logical Relationship of this compound's Covalent Inhibition
Caption: Two-step mechanism of this compound's slowly reversible covalent inhibition of CRM1.
References
- 1. researchgate.net [researchgate.net]
- 2. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. tainstruments.com [tainstruments.com]
- 8. Crystallization of Nuclear Export Signals or Small-Molecule Inhibitors Bound to Nuclear Exporter CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Atomic basis of CRM1-cargo recognition, release and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185 is a potent and selective, orally bioavailable inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] As a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds, this compound covalently binds to cysteine 528 (Cys528) in the cargo-binding pocket of XPO1, leading to the nuclear retention and functional activation of tumor suppressor proteins (TSPs).[4][5] This mechanism induces cell cycle arrest, apoptosis, and inhibits proliferation in a range of cancer cell lines, demonstrating significant preclinical anti-cancer activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a detailed plausible chemical synthesis pathway of this compound, supported by experimental data and protocols.
Discovery and Mechanism of Action
Identification as a Selective Inhibitor of Nuclear Export (SINE)
This compound was identified through research efforts focused on developing small molecule inhibitors of nuclear export. The discovery of leptomycin B, a natural product with potent XPO1 inhibitory activity, validated XPO1 as a therapeutic target in oncology. However, its high toxicity limited its clinical utility.[6] This led to the development of synthetic SINE compounds, including this compound, which exhibit improved selectivity and a better safety profile.[5][6] this compound is a derivative of N-azolylacrylates and shares a common structural scaffold with other SINE compounds like Selinexor (KPT-330).[1]
Molecular Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the function of XPO1, a key protein responsible for the transport of over 200 cargo proteins, including many TSPs, from the nucleus to the cytoplasm.[7][8] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate cytoplasmic localization and inactivation of TSPs such as p53, p21, and FOXO proteins.[4][8]
This compound covalently and irreversibly binds to the Cys528 residue within the nuclear export signal (NES)-binding groove of XPO1.[3][4][5] This binding event blocks the interaction of XPO1 with its cargo proteins, forcing their accumulation in the nucleus.[5][8] The nuclear retention of TSPs allows them to carry out their normal functions, including cell cycle regulation and induction of apoptosis, ultimately leading to cancer cell death.[4][8]
Preclinical Anti-Cancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a variety of cancer cell lines.
Quantitative Efficacy Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MV4-11, OCI/AML3, MOLM-13 | Acute Myeloid Leukemia (AML) | 100 - 500 | [2][3] |
| HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | [2] |
| NHL cell lines (panel) | Non-Hodgkin's Lymphoma (NHL) | ~25 (median) | [1] |
| Z138 (wt-p53) | Mantle Cell Lymphoma (MCL) | 18 | |
| JVM-2 (wt-p53) | Mantle Cell Lymphoma (MCL) | 141 | |
| MINO (mt-p53) | Mantle Cell Lymphoma (MCL) | 132 | |
| Jeko-1 (mt-p53) | Mantle Cell Lymphoma (MCL) | 144 |
Chemical Synthesis Pathway
The chemical synthesis of this compound, systematically named (Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate, can be achieved through a multi-step process. The following represents a plausible synthetic route based on the synthesis of structurally related SINE compounds.
Synthesis of Key Intermediates
Step 1: Synthesis of 3,5-bis(trifluoromethyl)benzamide
The synthesis begins with the commercially available 3,5-bis(trifluoromethyl)benzoyl chloride. This acid chloride is reacted with ammonia (B1221849) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to yield 3,5-bis(trifluoromethyl)benzamide.
Step 2: Synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
The resulting amide is then converted to the corresponding thioamide by treatment with Lawesson's reagent. The thioamide is subsequently reacted with formhydrazide in a condensation reaction, followed by cyclization, to form the 1,2,4-triazole (B32235) ring.
Final Assembly of this compound
Step 3: N-Alkylation of the Triazole Ring
The 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is then N-alkylated with a suitable propiolate ester, such as isopropyl propiolate, in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via a Michael addition to afford the final product, this compound. The Z-isomer is the thermodynamically favored product.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Immunoblotting for CRM1 and p53
This protocol is used to detect the levels of CRM1 and the nuclear accumulation of p53 following this compound treatment.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a specialized kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRM1, p53, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Selective inhibitors of nuclear export (SINE) as novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185: A Selective Inhibitor of Nuclear Export (SINE) for Advancing Cancer Therapy
An In-depth Technical Guide on the Role of KPT-185 in Modulating Nuclear Export of Tumor Suppressor Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant localization of tumor suppressor proteins (TSPs) is a hallmark of many cancers, contributing to uncontrolled cell proliferation and survival. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export protein that is frequently overexpressed in malignant cells, leading to the exclusion of critical TSPs from the nucleus, thereby inactivating them. This compound, a potent and selective inhibitor of nuclear export (SINE), has emerged as a promising therapeutic agent that covalently binds to XPO1 and blocks its function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the nuclear retention of tumor suppressor proteins. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of this compound's potential in oncology research and drug development.
Introduction
The compartmentalization of proteins within the cell is a critical regulatory mechanism for cellular function. In eukaryotic cells, the nucleus serves as the primary site for transcription and the regulation of gene expression. Tumor suppressor proteins, such as p53, FOXO, and IκB, play a pivotal role in maintaining genomic integrity, controlling the cell cycle, and inducing apoptosis in response to cellular stress.[1] The function of these proteins is contingent upon their nuclear localization, where they can interact with DNA and other nuclear factors.
In many cancer types, the overexpression of the nuclear export protein XPO1/CRM1 leads to the continuous shuttling of TSPs from the nucleus to the cytoplasm, effectively neutralizing their tumor-suppressive functions.[1][2] This process is a key driver of oncogenesis and represents a compelling target for therapeutic intervention. This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits XPO1-mediated nuclear export.[3] By binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, this compound prevents the association of TSPs with XPO1, leading to their nuclear accumulation and the restoration of their tumor-suppressive activities.[4]
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of XPO1, which disrupts the nuclear export of a wide range of cargo proteins, including numerous tumor suppressors.[4][5] This inhibition is achieved through a covalent but slowly reversible bond with Cys528 in the XPO1 cargo-binding pocket.[2] The blockade of XPO1 leads to the nuclear retention and accumulation of key tumor suppressor proteins, thereby reactivating their downstream signaling pathways that promote cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. In cancer cells with overactive XPO1, tumor suppressor proteins are exported to the cytoplasm, rendering them inactive. This compound blocks this export, leading to the nuclear accumulation of these proteins and subsequent cell cycle arrest and apoptosis.
Quantitative Data on this compound Efficacy
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, demonstrating potent efficacy at nanomolar concentrations. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Multiple Myeloma (MM.1S, H929, etc.) | Multiple Myeloma | 5 - 120 | [1] |
| Acute Myeloid Leukemia (AML) | Acute Myeloid Leukemia | 100 - 500 | [3][6] |
| T-cell Acute Lymphoblastic Leukemia | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [3] |
| Non-Hodgkin's Lymphoma (NHL) | Non-Hodgkin's Lymphoma | ~25 (median) | [6] |
| Pancreatic Cancer (BxPc-3, etc.) | Pancreatic Cancer | Low nanomolar | [2] |
| Ovarian Cancer (A2780, etc.) | Ovarian Cancer | See Figure 1A in[7] | [7] |
| Melanoma (A375, CHL-1) | Melanoma | See Figure 3 in[8] | [8] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Effect | Concentration | Duration | Reference(s) |
| MM.1S | 1.4-fold increase in G0/G1 phase | Not specified | 24 hours | [1] |
| MM.1S | 4.5-fold decrease in S phase | Not specified | 24 hours | [1] |
| MOLT-4 | G1 phase cell cycle arrest | Not specified | - | [3] |
| A2780 | Increased cleaved caspase 3 and 9 | Not specified | 12 hours | [7][9] |
| A2780 | Apoptosis increased from 2% to 60% | Not specified | 72 hours | [7][9] |
| A375 | Nuclear localization of TP53 | 500 nM | 16 hours | [8] |
| Z-138 | Nuclear accumulation of p53 | 160 nM | 1 hour | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells into 96-well plates at a desired density.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM to 10 µM) for specified time points (e.g., 24, 48, and 72 hours).[6]
-
WST-1 Reagent Addition: Add cell proliferation reagent WST-1 to each well according to the manufacturer's protocol.[6]
-
Incubation: Incubate the plates for a specified time.
-
Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[6]
Subcellular Fractionation and Immunoblotting
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.
-
Cell Lysis: Harvest and lyse the cells to separate the nuclear and cytoplasmic fractions using a subcellular fractionation kit.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the proteins of interest (e.g., p53, Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction).[8]
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
Experimental Workflow for Assessing Nuclear Protein Localization
The following diagram outlines the typical workflow for investigating the effect of this compound on the subcellular localization of a target protein.
Impact on Key Tumor Suppressor Proteins
p53
One of the most well-documented effects of this compound is the nuclear retention and subsequent activation of the tumor suppressor protein p53.[5][8] In many cancer cells, p53 is actively exported to the cytoplasm, where it is targeted for degradation. This compound treatment leads to a significant accumulation of p53 in the nucleus of cancer cells, including those with wild-type p53.[3][5] This nuclear retention of p53 results in the upregulation of its downstream target, CDKN1A, which induces cell cycle arrest.[8] Notably, the anti-tumor effects of this compound are not solely dependent on p53 status, as it also induces apoptosis in p53-mutant or null cell lines.[1][10][11]
Other Tumor Suppressor Proteins
Besides p53, this compound also affects the localization and function of other tumor suppressor proteins, including FOXO and IκB.[1] The nuclear retention of these proteins contributes to the broad anti-cancer activity of this compound across various hematological and solid tumors.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a wide range of cancers by targeting the fundamental mechanism of nuclear export. Its ability to restore the nuclear localization and function of key tumor suppressor proteins provides a powerful approach to reactivate the cell's own defense mechanisms against cancer. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of XPO1 inhibitors. Future research should continue to explore the full spectrum of cargo proteins affected by this compound and investigate rational combination therapies to enhance its anti-tumor efficacy. The development of biomarkers to predict response to this compound and other SINE compounds will be crucial for their successful clinical translation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Nuclear Export Inhibition for Pancreatic Cancer Therapy | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 11. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
KPT-185: A Deep Dive into its Downstream Signaling Pathways and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185, a selective inhibitor of nuclear export (SINE), represents a promising therapeutic agent in oncology. By targeting Exportin 1 (XPO1/CRM1), this compound effectively disrupts the cellular machinery responsible for the nuclear export of critical tumor suppressor proteins and growth regulators. This in-depth technical guide elucidates the core mechanism of action of this compound and details its impact on key downstream signaling pathways. The information presented herein is supported by a comprehensive review of preclinical data, with a focus on quantitative outcomes and experimental methodologies to provide a practical resource for the scientific community.
Core Mechanism of Action: Inhibition of XPO1/CRM1
This compound is an orally bioavailable small molecule that selectively and irreversibly binds to the cysteine residue (Cys528) within the cargo-binding groove of XPO1[1]. This covalent modification inactivates the XPO1 protein, leading to the inhibition of nuclear export of a wide range of cargo proteins, including tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs. The subsequent nuclear accumulation of these proteins reactivates their tumor-suppressive functions, ultimately leading to cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells.[2][3][4][5]
Downstream Signaling Pathways Affected by this compound
The inhibition of XPO1 by this compound triggers a cascade of events that impact multiple signaling pathways critical for cancer cell survival and proliferation.
The p53 Tumor Suppressor Pathway
A primary consequence of this compound treatment is the nuclear accumulation and subsequent activation of the p53 tumor suppressor protein.[3][6] In cancer cells with wild-type p53, this leads to the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21), which induces cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, which trigger apoptosis.[7][8][9] Studies have shown that the p53 status of a cell can be a critical determinant of its sensitivity to this compound-induced apoptosis.[8] However, this compound has also demonstrated efficacy in p53-mutant or null cancer cells, indicating the involvement of p53-independent mechanisms.[4][7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to KPT-185: A Dual Inducer of p53-Dependent and Independent Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KPT-185, a selective inhibitor of nuclear export (SINE), detailing its mechanisms of action in inducing apoptosis through both p53-dependent and independent pathways. It includes quantitative data, detailed experimental protocols, and visualizations of key cellular processes.
Introduction: Targeting Nuclear Export in Cancer
This compound is an orally bioavailable, small-molecule compound that selectively and irreversibly inhibits Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3] In many cancer types, XPO1 is overexpressed, leading to the functional inactivation of TSPs via their mislocalization in the cytoplasm.
By binding to the Cys528 residue in the cargo-binding groove of XPO1, this compound blocks this export process.[2][4] This forced nuclear retention and accumulation of TSPs restores their natural function, leading to potent anti-proliferative and pro-apoptotic effects in malignant cells. This guide explores the dual pathways through which this compound achieves this, demonstrating its efficacy in cancer cells regardless of their p53 mutational status.[5][6][7][8]
Core Mechanism: p53-Dependent Apoptosis Induction
In cancer cells harboring wild-type p53 (p53-WT), the primary mechanism of this compound-induced apoptosis is the restoration of the p53 tumor suppressor pathway.
Signaling Pathway
Normally, XPO1 exports p53 out of the nucleus, preventing it from activating its target genes. This compound treatment disrupts the interaction between XPO1 and p53, leading to the rapid accumulation of p53 within the nucleus.[1][3][9] This nuclear p53 then functions as a transcription factor, activating the expression of pro-apoptotic genes such as PUMA and BAX.[10][11] This, in turn, initiates the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspases 9 and 3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3][5] Studies show that this compound is a more potent activator of p53-mediated transcription than MDM2 inhibitors like Nutlin-3a in certain cancer models.[6][11]
p53-Independent Apoptosis Induction
A key therapeutic advantage of this compound is its ability to induce apoptosis in cancer cells that have mutated or null p53, which are often resistant to conventional therapies.[3][4][5][12] This is achieved through several parallel mechanisms.
Signaling Pathways
-
Suppression of Oncogenic Mediators : this compound has been shown to decrease the protein expression of key oncogenic drivers like c-Myc, Cyclin D1, PIM1, and anti-apoptotic Bcl-2 family members.[12][13] The nuclear retention of other XPO1 cargo, such as the eukaryotic translation initiation factor 4E (eIF4E), can disrupt the export and translation of mRNAs for these oncogenes.[12]
-
Inhibition of Ribosomal Biogenesis : Proteomic analysis reveals that this compound treatment leads to a significant downregulation of ribosomal proteins.[4][13] By blocking the XPO1-mediated export of ribosomal subunits and RNAs, this compound impairs the assembly of new ribosomes, which is critical for the high translational demands of rapidly proliferating cancer cells. This disruption of ribosomal biogenesis induces cellular stress and triggers apoptosis.[4][13]
-
Nuclear Retention of Other TSPs : Beyond p53, this compound forces the nuclear accumulation of other tumor suppressors like FoxO3, which can also contribute to apoptosis.[3]
Quantitative Efficacy Data
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across a wide range of cancer cell lines.
Anti-Proliferative Activity (IC50)
This compound demonstrates potent growth inhibition at nanomolar concentrations in various hematological and solid tumors.
| Cell Line | Cancer Type | p53 Status | IC50 Concentration | Reference |
| Leukemia Panel | Acute Myeloid Leukemia (AML) | Various | 100 - 500 nM | [1][2][14][15] |
| T-ALL Panel | T-cell Acute Lymphoblastic Leukemia | Various | 16 - 395 nM (at 72h) | [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Mutant | Induces apoptosis at 120 nM | [15][16] |
| A2780/CP70 | Ovarian Cancer | Wild-Type | ~100-200 nM | [3][5] |
| OVCAR3 | Ovarian Cancer | Mutant | ~200-300 nM | [5] |
| SKOV3 | Ovarian Cancer | Null | ~200-300 nM | [5] |
| H1299 | Lung Cancer | Null | 0.2 µM (200 nM) | [3] |
| MDA-MB-157 | Breast Cancer | Null | 0.92 µM (920 nM) | [3] |
| Lovo | Colon Cancer | Wild-Type | ~500 nM | [17] |
| HT29 | Colon Cancer | Mutant | 1000 - 3000 nM | [17] |
| GBM Panel | Glioblastoma | Various | 6 - 354 nM | [18] |
Apoptosis Induction
This compound treatment leads to a time- and dose-dependent increase in apoptotic cells, as measured by Annexin V staining.
| Cell Line | This compound Conc. | Treatment Time | Apoptotic Cells (%) | Reference |
| A2780 (Ovarian) | 0.2 µM | 48 hours | ~50% | [3] |
| A2780 (Ovarian) | 0.2 µM | 72 hours | ~60% | [3] |
| H1299 (Lung, p53-null) | Not Specified | 48 hours | 27% (vs. 8.3% control) | [3] |
| MDA-MB-157 (Breast, p53-null) | Not Specified | 48 hours | 36.2% (vs. 14.1% control) | [3] |
| MOLT-4 (T-ALL) | 120 nM | 13 hours | 48% | [16] |
| Jurkat (T-ALL) | 30 nM | 6 hours | 69% | [16] |
| Primary MCL (p53-WT) | 100 nM | 72 hours | 64.5% | [11] |
Key Experimental Protocols
The following are standardized methodologies used to evaluate the cellular effects of this compound.
Cell Viability Assay (WST-1 or MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment : Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO).[14] Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Reagent Addition : Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[14]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Treatment : Culture and treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining : Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[16]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins.
-
Cell Lysis : After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p53, cleaved caspase-3, PARP, Bcl-2, β-actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Subcellular Fractionation
This protocol separates nuclear and cytoplasmic proteins to demonstrate nuclear accumulation.
-
Cell Harvesting : Harvest treated cells and wash with cold PBS.
-
Cytoplasmic Lysis : Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenization : Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifugation : Centrifuge the homogenate at low speed to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Nuclear Lysis : Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer.
-
Analysis : Analyze both fractions by Western blotting, using markers like Histone H3 for the nuclear fraction and HSP90 or Tubulin for the cytoplasmic fraction to confirm purity.[9]
Conclusion and Therapeutic Implications
This compound is a potent anti-cancer agent that effectively induces apoptosis in a broad range of malignancies. Its dual mechanism of action is a significant advantage, allowing it to trigger cell death in tumors with functional p53 and, crucially, in those with p53 mutations that are typically resistant to DNA-damaging agents.
The ability to reactivate the p53 pathway in p53-WT cells and simultaneously target fundamental cancer processes like ribosomal biogenesis and oncogene expression in p53-mutant/null cells provides a strong rationale for its clinical development. This makes this compound and other SINE compounds a promising class of drugs for targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 13. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185: A Comprehensive Technical Guide to its Role in G1/S Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185, a selective inhibitor of nuclear export (SINE), demonstrates significant potential as an anti-cancer therapeutic by inducing cell cycle arrest, primarily at the G1/S transition. This document provides an in-depth technical overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-mediated cell cycle disruption. Quantitative data from various studies are summarized, and detailed protocols for essential experimental procedures are provided to facilitate further research and development.
Introduction
This compound is a potent and selective, orally bioavailable small molecule that inhibits Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a crucial nuclear export protein responsible for transporting over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[2][3] In many malignancies, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of TSPs, thereby promoting uncontrolled cell proliferation and survival.[2][4]
This compound and its clinical analogue, selinexor (B610770) (KPT-330), covalently bind to cysteine 528 in the cargo-binding groove of XPO1.[5][6] This irreversible inhibition blocks the nuclear export of key TSPs such as p53, p21, p27, and retinoblastoma protein (Rb).[2][7] The resulting nuclear accumulation of these proteins re-establishes their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.[7][8] A hallmark of this compound's activity is the induction of G1 phase cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase.[1][9][10]
Quantitative Analysis of this compound Activity
The efficacy of this compound and its analogues in inhibiting cell proliferation and inducing cell cycle arrest has been quantified across various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound and Selinexor (KPT-330)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| This compound | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |
| This compound | Jurkat | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |
| This compound | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |
| This compound | HPB-ALL | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |
| This compound | KOPTK1 | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |
| This compound | LOUCY | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |
| This compound | MV4-11 | Acute Myeloid Leukemia | 100-500 | Not Specified | [1] |
| This compound | OCI/AML3 | Acute Myeloid Leukemia | 100-500 | Not Specified | [1] |
| This compound | Z138 | Mantle Cell Lymphoma | 18 | 72 | [9] |
| This compound | JVM-2 | Mantle Cell Lymphoma | 141 | 72 | [9] |
| This compound | MINO | Mantle Cell Lymphoma | 132 | 72 | [9] |
| This compound | Jeko-1 | Mantle Cell Lymphoma | 144 | 72 | [9] |
| Selinexor (KPT-330) | T24 | Bladder Cancer | ~100 | 72 | [11] |
| Selinexor (KPT-330) | UM-UC-3 | Bladder Cancer | ~100 | 72 | [11] |
| Selinexor (KPT-330) | Liposarcoma Cell Lines | Liposarcoma | 125-2000 (dose-dependent inhibition) | 72 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MOLT-4 | DMSO (Control) | 54 | Not Specified | Not Specified | [12] |
| MOLT-4 | This compound (30 nM, 24h) | 81 | Not Specified | Not Specified | [12] |
| MOLT-4 | This compound (60 nM, 24h) | 81 | Not Specified | Not Specified | [12] |
| Z138 (shC) | Control | 64.3 ± 2.5 | 32.7 ± 2.2 | 3.0 ± 0.3 | [9] |
| Z138 (shC) | This compound (20 nM, 48h) | 69.8 ± 2.6 | 27.5 ± 2.4 | 2.7 ± 0.2 | [9] |
| JVM2 (shC) | Control | Not Specified | Decreased | Not Specified | [9] |
| JVM2 (shp53) | This compound (100nM, 48h) | Increased | Decreased | Not Specified | [9][13] |
| Liposarcoma Cells | Selinexor (0-1000 nM, 24h) | Significantly Increased | Significantly Reduced | Significantly Reduced | [14] |
| Bladder Cancer Cells (T24, J82, UM-UC-3, 5637) | Selinexor (0.1 uM, 72h) | Increased | Significantly Decreased | Decreased (T24, J82) | [11] |
Core Signaling Pathway of this compound-Induced G1/S Arrest
This compound's primary mechanism for inducing G1/S cell cycle arrest is through the inhibition of XPO1, leading to the nuclear retention and activation of key tumor suppressor proteins.
Caption: this compound mediated G1/S cell cycle arrest pathway.
The key events in this pathway are:
-
XPO1 Inhibition: this compound binds to and inhibits XPO1.
-
Nuclear Accumulation of TSPs: This blockade prevents the export of p53, p21, p27, and Rb, causing them to accumulate in the nucleus.
-
p53 Activation: Nuclear p53 acts as a transcription factor, upregulating the expression of CDK inhibitor p21.[14][15]
-
CDK Inhibition: Nuclear p21 and p27 bind to and inhibit the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.[14]
-
Rb Hypophosphorylation: Inhibition of CDKs prevents the hyper-phosphorylation of Rb, keeping it in its active, hypophosphorylated state.
-
E2F Sequestration: Active Rb binds to the transcription factor E2F, preventing it from activating the transcription of genes required for S-phase entry.[16]
-
G1/S Arrest: The inability to express S-phase-specific genes results in cell cycle arrest at the G1/S checkpoint.
This mechanism has been shown to be effective irrespective of p53 mutation status in some cancer types, suggesting the involvement of p53-independent pathways as well, likely through the nuclear retention of other TSPs like p27 and Rb.[9]
Detailed Experimental Protocols
Cell Viability Assay (MTS/WST-1)
This protocol is for determining the dose-dependent effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom microplates
-
MTS or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Ensure the final DMSO concentration is below 0.1% in all wells. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[17]
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).[9][12]
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the G1/S transition.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-p27, anti-Cyclin D1, anti-Cyclin E, anti-CDK4, anti-CDK2, anti-phospho-Rb, anti-total-Rb, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
Conclusion
This compound effectively induces G1/S phase cell cycle arrest in a broad range of cancer cell types. Its mechanism of action, centered on the inhibition of XPO1-mediated nuclear export, leads to the functional restoration of key tumor suppressor proteins that govern the G1 to S phase transition. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other SINE compounds in oncology. The consistent observation of G1 arrest, supported by the molecular changes in cell cycle regulatory proteins, solidifies the role of this compound as a potent disruptor of the cancer cell cycle.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. karyopharm.com [karyopharm.com]
- 6. Inhibition of exportin-1 function results in rapid cell cycle-associated DNA damage in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of selinexor (KPT-330), an XPO1 inhibitor, on non-hematologic cancers: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. XPO1 inhibition by selinexor induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Positive Feedback Regulation between KLF5 and XPO1 Promotes Cell Cycle Progression of Basal like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
KPT-185 in Hematological Malignancies: A Preclinical Technical Overview
Introduction
KPT-185 is a potent and selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including major tumor suppressor proteins (TSPs) like p53, p21, and p27, from the nucleus to the cytoplasm.[4][5] In many hematological malignancies, XPO1 is overexpressed, leading to the functional inactivation of these TSPs and promoting uncontrolled cell proliferation and survival.[6][7] this compound covalently binds to a cysteine residue in the cargo-binding groove of XPO1, blocking its function and forcing the nuclear retention and activation of TSPs.[1][8] This mechanism triggers cell cycle arrest, induces apoptosis, and ultimately suppresses tumor growth. This document provides a detailed overview of the preclinical studies of this compound in various hematological malignancies, focusing on its efficacy, mechanism of action, and the experimental protocols used for its evaluation. Although this compound itself has poor pharmacokinetics, limiting its in vivo use, it has been extensively studied in vitro and paved the way for the development of orally bioavailable analogs like Selinexor (KPT-330) that have advanced to clinical trials.[1][4][9]
Core Mechanism of Action
This compound's primary mechanism involves the inhibition of XPO1, which sets off a cascade of anti-tumor effects. By blocking the nuclear export of TSPs, this compound restores their tumor-suppressing functions. Simultaneously, it inhibits the export of oncogenic mRNAs, leading to the downregulation of key oncoproteins. This dual action results in cell cycle arrest and apoptosis in cancer cells, while largely sparing normal cells.[1][4]
Quantitative Preclinical Efficacy
The anti-proliferative activity of this compound has been quantified across a range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) and the effective dose for 50% cell killing (ED50) are key metrics for assessing its potency.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Hematological Malignancy Cell Lines
| Malignancy | Cell Line | p53 Status | IC50 (nM) | Incubation Time (h) | Citation(s) |
| Mantle Cell Lymphoma (MCL) | Z138 | Wild-Type | 18 | 72 | [10],[11] |
| JVM-2 | Wild-Type | 141 | 72 | [10],[11] | |
| MINO | Mutant | 132 | 72 | [10],[11] | |
| Jeko-1 | Mutant | 144 | 72 | [10],[11] | |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Various (14 lines) | Mixed | 16 - 395 | 72 | [9],[2] |
| Jurkat | - | ~30 | 72 | [9] | |
| MOLT-4 | - | ~120 | 72 | [9] | |
| Acute Myeloid Leukemia (AML) | Various Lines | Mixed | 100 - 500 | 72 | [2],[3] |
Note: The efficacy of this compound in MCL and T-ALL appears to be independent of the p53 mutational status.[10]
Table 2: this compound Induced Apoptosis and Cell Cycle Arrest
| Malignancy | Cell Line | Metric | This compound Conc. (nM) | Time (h) | Result | Citation(s) |
| Mantle Cell Lymphoma (MCL) | Z138 | ED50 (Apoptosis) | 57 - 62 | 72 | 50% of cells are apoptotic | [10] |
| JVM-2 | ED50 (Apoptosis) | 770 - 910 | 72 | 50% of cells are apoptotic | [10] | |
| MINO | ED50 (Apoptosis) | 67 - 917 | 72 | 50% of cells are apoptotic | [10] | |
| Jeko-1 | ED50 (Apoptosis) | 511 - 618 | 72 | 50% of cells are apoptotic | [10] | |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | Apoptosis | 30 | 6 | 69% Annexin V positive cells | [9] |
| MOLT-4 | Apoptosis | 120 | 13 | 48% Annexin V positive cells | [9] | |
| MOLT-4 | Cell Cycle | 30 - 60 | 24 | G1 phase arrest | [9],[2] | |
| Jurkat | Cell Cycle | 15 - 30 | 24 | G1 phase arrest | [9] |
Detailed Experimental Protocols
The preclinical evaluation of this compound relies on a set of standardized in vitro assays to determine its effects on cancer cell viability, apoptosis, and protein expression.
Cell Viability and IC50 Determination
This protocol is used to measure the dose-dependent effect of this compound on cell proliferation and to calculate the IC50 value.[12]
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 2 x 10⁵ cells/mL) and allowed to adhere or stabilize.[3][10]
-
Treatment: Cells are treated with a range of this compound concentrations (typically from 10 nM to 10 µM) and a vehicle control (DMSO).[3]
-
Incubation: The plates are incubated for a defined period, commonly 72 hours, to allow for the compound's effect on cell growth.[3][9][10]
-
Assay: A viability reagent such as MTS, WST-1, or CellTiter-Glo is added to the wells.[3][10] These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence is measured using a microplate reader.[3] The results are normalized to the control group, and the IC50 value is calculated using a sigmoidal dose-response curve fit.[13]
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
-
Cell Preparation: Cells are cultured and treated with this compound as described above.
-
Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.[15]
-
Staining: Cells are washed and resuspended in a binding buffer. Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) are added.[15]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The results allow for the quantification of four cell populations:
-
Viable: Annexin V-negative / PI-negative.
-
Early Apoptotic: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.
-
Necrotic: Annexin V-negative / PI-positive.
-
Cell Cycle Analysis
This method determines the effect of this compound on the cell cycle progression.
-
Cell Preparation and Treatment: Cells are cultured and treated with this compound for a specific duration (e.g., 24 or 48 hours).[9][18]
-
Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye, most commonly Propidium Iodide (PI).[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Normal DNA content (2N).
-
S phase: Intermediate DNA content (between 2N and 4N).
-
G2/M phase: Doubled DNA content (4N).[9]
-
Western Blotting
Western blotting is used to detect and quantify changes in the expression levels of specific proteins following this compound treatment.
-
Cell Lysis: After treatment, cells are harvested and lysed using a RIPA buffer to extract total cellular proteins.[18]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., p53, XPO1, c-Myc, Cyclin D1, Bcl-2 family members).[10][11][19] Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. The intensity of the bands is quantified using software like ImageJ, often normalized to a loading control protein like β-actin or α-tubulin.[10][11]
Conclusion
Preclinical in vitro studies have robustly demonstrated that this compound is a potent inhibitor of XPO1 with significant anti-tumor activity across a spectrum of hematological malignancies, including MCL, AML, T-ALL, and CLL.[1] Its ability to induce p53-independent apoptosis makes it a promising agent even in cancers with mutated or deficient p53.[10][19] The compound effectively triggers cell cycle arrest and apoptosis at nanomolar concentrations by forcing the nuclear retention of tumor suppressor proteins and downregulating oncoproteins.[2][9][10] While its own development for in vivo applications was hampered by poor pharmacokinetics, the extensive preclinical data for this compound established a strong rationale for targeting the XPO1 pathway and directly led to the creation of clinically viable SINE compounds like Selinexor, which are now under investigation for the treatment of various blood cancers.[1][4]
References
- 1. Selective inhibitors of nuclear export (SINE) in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exporting nuclear export inhibitors from hematologic to solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Exportin 1 inhibitor KPT-330 reverses oxaliplatin resistance via p53 nuclear retention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of KPT-185 and its Analogs in Solid Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KPT-185, a selective inhibitor of nuclear export (SINE), targets the protein Exportin-1 (XPO1 or CRM1), a key regulator of nucleocytoplasmic transport. By blocking XPO1, this compound and its orally bioavailable analogs, such as KPT-276 and Selinexor (KPT-330), induce the nuclear retention and activation of tumor suppressor proteins, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound and its analogs across various solid tumor models, including non-small cell lung cancer, breast cancer, prostate cancer, colon cancer, and melanoma. The document details experimental methodologies, summarizes quantitative efficacy data, and illustrates the core signaling pathways involved.
Core Mechanism of Action: XPO1/CRM1 Inhibition
This compound and its analogs function by selectively and irreversibly binding to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1. This covalent modification blocks the binding of cargo proteins containing a nuclear export signal (NES) to XPO1, thereby preventing their transport from the nucleus to the cytoplasm. The resulting nuclear accumulation of key tumor suppressor proteins (TSPs) and cell cycle regulators, such as p53, p21, and FOXO proteins, restores their tumor-suppressive functions. Additionally, XPO1 inhibition has been shown to suppress the translation of oncoproteins like c-Myc and Cyclin D1. In certain contexts, such as triple-negative breast cancer, this pathway also involves the repression of STAT3 activation and a subsequent decrease in the anti-apoptotic protein survivin.[1][2][3]
Caption: Mechanism of action of this compound and its analogs.
In Vivo Efficacy in Solid Tumor Xenograft Models
The following sections summarize the in vivo efficacy of this compound analogs in various solid tumor models. It is important to note that while this compound is used for in vitro studies, its orally bioavailable analogs, KPT-276 and Selinexor (KPT-330), are typically used for in vivo experiments.[4]
Non-Small Cell Lung Cancer (NSCLC)
In a study investigating the antitumor effects of CRM1 inhibitors on NSCLC, the clinical analog of this compound, KPT-276, was evaluated in a mouse xenograft model.
Quantitative Data Summary
| Cell Line | Animal Model | Compound | Dosing Regimen | Outcome | Reference |
| H1975 (EGFR-TKI-resistant) | NOD-SCID mice | KPT-276 | Oral administration | Significant inhibition of tumor growth | [4] |
Experimental Protocol: H1975 NSCLC Xenograft Model
-
Cell Line: H1975 human NSCLC cells, known for their resistance to EGFR tyrosine kinase inhibitors (TKIs).
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice.
-
Tumor Implantation: H1975 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received oral administration of KPT-276.
-
Efficacy Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. Mouse body weight was also monitored to evaluate toxicity.
-
Results: Oral administration of KPT-276 led to a significant inhibition of tumor growth in the H1975 xenograft model without causing significant loss in mouse body weight or other observable side effects.[4]
Caption: Experimental workflow for the NSCLC xenograft model.
Breast Cancer
SINE compounds have demonstrated significant antitumor activity in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC).
Quantitative Data Summary
| Tumor Type | Animal Model | Compound(s) | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | Xenograft models | This compound, KPT-251, KPT-276, KPT-330 | Significant inhibition of tumor cell growth and induction of tumor cell death in vivo | [1] |
| Ovarian and Breast Cancer | Orthotopic mouse model (A2780 ovarian cancer cells) | Selinexor (KPT-330) | Antitumor effects | [4] |
Experimental Protocol: Triple-Negative Breast Cancer (TNBC) Xenograft Model
-
Cell Lines: Various TNBC cell lines were used for in vitro validation before proceeding to in vivo studies.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: TNBC cells were implanted, typically subcutaneously or orthotopically into the mammary fat pad, to establish tumors.
-
Treatment: Mice with established tumors were treated with SINE compounds (e.g., KPT-276 or KPT-330) via oral gavage.
-
Efficacy Endpoints: Tumor growth was monitored over time. At the end of the study, tumors were often excised for histological and molecular analysis to assess apoptosis and changes in protein expression (e.g., survivin).
-
Results: Treatment with SINE compounds resulted in a significant reduction in tumor growth and an increase in apoptosis within the tumors of TNBC xenograft models.[1]
Prostate Cancer
The efficacy of SINE compounds has been evaluated in several preclinical models of aggressive and metastatic prostate cancer.
Quantitative Data Summary
| Cell Line(s) | Animal Model | Compound(s) | Dosing Regimen | Outcome | Reference |
| PC3, DU145, 22rv1 | Nude mice | KPT-251, KPT-330 | Oral administration | Reduced tumor cell proliferation, angiogenesis, and induced apoptosis | [5] |
| PCb2 (bone metastatic) | Nude mice | Selinexor (KPT-330), KPT-251 | Not specified | Reduced incidence of bone lesions and improved overall survival | [6] |
Experimental Protocol: Prostate Cancer Xenograft Model
-
Cell Lines: Androgen-independent (PC3, DU145) and androgen-sensitive (22rv1) human prostate cancer cell lines.
-
Animal Model: Male nude mice.
-
Tumor Implantation: Cells were implanted subcutaneously or orthotopically into the prostate. For metastasis studies, cells were injected intracardially or directly into the tibia.
-
Treatment: Oral administration of KPT-251 or Selinexor (KPT-330) was initiated after tumor establishment.
-
Efficacy Endpoints: Primary tumor growth, incidence of metastases (particularly to the bone), and overall survival were the key endpoints.
-
Results: Selinexor and KPT-251 significantly inhibited the growth of primary prostate tumors. In metastatic models, these compounds markedly reduced the formation of bone lesions and prolonged the survival of the animals.[5][6]
Colon Cancer
Preclinical studies have indicated the potential of SINE compounds in treating colon cancer.
Quantitative Data Summary
| Cell Line | Animal Model | Compound | Outcome | Reference |
| HCT116 | Xenograft model | KPT-276 | Potent in vivo efficacy | [7][8] |
Experimental Protocol: HCT116 Colon Cancer Xenograft Model
-
Cell Line: HCT116 human colon cancer cells.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: HCT116 cells were subcutaneously injected to form tumors.
-
Treatment: KPT-276 was administered to mice bearing established tumors.
-
Efficacy Endpoints: The primary endpoint was the inhibition of tumor growth.
-
Results: KPT-276 demonstrated potent antitumor efficacy in the HCT116 colon cancer xenograft model.[7][8]
Melanoma
The in vivo efficacy of this compound analogs has also been demonstrated in melanoma models.
Quantitative Data Summary
| Tumor Type | Animal Model | Compound(s) | Outcome | Reference |
| Human Melanoma | Xenograft models | KPT-276, KPT-330 | Dramatic cytostatic activity in vivo | [9] |
Experimental Protocol: Melanoma Xenograft Model
-
Cell Lines: A panel of human metastatic melanoma cell lines was used.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Melanoma cells were implanted subcutaneously.
-
Treatment: Oral administration of KPT-276 or KPT-330.
-
Efficacy Endpoints: Tumor growth inhibition was the primary measure of efficacy. Animal well-being was monitored through body weight measurements.
-
Results: Both KPT-276 and KPT-330 showed significant cytostatic effects against human melanoma xenografts, with the treatments being well-tolerated by the animals.[9]
Conclusion
The selective inhibitors of nuclear export, this compound and its orally bioavailable analogs, have demonstrated significant and broad-spectrum antitumor activity in a variety of preclinical solid tumor models. The consistent findings of tumor growth inhibition and induction of apoptosis across non-small cell lung, breast, prostate, colon, and melanoma cancers underscore the therapeutic potential of targeting the XPO1/CRM1-mediated nuclear export machinery. The data presented in this guide support the continued clinical development of SINE compounds for the treatment of solid malignancies. Further research is warranted to explore combination strategies and to identify predictive biomarkers to optimize patient selection.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. XPO1/CRM1-Selective Inhibitors of Nuclear Export (SINE) reduce tumor spreading and improve overall survival in preclinical models of prostate cancer (PCa) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185: A Technical Guide to its Preclinical Toxicology and Off-Target Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185 is a potent and selective, orally bioavailable small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). By covalently binding to cysteine 528 (Cys528) in the nuclear export signal (NES) binding groove of CRM1, this compound effectively blocks the nuclear export of numerous tumor suppressor proteins (TSPs) and growth regulators, leading to their nuclear accumulation and subsequent induction of cell cycle arrest and apoptosis in malignant cells. This technical guide provides a comprehensive overview of the preclinical toxicology and off-target effects of this compound, summarizing key in vitro and limited in vivo findings. It is intended to serve as a resource for researchers in the fields of oncology, drug discovery, and development.
Introduction
Nuclear transport is a critical cellular process, and its dysregulation is a hallmark of many cancers. The nuclear export protein CRM1 is overexpressed in various hematological and solid tumors, facilitating the export of major TSPs and oncogene mRNAs from the nucleus to the cytoplasm, thereby promoting cancer cell survival and proliferation. This compound emerges as a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds, which represent a novel therapeutic strategy to reactivate TSPs by forcing their nuclear retention. While this compound has demonstrated significant anti-cancer activity in vitro, a thorough understanding of its toxicological profile and off-target effects is paramount for its potential consideration in further preclinical and clinical development.
On-Target Activity and In Vitro Toxicology
This compound's primary mechanism of action is the selective inhibition of CRM1. This on-target activity is the basis for its cytotoxic effects against a wide range of cancer cell lines.
Anti-proliferative Activity
This compound exhibits potent anti-proliferative activity at nanomolar concentrations across various cancer cell types. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in Table 1.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Citation |
| MV4-11 | Acute Myeloid Leukemia (AML) | 100 - 500 | 72 | [1][2] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 100 - 500 | 72 | [1] |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | 100 - 500 | 72 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 100 - 500 | 72 | [1] |
| KG1a | Acute Myeloid Leukemia (AML) | 100 - 500 | 72 | [1] |
| THP-1 | Acute Myeloid Leukemia (AML) | 100 - 500 | 72 | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | 72 | [2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | 72 | [2] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | 72 | [2] |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | 72 | [2] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | 72 | [2] |
| LOUCY | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | 72 | [2] |
| Z138 | Mantle Cell Lymphoma (MCL) | 18 | 72 | [3] |
| JVM-2 | Mantle Cell Lymphoma (MCL) | 141 | 72 | [3] |
| MINO | Mantle Cell Lymphoma (MCL) | 132 | 72 | [3] |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 144 | 72 | [3] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 100 - 960 | 72 | [4] |
| Non-Small Cell Lung Cancer (NSCLC) Panel | Non-Small Cell Lung Cancer | Varies | 72 | [5] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified | Not specified | [6] |
Induction of Apoptosis and Cell Cycle Arrest
A primary consequence of CRM1 inhibition by this compound is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. Treatment with this compound leads to a significant increase in the population of apoptotic cells, as measured by Annexin V and propidium (B1200493) iodide (PI) staining.[7] Furthermore, cell cycle analysis reveals that this compound typically induces a G1 phase arrest in cancer cells.[1][5][7]
Off-Target Effects and Selectivity Profile
While this compound is characterized as a "selective" CRM1 inhibitor, a comprehensive quantitative off-target profile is not extensively documented in publicly available literature.
Kinase Selectivity
There is a lack of published data from broad-panel kinase screens for this compound. Such screens are crucial to quantitatively assess the selectivity of a compound and to identify potential off-target kinases that could contribute to either efficacy or toxicity.
Other Potential Off-Target Considerations
It has been noted that the off-target effects of this compound have not been exhaustively studied.[3] One report suggests that this compound inhibits several cytochrome P450 (CYP) isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4), which could lead to drug-drug interactions and contribute to its toxicological profile.[8] The presence of a Michael acceptor in the structure of this compound, which is responsible for the covalent binding to CRM1, also presents a theoretical risk for off-target interactions with other cysteine-containing proteins.
In Vivo Toxicology and Pharmacokinetics
Pharmacokinetic Profile
A significant challenge for the in vivo application of this compound is its poor pharmacokinetic properties.[7] This has largely limited its use to in vitro studies and may explain the scarcity of in vivo toxicology data. Structurally related SINE compounds, such as KPT-330 (Selinexor), have been optimized for improved pharmacokinetic profiles and are being evaluated in clinical trials.
In Vivo Toxicity
Due to its unfavorable pharmacokinetics, detailed in vivo toxicology studies for this compound, including the determination of a maximum tolerated dose (MTD) or a lethal dose (LD50), have not been reported. In preclinical studies with other SINE compounds that are suitable for in vivo use, such as KPT-276 and KPT-350, it has been mentioned that therapeutic doses were well below the MTD, with no overt signs of toxicity observed in mice.[9] It has also been reported that SINEs exhibit negligible toxicity towards normal hematopoietic cells.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
The primary mechanism of this compound is the inhibition of CRM1-mediated nuclear export. This leads to the nuclear accumulation of tumor suppressor proteins (TSPs) such as p53, which in turn can activate downstream pathways leading to cell cycle arrest and apoptosis. The inhibition of CRM1 also impacts the cellular levels of oncoproteins like c-Myc and cyclin D1.[8][10]
Figure 1. Mechanism of action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A typical workflow to assess the in vitro cytotoxicity of this compound involves treating cancer cell lines with a range of concentrations of the compound and evaluating its effects on cell viability, apoptosis, and the cell cycle.
Figure 2. In vitro cytotoxicity assessment workflow.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
General In Vivo Toxicology Study Design (for SINE compounds)
While specific data for this compound is unavailable, a general acute toxicology study in mice for a SINE compound would follow a protocol similar to this:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Dose Formulation: Prepare the SINE compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose Administration: Administer single escalating doses of the compound to different groups of mice. Include a vehicle control group.
-
Clinical Observations: Monitor the animals for signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals for up to 14 days.
-
Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect blood for hematology and clinical chemistry analysis, and collect major organs for histopathological examination.
-
Data Analysis: Analyze the data to determine the MTD and identify any target organs of toxicity.
Conclusion
This compound is a potent inhibitor of CRM1 with significant in vitro anti-cancer activity. Its mechanism of action, involving the nuclear retention of tumor suppressor proteins, is well-characterized. However, its preclinical development is hampered by poor pharmacokinetic properties, which has limited the extent of in vivo toxicological evaluation. While the compound is described as selective, a comprehensive off-target profile, particularly against a broad kinase panel, is not publicly available. Potential off-target effects through inhibition of CYP450 enzymes and interactions with other cysteine-containing proteins warrant consideration. This technical guide summarizes the current knowledge on the toxicology and off-target effects of this compound, highlighting the need for further investigation into the selectivity of this and other SINE compounds to fully understand their therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]
KPT-185: A Potent Inducer of Apoptosis in Leukemia Cell Lines - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective inhibitor of nuclear export (SINE) KPT-185 and its mechanism of action in inducing apoptosis in various leukemia cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in oncology.
Core Mechanism of Action: CRM1 Inhibition
This compound is an orally bioavailable, selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a crucial nuclear export receptor responsible for transporting numerous tumor suppressor proteins (TSPs) and other cargo proteins from the nucleus to the cytoplasm.[2][3] In many hematologic malignancies, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, thereby promoting cancer cell survival and proliferation.[4][5] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of CRM1, blocking its function.[6] This inhibition leads to the nuclear retention and accumulation of TSPs, such as p53, which in turn triggers cell cycle arrest and apoptosis in cancer cells.[1][7][8]
Quantitative Efficacy of this compound in Leukemia Cell Lines
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of leukemia cell lines, particularly in Acute Myeloid Leukemia (AML) and T-cell Acute Lymphoblastic Leukemia (T-ALL).
Table 1: IC50 Values of this compound in Various Leukemia Cell Lines
| Cell Line Type | Cell Line Name | p53 Status | IC50 (nM) | Exposure Time (h) | Reference |
| AML | MV4-11 | Wild-type | 100 - 500 | 72 | [1][7] |
| AML | Kasumi-1 | Wild-type | 100 - 500 | 72 | [7] |
| AML | OCI-AML3 | Wild-type | 27 - 38 | 72 | [8] |
| AML | MOLM-13 | Wild-type | 27 - 38 | 72 | [8] |
| AML | KG1a | Mutant | 48 - 112 | 72 | [8] |
| AML | THP-1 | Mutant | 48 - 112 | 72 | [8] |
| T-ALL | HPB-ALL | Not Specified | 16 - 395 | 72 | [1] |
| T-ALL | Jurkat | Not Specified | 16 - 395 | 72 | [1][9] |
| T-ALL | CCRF-CEM | Not Specified | 16 - 395 | 72 | [1] |
| T-ALL | MOLT-4 | Not Specified | 16 - 395 | 72 | [1][9] |
| T-ALL | KOPTK1 | Not Specified | 16 - 395 | 72 | [1] |
| T-ALL | LOUCY | Not Specified | 16 - 395 | 72 | [1] |
| NHL | Panel | Not Specified | ~25 (median) | Not Specified | [7] |
Table 2: Induction of Apoptosis by this compound in Leukemia Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| Jurkat | 30 | 6 | 69% | [9] |
| MOLT-4 | 120 | 13 | 48% | [9] |
| OCI-AML-3 | 100, 200, 500 | 72 | Dose-dependent increase | [8] |
| MOLM-13 | 100, 200, 500 | 72 | Dose-dependent increase | [8] |
| MV4;11 | 100, 200, 500 | 72 | Dose-dependent increase | [8] |
| NB4 | 100, 200, 500 | 72 | Dose-dependent increase | [8] |
| HL-60 | 100, 200, 500 | 72 | Dose-dependent increase | [8] |
| KG-1 | 100, 200, 500 | 72 | Dose-dependent increase | [8] |
| THP-1 | 100, 200, 500 | 72 | Dose-dependent increase | [8] |
| U937 | 100, 200, 500 | 72 | Dose-dependent increase | [8] |
Signaling Pathways of this compound-Induced Apoptosis
The primary mechanism of this compound-induced apoptosis involves the inhibition of CRM1, leading to the nuclear accumulation of tumor suppressor proteins. In p53 wild-type cells, the nuclear retention of p53 is a key event. However, this compound also induces apoptosis in p53-mutant cell lines, indicating the involvement of p53-independent pathways.[3][8] These pathways include the suppression of oncogenic mediators like c-Myc, Cyclin D1, and Bcl-2 family members.[3] Furthermore, this compound has been shown to impair ribosomal biogenesis, a critical process for cancer cell survival.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of nuclear export: a promising approach in the shifting treatment paradigms for hematological neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
KPT-185: A Technical Guide to its Mechanism of Mediated Nuclear Accumulation of Cargo Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KPT-185, a potent and selective inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). This compound functions by blocking the nuclear export of key tumor suppressor proteins and other cargo proteins, leading to their accumulation in the nucleus, which in turn induces cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound is a member of the class of small molecules known as Selective Inhibitor of Nuclear Export (SINE) compounds.[1] These compounds, including this compound and its clinical analog selinexor (B610770) (KPT-330), are designed to specifically and covalently bind to a cysteine residue (Cys528) located in the cargo-binding groove of XPO1.[2][3] This binding event physically obstructs the association of XPO1 with its cargo proteins, which are characterized by a leucine-rich nuclear export signal (NES).[2][4]
The nuclear export process is a fundamental cellular mechanism for trafficking proteins and RNA between the nucleus and the cytoplasm.[5][6] XPO1 is the exclusive nuclear exporter for a multitude of proteins, including many tumor suppressor proteins (TSPs) such as p53, p21, p27, Rb, and FOXO, as well as growth regulatory proteins.[7][8] In many types of cancer, XPO1 is overexpressed, leading to the excessive export of these TSPs from the nucleus to the cytoplasm.[5][8] This mislocalization prevents them from performing their normal functions of regulating cell cycle progression and inducing apoptosis, thereby contributing to uncontrolled cell growth.[3]
By inhibiting XPO1, this compound effectively traps these cargo proteins within the nucleus, restoring their tumor-suppressive functions.[9] This forced nuclear accumulation of TSPs is a primary driver of the anti-cancer activity of this compound.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-proliferative and mechanistic effects of this compound across various cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| Acute Myeloid Leukemia (AML) | ||||
| MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | Acute Myeloid Leukemia | 100 - 500 | WST-1 | [10] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | ||||
| 14 T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | Cell Titer Glo | [12] |
| HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | Not Specified | [11] |
| Mantle Cell Lymphoma (MCL) | ||||
| Z138 | Mantle Cell Lymphoma (wt-p53) | 18 | MTS | [7] |
| JVM-2 | Mantle Cell Lymphoma (wt-p53) | 141 | MTS | [7] |
| MINO | Mantle Cell Lymphoma (mt-p53) | 132 | MTS | [7] |
| Jeko-1 | Mantle Cell Lymphoma (mt-p53) | 144 | MTS | [7] |
| Non-Hodgkin's Lymphoma (NHL) | ||||
| Panel of NHL cell lines | Non-Hodgkin's Lymphoma | ~25 (median) | Not Specified | [10] |
Table 2: Effective Dose for 50% Cell Killing (ED50) of this compound in MCL Cell Lines (72h exposure)
| Cell Line | p53 Status | ED50 (nM) | Reference |
| Z138 | Wild-type | 62 | [7] |
| JVM-2 | Wild-type | 910 | [7] |
| MINO | Mutant | 67 | [7] |
| Jeko-1 | Mutant | 618 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the effects of this compound.
Cell Viability and Proliferation Assays
-
Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol (WST-1 Assay):
-
Seed cells in a 96-well plate at a desired density.
-
Treat cells with this compound at various concentrations (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.[10]
-
Incubate for specified time points (e.g., 24, 48, 72 hours).[10]
-
Add WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubate for a specified time to allow for color development.
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[10]
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
-
Protocol (MTS Assay):
-
Protocol (Trypan Blue Dye Exclusion):
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique uses a DNA-intercalating dye (e.g., Propidium Iodide, PI) to stain the cellular DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound (e.g., 30 and 60 nM for MOLT-4 cells) for a specified duration (e.g., 24 hours).[12]
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark to allow for staining.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.[12]
-
Apoptosis Assay by Annexin V Staining
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to detect apoptotic cells.
-
Protocol:
-
Treat cells with this compound (e.g., 120 nM for MOLT-4 cells) for various time points (e.g., 6 and 13 hours).[12]
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Immunoblotting (Western Blotting)
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Protocol:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, p21, XPO1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures discussed.
Caption: Mechanism of this compound action in blocking nuclear export of tumor suppressor proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. mdpi.com [mdpi.com]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism and therapeutic implications of selinexor (KPT-330) in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atomic basis of CRM1-cargo recognition, release and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
KPT-185 In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of KPT-185, a selective inhibitor of Exportin 1 (XPO1/CRM1), on cancer cell viability using common colorimetric assays such as MTT and WST-1.
Introduction
This compound is a potent anti-cancer agent that functions by blocking the nuclear export of tumor suppressor proteins, leading to their accumulation in the nucleus and subsequent cell cycle arrest and apoptosis in malignant cells.[1][2][3][4] The MTT and WST-1 assays are reliable methods to quantify the cytotoxic and cytostatic effects of this compound by measuring the metabolic activity of viable cells. The principle of the WST-1 assay involves the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells. Similarly, the MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[5][6]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, a selective inhibitor of XPO1 (CRM1), leading to nuclear retention of tumor suppressor proteins and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
This section details the protocols for assessing the effect of this compound on the viability of a representative cancer cell line (e.g., a human acute myeloid leukemia (AML) cell line like MV4-11, as this compound has shown significant activity in these cells).[1][2]
Materials
-
This compound compound
-
AML cell line (e.g., MV4-11)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
96-well flat-bottom microplates
-
WST-1 or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Cell Culture and Seeding
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Determine cell viability and count using Trypan Blue exclusion assay.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours to allow cells to acclimate before adding the compound.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10 µM.[1] It is recommended to test a range of concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) to determine the IC50 value.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the cells with this compound for 24, 48, or 72 hours.[1]
WST-1 Assay Protocol
-
After the incubation period, add 10 µL of WST-1 reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[7]
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[1][7]
MTT Assay Protocol
-
Following the treatment incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[5]
Data Presentation
The following tables summarize hypothetical but representative data for a this compound cell viability experiment on MV4-11 cells after 72 hours of treatment.
Table 1: WST-1 Assay Raw Absorbance Data
| This compound (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 |
| 10 | 1.103 | 1.121 | 1.095 | 1.106 |
| 50 | 0.899 | 0.915 | 0.907 | 0.907 |
| 100 | 0.645 | 0.658 | 0.651 | 0.651 |
| 250 | 0.312 | 0.325 | 0.318 | 0.318 |
| 500 | 0.158 | 0.165 | 0.161 | 0.161 |
| 1000 | 0.089 | 0.092 | 0.091 | 0.091 |
| Blank | 0.050 | 0.052 | 0.051 | 0.051 |
Table 2: Calculation of Percent Viability
| This compound (nM) | Average Absorbance | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.271 | 1.220 | 100.0% |
| 10 | 1.106 | 1.055 | 86.5% |
| 50 | 0.907 | 0.856 | 70.2% |
| 100 | 0.651 | 0.600 | 49.2% |
| 250 | 0.318 | 0.267 | 21.9% |
| 500 | 0.161 | 0.110 | 9.0% |
| 1000 | 0.091 | 0.040 | 3.3% |
Corrected Absorbance = Average Absorbance - Blank Absorbance % Viability = (Corrected Absorbance of Treated / Corrected Absorbance of Vehicle) x 100
Based on this data, the IC50 of this compound in MV4-11 cells after 72 hours is approximately 100 nM, which is consistent with published findings.[1][2]
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing the in vitro cell viability of cancer cells treated with this compound using WST-1 or MTT assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Annexin V/PI Staining for Apoptosis Detection Following KPT-185 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a key nuclear export protein responsible for transporting various tumor suppressor proteins (TSPs), including p53, from the nucleus to the cytoplasm.[3][4][5] By blocking CRM1, this compound forces the nuclear retention and accumulation of these TSPs.[6] This leads to the reactivation of their tumor-suppressing functions, ultimately inducing cell cycle arrest and apoptosis in various cancer cells.[1][6]
Annexin V/Propidium Iodide (PI) staining is a widely used and reliable method for detecting and quantifying apoptosis by flow cytometry.[7] The assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells with intact membranes but can penetrate late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
These application notes provide a detailed protocol for the induction of apoptosis using this compound and subsequent quantification using Annexin V/PI staining and flow cytometry.
Data Presentation
The following table summarizes quantitative data from a study on primary Mantle Cell Lymphoma (MCL) cells treated with this compound for 72 hours. Data represents the percentage of Annexin V positive cells, indicating the induction of apoptosis.
| Treatment Group | Concentration | % Annexin V Positive Cells (Mean ± SD) |
| Untreated Control | 0 nM | Baseline |
| This compound | 100 nM | 64.5% ± 15.0% |
| This compound | 1000 nM (1 µM) | 81.8% ± 7.7% |
Data adapted from Tabe et al., Blood (2013) 122 (21): 3091.[8]
Experimental Protocols
Materials
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest (e.g., Mantle Cell Lymphoma, Acute Myeloid Leukemia cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes or flow cytometry tubes
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Protocol for this compound Treatment and Annexin V/PI Staining
1. Cell Seeding:
-
For adherent cells, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
For suspension cells, seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
2. This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
3. Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Gently detach the cells using trypsin or a non-enzymatic cell dissociation solution. Combine the detached cells with the collected culture medium.
-
Suspension cells: Transfer the cell suspension from each well into separate centrifuge tubes.
4. Cell Staining:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Carefully discard the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and define the quadrants for analysis.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Visualizations
Caption: this compound Apoptosis Assay Workflow.
Caption: Annexin V/PI Staining Principle.
Caption: this compound Apoptosis Signaling Pathway.
References
- 1. Inhibition of CRM1-mediated nucleocytoplasmic transport: triggering human melanoma cell apoptosis by perturbing multiple cellular pathways. | Semantic Scholar [semanticscholar.org]
- 2. Crm1 knockdown by specific small interfering RNA reduces cell proliferation and induces apoptosis in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRM1 Blockade by Selective Inhibitors of Nuclear Export (SINE) attenuates Kidney Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Western Blot Analysis of CRM1 and Cargo Proteins Following KPT-185 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and semi-quantitative analysis of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), and its cargo proteins by Western blot following treatment with the selective inhibitor KPT-185. CRM1 is a key nuclear export protein responsible for transporting numerous proteins, including tumor suppressors and oncoproteins, from the nucleus to the cytoplasm.[1] Inhibition of CRM1-mediated export by this compound leads to the nuclear accumulation of its cargo proteins and can induce a reduction in CRM1 levels, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2][3] This protocol is designed to guide researchers in effectively assessing the impact of this compound on the CRM1 pathway.
Introduction to CRM1 and this compound
CRM1 is the primary mediator of nuclear export for a wide array of proteins containing a leucine-rich nuclear export signal (NES).[1] It plays a crucial role in regulating the subcellular localization and function of many key cellular proteins, including p53, cyclin D1, c-Myc, and PIM1. In many cancers, CRM1 is overexpressed, leading to the inappropriate export and cytoplasmic sequestration of tumor suppressor proteins, thereby promoting oncogenesis.[4]
This compound is a potent and selective inhibitor of nuclear export (SINE) that covalently binds to a cysteine residue (Cys528) in the NES-binding groove of CRM1.[4] This irreversible binding blocks the interaction of CRM1 with its cargo proteins, forcing their retention within the nucleus.[5] This nuclear sequestration restores the normal function of tumor suppressors and can lead to the downregulation of oncoproteins, making this compound a promising therapeutic agent in oncology research.[2][6]
Signaling Pathway of CRM1-Mediated Nuclear Export and Inhibition by this compound
The following diagram illustrates the mechanism of CRM1-mediated nuclear export and its inhibition by this compound. In the nucleus, CRM1 binds to its cargo protein and RanGTP, forming a trimeric complex that is then transported through the nuclear pore complex. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, causing the complex to disassemble and release the cargo protein. This compound blocks this process by binding to CRM1, preventing the initial association with cargo proteins.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 1 µM to determine the optimal concentration for your cell line.[3]
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration. A time course of 4, 8, 12, 16, and 24 hours is recommended to observe changes in protein levels.[7]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
Western Blot Protocol
Experimental Workflow Diagram
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform a wet transfer at 100V for 1-2 hours at 4°C or a semi-dry transfer according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or autoradiography film.
-
Data Presentation
The following tables provide recommended antibody dilutions and representative quantitative data on the effects of this compound.
Table 1: Recommended Primary Antibody Dilutions for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier Example |
| CRM1 | Rabbit | 1:1000 - 1:10000 | Novus Biologicals (NB100-79802)[8], Proteintech (66763-1-Ig)[9], ABclonal (A0299)[10] |
| p53 | Rabbit | 1:500 - 1:1000 | Antibodies.com (A98895)[11] |
| Mouse | 1:1000 | Thermo Fisher Scientific (MA5-11296)[12] | |
| Cyclin D1 | Rabbit | 1:1000 | Cell Signaling Technology (#2922)[13] |
| Mouse | 1:100 - 1:1000 | Santa Cruz Biotechnology (sc-56302)[14] | |
| c-Myc | Rabbit | 1:1000 | Cell Signaling Technology (#5605)[1] |
| Mouse | 1 µg/ml | Sigma-Aldrich (9E10)[15] | |
| PIM1 | Rabbit | 1:500 - 1:2000 | Novus Biologicals (NBP2-67528) |
| Rabbit | 1:1000 | Cell Signaling Technology (#2907)[16] | |
| Loading Control | |||
| (e.g., β-actin, GAPDH) | Varies | As per manufacturer's recommendation |
Table 2: Representative Quantitative Analysis of Protein Levels Following this compound Treatment
The following data is a representative summary based on published findings. Actual results may vary depending on the cell line and experimental conditions.
| Treatment | CRM1 Level (Fold Change vs. Control) | Nuclear p53 (Fold Change vs. Control) | Total Cyclin D1 (Fold Change vs. Control) | Total c-Myc (Fold Change vs. Control) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (100 nM, 24h) | ↓ ~0.6 | ↑ ~2.5 | ↓ ~0.4 | ↓ ~0.5 |
| This compound (500 nM, 24h) | ↓ ~0.3 | ↑ ~4.0 | ↓ ~0.2 | ↓ ~0.3 |
Note: Downregulation of CRM1 protein levels has been observed with this compound treatment.[3] this compound induces nuclear accumulation of p53.[2][17] Inhibition of CRM1 can lead to the downregulation of oncoproteins such as Cyclin D1 and c-Myc.[18]
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm protein transfer was successful (e.g., with Ponceau S staining).
-
Increase protein loading amount.
-
Use fresh antibody dilutions.
-
Ensure the ECL substrate is not expired.
-
-
Non-specific Bands:
-
Use a more specific antibody.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
Optimize blocking conditions.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular effects of this compound on the CRM1 nuclear export pathway, providing valuable insights for basic research and drug development.
References
- 1. c-Myc (D84C12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Atomic basis of CRM1-cargo recognition, release and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novusbio.com [novusbio.com]
- 9. CRM1 antibody (66763-1-Ig) | Proteintech [ptglab.com]
- 10. ABclonal [abclonal.com]
- 11. Anti-p53 Antibody (A98895) | Antibodies.com [antibodies.com]
- 12. p53 Monoclonal Antibody (PAb 1801) (MA5-11296) [thermofisher.com]
- 13. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of KPT-185 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective, orally bioavailable small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] CRM1 is a key nuclear export protein responsible for the transport of over 200 proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulatory factors, from the nucleus to the cytoplasm.[4] In many cancer cells, CRM1 is overexpressed and its function is dysregulated, leading to the cytoplasmic mislocalization and functional inactivation of TSPs. This compound blocks the nuclear export function of CRM1, leading to the nuclear accumulation and reactivation of TSPs, which in turn induces cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[1][2] These application notes provide a summary of the inhibitory activity of this compound across various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated in a wide range of cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values were determined after a 72-hour incubation period with the compound.
| Cancer Type | Cell Line | Reported IC50 (nM) |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500[1][5] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395[1][2] |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines (median) | ~25[5] |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 |
| JVM-2 | 141 | |
| MINO | 132 | |
| Jeko-1 | 144 | |
| Ovarian Cancer | Panel of ovarian cancer cell lines | 100 - 960[6][7] |
| Uterine Cancer | Panel of uterine cancer cell lines | 110 - 500[7] |
| Breast Cancer | MDA-MB-231 | 500[7] |
| Melanoma | A375 | 45.9 |
| Hs294T | 48.9 | |
| FO-1 | 32.1 | |
| Wm1366 | 346.9 | |
| CHL-1 | 591.6 |
Signaling Pathway of this compound
This compound's mechanism of action centers on the inhibition of the CRM1/XPO1 protein. This inhibition leads to the nuclear retention of various cargo proteins, most notably tumor suppressor proteins like p53.[2] The nuclear accumulation of these proteins triggers downstream signaling cascades that result in cell cycle arrest and apoptosis.
Experimental Protocols
General Cell Culture and Maintenance
Materials:
-
Appropriate cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain cancer cell lines in T-75 flasks with complete culture medium.
-
Routinely examine cultures for confluency and signs of contamination.
-
Passage cells when they reach 70-90% confluency.
-
To passage, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and re-seed cells into new flasks at the appropriate split ratio.
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Logarithmically growing cancer cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 10 nM to 10 µM.[1]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Perform each treatment in triplicate.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Generating KPT-185 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of cancer cell lines with acquired resistance to KPT-185, a selective inhibitor of nuclear export (SINE). The protocols outlined below are intended to serve as a foundational resource for investigating the molecular mechanisms of resistance to XPO1/CRM1 inhibitors and for the preclinical evaluation of novel therapeutic strategies.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 mediates the transport of a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[2] By blocking this export process, this compound forces the nuclear accumulation and functional activation of TSPs such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] The development of resistance to this compound is a critical area of research for understanding potential clinical limitations and for designing effective combination therapies.
Data Presentation: this compound Activity in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes reported IC50 values and provides a reference for selecting appropriate starting concentrations for resistance development experiments.
| Cell Line | Cancer Type | Reported IC50 of this compound |
| HT1080 | Fibrosarcoma | 0.013 µM |
| Z138 (wt-p53) | Mantle Cell Lymphoma | 35 nM |
| Jeko-1 (mt-p53) | Mantle Cell Lymphoma | 103 nM |
| Various NHL cell lines | Non-Hodgkin's Lymphoma | Median of ~25 nM |
| Various AML cell lines | Acute Myeloid Leukemia | 100 nM - 500 nM |
| MDA-MB-231 | Breast Cancer | 0.5 µM |
| Various Ovarian cancer cell lines | Ovarian Cancer | 0.11 µM - 0.5 µM |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line using Dose Escalation
This protocol describes a method for generating a this compound resistant cancer cell line by continuous exposure to gradually increasing concentrations of the drug.[4][5][6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination:
-
Before initiating the resistance development, determine the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay (e.g., MTT assay, see Protocol 2) to calculate the IC50 value.
-
-
Initiation of Resistance Development:
-
Culture the parental cells in their recommended complete medium.
-
Begin by treating the cells with this compound at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth). This can be determined from the initial dose-response curve.
-
Continuously culture the cells in the presence of this starting concentration of this compound.
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells may undergo apoptosis.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the current this compound concentration (typically after 2-4 passages), increase the drug concentration by a factor of 1.5 to 2.[4]
-
Continue to culture the cells in this new, higher concentration.
-
Repeat this process of gradual dose escalation as the cells acquire resistance and are able to proliferate at higher drug concentrations.
-
Note: The process of generating a highly resistant cell line can take several months. For example, the generation of a this compound resistant HT1080 cell line took approximately 10 months, with the final concentration reaching 600 nM.
-
-
Cryopreservation:
-
At regular intervals (e.g., every 2-3 dose escalations), cryopreserve vials of the resistant cells. This is crucial for maintaining a backup of the cell line at different stages of resistance development.
-
-
Characterization of the Resistant Phenotype:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), the resistance of the cell line should be formally characterized.
-
Determine the IC50 of the resistant cell line to this compound and compare it to the parental cell line to calculate the fold-resistance.
-
Assess the stability of the resistant phenotype by culturing the cells in drug-free medium for an extended period (e.g., 4-6 weeks) and then re-determining the IC50.
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol details the use of the MTT assay to measure cell viability and determine the IC50 of this compound.[7][8]
Materials:
-
Parental and this compound resistant cells
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Immunofluorescence for p53 Nuclear Localization
This protocol describes how to visualize the subcellular localization of the tumor suppressor protein p53, a key cargo of XPO1.[9][10][11]
Materials:
-
Parental and this compound resistant cells
-
Glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p53
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-p53 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei by incubating the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images of the p53 staining (e.g., green or red channel) and the DAPI staining (blue channel).
-
Analyze the images to assess the nuclear versus cytoplasmic localization of p53.
-
Protocol 4: Western Blotting for XPO1 and p21 Expression
This protocol outlines the steps for analyzing the protein expression levels of XPO1 and the cell cycle inhibitor p21.[12][13][14]
Materials:
-
Parental and this compound resistant cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against XPO1, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as required.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-XPO1, anti-p21, and anti-loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Signaling Pathways and Visualization
This compound Mechanism of Action and Resistance
This compound inhibits XPO1, leading to the nuclear retention of tumor suppressor proteins (TSPs) like p53 and p21. This triggers downstream effects including cell cycle arrest and apoptosis. Resistance to this compound can emerge through various mechanisms, potentially involving alterations in downstream signaling pathways that bypass the effects of TSP nuclear accumulation. While direct mutations in XPO1 are one possibility, changes in pathways like PI3K/Akt and NF-κB, which are known to promote cell survival and proliferation, may also contribute to the resistant phenotype.[15][16][17][18]
Caption: this compound mechanism and potential resistance pathways.
Experimental Workflow for Generating and Characterizing this compound Resistant Cells
The following diagram illustrates the overall workflow for developing and analyzing this compound resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. nacalai.com [nacalai.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of drug-resistant cell lines [bio-protocol.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. P53 is Transported Into the Nucleus Via an Hsf1-Dependent Nuclear Localization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.origene.com [cdn.origene.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells | PLOS One [journals.plos.org]
- 17. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The PI3K/Akt and NF-κB signaling pathways are involved in the protective effects of Lithocarpus polystachyus (sweet tea) on APAP-induced oxidative stress injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPT-185 In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of in vivo xenograft studies using KPT-185, a potent and selective inhibitor of Exportin 1 (XPO1/CRM1).
Introduction
This compound is a small molecule that belongs to the Selective Inhibitor of Nuclear Export (SINE) class of compounds. It targets Exportin 1 (XPO1), a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[1][2] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, thereby promoting uncontrolled cell growth and survival.[1][3] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking its function.[4] This inhibition leads to the nuclear accumulation of TSPs such as p53, p21, and FOXO3A, which in turn triggers cell cycle arrest, and apoptosis in cancer cells.[4][5][6] Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound and its analogs, such as selinexor (B610770) (KPT-330), across a wide range of hematological and solid tumors, making it a promising candidate for cancer therapy.[3][7][8][9]
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By inhibiting XPO1, this compound forces the nuclear retention of tumor suppressor proteins (TSPs), leading to cell cycle arrest and apoptosis.
References
- 1. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nuclear Export Protein XPO1 in Cancer | Cancer Biology [blogs.shu.edu]
- 3. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. karyopharm.com [karyopharm.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPT-185 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of KPT-185, a selective inhibitor of nuclear export (SINE), in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a potent and selective, orally bioavailable inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins, growth regulators, and anti-inflammatory proteins from the nucleus to the cytoplasm. By blocking CRM1, this compound forces the nuclear accumulation and activation of these critical proteins, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2] While this compound has been extensively used in in-vitro studies, for in-vivo applications in mice, its close structural analog KPT-276, or the clinical-grade compound Selinexor (KPT-330), are often utilized.[1] This document outlines the available information on this compound and provides protocols based on data from its closely related analogs for in vivo studies in mice.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs in preclinical mouse models. It is crucial to note that in vivo dosage for this compound is not extensively reported in the literature; therefore, data from its analogs are presented as a reference for dose-finding studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line Type | IC50 Range (nM) | Exposure Time (hours) | Observed Effects |
| Non-Small Cell Lung Cancer (NSCLC) | 1.3 - 46,000 | 48 - 72 | Reduced cell viability, G1 cell cycle arrest, apoptosis.[1] |
| Acute Myeloid Leukemia (AML) | 100 - 500 | Not Specified | Inhibition of cell proliferation, apoptosis, cell-cycle arrest, myeloid differentiation.[2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | 72 | Reduced cell growth.[2] |
| Mantle Cell Lymphoma (MCL) | 18 - 144 | 72 | Inhibition of cell growth. |
Table 2: In Vivo Administration of this compound Analogs in Mice
| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle/Formulation |
| KPT-276 (analog of this compound) | NSCLC Xenograft (H1975 cells in NOD-SCID mice) | Not specified, but effective at inhibiting tumor growth | Oral | Not specified | Not specified |
| Selinexor (KPT-330) | Ovarian Cancer Orthotopic Xenograft (A2780 cells) | 10, 20, 30 mg/kg | Not specified | Not specified | Not specified |
Experimental Protocols
Formulation of this compound for Oral Administration
A suggested protocol for preparing a 2.5 mg/mL suspended solution of this compound suitable for oral gavage in mice is as follows.[1]
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in Ethanol at a concentration of 25.0 mg/mL.
-
For a 1 mL working solution, take 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 to the this compound solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
-
This will yield a 2.5 mg/mL suspended solution of this compound. This formulation can be used for both oral and intraperitoneal administration.[1]
Oral Gavage Administration Protocol in Mice
Note: This is a general protocol and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringe (1 mL)
-
Mouse scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound formulation to administer. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of CRM1/XPO1
Caption: this compound inhibits CRM1, leading to nuclear accumulation of tumor suppressors and subsequent apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Synergistic Targets with KPT-185
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of Exportin 1 (XPO1/CRM1), a nuclear export protein responsible for the transport of numerous tumor suppressor proteins (TSPs) and growth-regulatory proteins from the nucleus to the cytoplasm.[1][2] By blocking XPO1, this compound forces the nuclear accumulation and activation of these TSPs, leading to cell cycle arrest and apoptosis in various cancer cells, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL).[1][3] While this compound and other XPO1 inhibitors like Selinexor (KPT-330) have shown promising anti-cancer activity, the development of resistance and the potential for enhanced efficacy through combination therapies are critical areas of investigation.[4][5]
A genome-wide CRISPR-Cas9 knockout screen is a powerful and unbiased method to identify novel gene targets that, when inactivated, synergize with a therapeutic agent to enhance its cytotoxic effects.[6][7] This application note provides a detailed framework and experimental protocols for utilizing a CRISPR-Cas9 screening platform to discover genes that act synergistically with this compound, potentially revealing novel combination therapy strategies for cancer treatment.
Rationale for a CRISPR-Cas9 Synergistic Screen with this compound
The primary rationale for seeking synergistic partners for this compound is to enhance its therapeutic window and overcome potential resistance mechanisms.[4][8] Resistance to XPO1 inhibitors can emerge through various mechanisms, including alterations in signaling pathways downstream of XPO1 inhibition.[8] A CRISPR-Cas9 screen can identify these "escape pathways" by revealing genes whose knockout re-sensitizes resistant cells or further sensitizes parental cells to this compound.
Potential synergistic targets could be involved in:
-
Parallel survival pathways: Cancer cells may activate alternative pro-survival signaling cascades to bypass the effects of XPO1 inhibition.
-
DNA damage repair: Combining this compound with inhibitors of DNA repair could be a synergistic strategy, as XPO1 inhibition can lead to the nuclear retention of proteins involved in this process.[5]
-
Apoptosis regulation: Genes that regulate the apoptotic threshold could be potent synergistic targets. For instance, inhibitors of anti-apoptotic proteins like Bcl-2 family members have shown synergy with XPO1 inhibitors.[9]
-
Ribosomal biogenesis and protein translation: this compound has been shown to impact ribosomal biogenesis and downregulate the translation of key oncogenic proteins.[3][10] Targeting compensatory mechanisms in these processes could lead to synergy.
Data Presentation
Quantitative data from the CRISPR-Cas9 screen and subsequent validation experiments should be organized into clear, structured tables for easy interpretation and comparison.
Table 1: Summary of CRISPR-Cas9 Screening Parameters
| Parameter | Description | Recommended Value/Setting |
| Cell Line | Cancer cell line with known sensitivity to this compound | e.g., MV4-11 (AML), MOLM-13 (AML), HT1080 (Fibrosarcoma) |
| CRISPR Library | Genome-wide or focused library | Genome-wide for unbiased discovery |
| Cas9 Expression | Stably expressing Cas9 | Lentiviral transduction followed by selection |
| sgRNA Delivery | Lentiviral transduction | Multiplicity of Infection (MOI) of 0.3-0.5 |
| This compound Concentration | Sub-lethal concentration that induces a partial growth inhibition | IC20 - IC30 (determined by dose-response curve) |
| Screening Duration | Time for gene knockout and phenotypic manifestation | 14-21 days |
| Replicates | Number of biological replicates | Minimum of 3 |
Table 2: Top Candidate Genes from CRISPR-Cas9 Screen
| Gene Symbol | Rank | Log Fold Change (this compound vs. DMSO) | p-value | Pathway/Function |
| GENE_A | 1 | -5.2 | 1.2e-8 | DNA Damage Response |
| GENE_B | 2 | -4.8 | 3.5e-8 | PI3K/AKT Signaling |
| GENE_C | 3 | -4.5 | 9.1e-8 | Apoptosis Regulation |
| ... | ... | ... | ... | ... |
Table 3: Validation of Synergistic Interactions
| Gene Knockout | This compound IC50 (nM) | Combination Index (CI) at ED50 | Synergy Classification |
| Non-Targeting Control | 150 | N/A | N/A |
| GENE_A KO | 50 | 0.4 | Synergistic |
| GENE_B KO | 75 | 0.6 | Synergistic |
| GENE_C KO | 130 | 0.9 | Additive |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Sensitizers
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose disruption enhances the cytotoxic effects of this compound.
1. Cell Line Preparation and Cas9 Expression: a. Select a cancer cell line of interest with a known partial sensitivity to this compound.[1] b. Generate a stable Cas9-expressing cell line by transducing the cells with a lentiviral vector encoding Cas9, followed by antibiotic selection (e.g., blasticidin). c. Validate Cas9 activity using a functional assay, such as transduction with a lentivirus carrying an sgRNA targeting a surface marker (e.g., CD81) followed by FACS analysis to confirm knockout.
2. Lentiviral sgRNA Library Production and Titer Determination: a. Amplify and package a genome-wide sgRNA library into lentiviral particles. b. Determine the viral titer to establish the optimal multiplicity of infection (MOI). Aim for an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.
3. CRISPR-Cas9 Library Transduction: a. Transduce the stable Cas9-expressing cells with the pooled sgRNA library at a low MOI. b. Select for transduced cells using the appropriate antibiotic (e.g., puromycin). c. Harvest a population of cells at the beginning of the experiment (Day 0) to serve as a baseline for sgRNA representation.
4. This compound Treatment and Cell Culture: a. Split the transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined sub-lethal concentration of this compound (e.g., IC20). b. Culture the cells for 14-21 days, ensuring that the cell population is maintained at a high coverage (at least 500 cells per sgRNA) to preserve the library complexity.
5. Genomic DNA Extraction and Sequencing: a. At the end of the culture period, harvest cells from both the DMSO and this compound treated groups. b. Extract high-quality genomic DNA from each sample. c. Amplify the integrated sgRNA sequences from the genomic DNA using PCR. d. Perform high-throughput sequencing of the PCR amplicons to determine the relative abundance of each sgRNA in the control and treated populations.
6. Data Analysis: a. Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA. b. Calculate the log-fold change (LFC) in the abundance of each sgRNA in the this compound-treated population compared to the DMSO-treated population. c. Use statistical methods like MAGeCK or BAGEL to identify genes whose sgRNAs are significantly depleted in the this compound treated group, as these represent potential synergistic targets.
Protocol 2: Validation of Candidate Synergistic Targets
1. Individual Gene Knockout: a. For each high-confidence hit from the primary screen, design and clone 2-3 individual sgRNAs into a lentiviral vector. b. Transduce the Cas9-expressing cancer cell line with these individual sgRNA constructs. c. Generate stable knockout cell lines and confirm gene knockout at the protein level via Western blotting or at the genomic level by sequencing.
2. Synergy Assays: a. Perform dose-response experiments with this compound on the individual gene-knockout cell lines and a non-targeting control cell line. b. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo). c. Calculate the IC50 values for this compound in each cell line. A significant decrease in IC50 in the knockout line compared to the control indicates sensitization. d. To quantify the synergistic effect, perform a combination dose-response matrix with this compound and a small molecule inhibitor of the validated target (if available). e. Calculate the Combination Index (CI) using the Chou-Talalay method or determine the synergy score using models like Bliss independence or Loewe additivity.
3. Mechanism of Action Studies: a. Investigate the cellular mechanisms underlying the observed synergy. b. Cell Cycle Analysis: Use flow cytometry to assess changes in cell cycle distribution upon treatment with this compound, the target inhibitor, and the combination. c. Apoptosis Assays: Measure apoptosis using Annexin V/PI staining and flow cytometry or by detecting cleaved PARP and caspase-3 via Western blotting.[4] d. Signaling Pathway Analysis: Use Western blotting to examine the effects of the combination treatment on key signaling pathways identified in the initial rationale (e.g., PI3K/AKT, MAPK, DNA damage response pathways).
Visualization of Workflows and Pathways
Caption: Experimental workflow for CRISPR-Cas9 screening to identify synergistic targets with this compound.
Caption: Simplified signaling pathway of this compound and potential points of synergistic intervention.
Caption: Logical relationship demonstrating the synergy between this compound and a synergistic gene knockout.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 4. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XPO1 Inhibition Using Selinexor Synergizes With Chemotherapy in Acute Myeloid Leukemia (AML) by Targeting DNA Repair and Restoring Topoisomerase IIα to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XPO1 inhibitor KPT-330 synergizes with Bcl-xL inhibitor to induce cancer cell apoptosis by perturbing rRNA processing and Mcl-1 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Cell Cycle Analysis with KPT-185 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] XPO1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm.[3] In many cancer cells, XPO1 is overexpressed, leading to the functional inactivation of these critical proteins by mislocalizing them in the cytoplasm.[3] this compound and other Selective Inhibitors of Nuclear Export (SINE) compounds, such as Selinexor (KPT-330), covalently bind to XPO1, blocking its function.[3][4] This inhibition leads to the nuclear accumulation and reactivation of TSPs, which can in turn induce cell cycle arrest and apoptosis in malignant cells.[2][5]
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population.[6] By staining cells with a fluorescent dye like propidium (B1200493) iodide (PI), which stoichiometrically binds to DNA, the DNA content of individual cells can be measured.[6] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] This application note provides a detailed protocol for treating cancer cells with this compound and subsequently analyzing the effects on the cell cycle using flow cytometry.
Data Presentation
Treatment of cancer cells with this compound typically results in an arrest at the G1 phase of the cell cycle. The following table summarizes quantitative data from a study on T-cell acute lymphoblastic leukemia (T-ALL) cells treated with this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in MOLT-4 T-ALL Cells [5]
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 54% | 32% | 14% |
| This compound (30 nM for 24h) | 68% | 20% | 12% |
| This compound (60 nM for 24h) | 81% | 10% | 9% |
Data is derived from a study by Etchin J, et al. (2013) and represents the mean percentage of cells in each phase of the cell cycle.[5]
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of exportin-1 function results in rapid cell cycle-associated DNA damage in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
KPT-185: A Tool for Interrogating Nuclear-Cytoplasmic Transport
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective, irreversible inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a key nuclear export protein responsible for the translocation of a wide range of cargo proteins, including tumor suppressor proteins (TSPs), and certain RNA species from the nucleus to the cytoplasm.[3][4] By covalently binding to cysteine 528 (Cys528) in the cargo-binding groove of CRM1, this compound effectively blocks this export process, leading to the nuclear accumulation of CRM1 cargo.[5] This targeted inhibition makes this compound an invaluable research tool for studying the dynamics and consequences of nuclear-cytoplasmic transport. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CRM1/XPO1-mediated nuclear export.[1] In a healthy cell, CRM1 binds to cargo proteins bearing a leucine-rich nuclear export signal (NES) in the nucleus, a process facilitated by the GTP-bound form of the Ran GTPase (RanGTP).[5] This ternary complex (CRM1-cargo-RanGTP) is then transported through the nuclear pore complex into the cytoplasm.[5] In the cytoplasm, RanGTP is hydrolyzed to RanGDP, leading to the dissociation of the complex and the release of the cargo protein. This compound disrupts this cycle by irreversibly binding to CRM1, preventing the association with its cargo proteins and leading to their accumulation in the nucleus.[5] This nuclear sequestration of tumor suppressor proteins, such as p53, can trigger cell cycle arrest and apoptosis in cancer cells.[6][7]
Mechanism of this compound Action
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges.
| Cell Line Type | Cancer Type | Reported IC50 of this compound | Citation |
| NHL cell lines (median) | Non-Hodgkin's Lymphoma | ~25 nM | [8] |
| AML cell lines | Acute Myeloid Leukemia | 100 nM - 500 nM | [1][6][7][8] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 16 nM - 395 nM | [6] |
| Mantle Cell Lymphoma (Z138) | Mantle Cell Lymphoma | 18 nM | [3] |
| Mantle Cell Lymphoma (JVM-2) | Mantle Cell Lymphoma | 141 nM | [3] |
| Mantle Cell Lymphoma (MINO) | Mantle Cell Lymphoma | 132 nM | [3] |
| Mantle Cell Lymphoma (Jeko-1) | Mantle Cell Lymphoma | 144 nM | [3] |
| Ovarian cancer cell lines | Ovarian Cancer | 0.1 µM - 0.96 µM | [5] |
| Uterine cancer cell lines | Uterine Cancer | 0.11 µM - 0.5 µM | [5] |
| Breast Cancer (MDA-MB-231) | Breast Cancer | 0.5 µM | [9] |
| Melanoma cell lines | Melanoma | 32.1 nM - 591.6 nM | [10] |
Experimental Protocols
Detailed methodologies for key experiments to study nuclear-cytoplasmic transport using this compound are provided below.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific cell line.
Experimental Workflow for this compound Studies
Protocol 1: Determination of IC50 using MTS Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for Nuclear and Cytoplasmic Fractionation
This protocol allows for the analysis of the subcellular localization of a cargo protein of interest following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
Cytoplasmic lysis buffer
-
Nuclear lysis buffer
-
Protease and phosphatase inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the cargo protein of interest
-
Primary antibodies for nuclear (e.g., Lamin B1, Histone H3) and cytoplasmic (e.g., GAPDH, α-tubulin) markers
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold cytoplasmic lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with cytoplasmic lysis buffer to remove any cytoplasmic contamination.
-
Lyse the nuclear pellet in ice-cold nuclear lysis buffer with protease and phosphatase inhibitors.
-
Centrifuge to remove nuclear debris. The supernatant contains the nuclear fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the cargo protein and the loading controls overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Immunofluorescence for Visualization of Nuclear Accumulation
This protocol enables the direct visualization of the subcellular localization of a cargo protein.
Materials:
-
Cells grown on coverslips and treated with this compound and control
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST)
-
Primary antibody against the cargo protein of interest
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash the cells with PBST.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBST.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. The nuclear accumulation of the cargo protein will be evident by the co-localization of the protein's fluorescent signal with the DAPI stain in this compound-treated cells compared to the control.
-
Conclusion
This compound is a powerful and specific inhibitor of CRM1/XPO1-mediated nuclear export. Its ability to induce the nuclear accumulation of key cellular proteins makes it an indispensable tool for researchers studying the intricate processes of nuclear-cytoplasmic transport. The protocols and data presented in these application notes provide a solid foundation for utilizing this compound to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. CRM1-mediated nuclear export: to the pore and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: KPT-185 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of Exportin 1 (XPO1/CRM1), a key nuclear export protein responsible for the transport of numerous tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm. By blocking XPO1, this compound forces the nuclear retention and functional activation of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have demonstrated the potential of this compound and its orally bioavailable analog, selinexor (B610770) (KPT-330), to synergize with conventional chemotherapy agents, offering a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.
These application notes provide a summary of preclinical data and detailed protocols for investigating the combination of this compound with various chemotherapy agents, including doxorubicin (B1662922), cytarabine (B982), cisplatin (B142131), and oxaliplatin (B1677828).
This compound and Doxorubicin Combination Therapy
Preclinical evidence suggests that the combination of XPO1 inhibitors with doxorubicin, a topoisomerase II inhibitor, results in synergistic anti-tumor effects in various cancers, including multiple myeloma and breast cancer.[1][2][3] The proposed mechanism involves the nuclear retention of topoisomerase IIα, a target of doxorubicin, thereby enhancing its cytotoxic effects.
Quantitative Data Summary
| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (µM) | Combination Effect | Reference |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Synergistic TGI (93.9% with docetaxel, 103.4% with cisplatin) | [2] |
| H929, U266, 8226 | Multiple Myeloma | Not specified | Not specified | Synergistic | [1] |
TGI: Tumor Growth Inhibition
Experimental Protocols
1.2.1. In Vitro Synergy Assessment (Cell Viability)
This protocol is designed to assess the synergistic cytotoxic effects of this compound and doxorubicin on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, H929 for multiple myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in complete medium. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values. For example, if the IC50 of this compound is 100 nM and doxorubicin is 1 µM, a 1:10 ratio can be used for the combination dilutions.
-
Treatment:
-
Single Agent: Add 100 µL of the diluted single-agent solutions to the respective wells.
-
Combination: Add 50 µL of each diluted drug to the combination wells.
-
Control: Add 100 µL of medium with the corresponding DMSO concentration to the control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]
-
1.2.2. In Vivo Xenograft Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound (using its in vivo analog selinexor) in combination with doxorubicin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nu/nu or NOD/SCID)
-
Cancer cell line for xenograft (e.g., MDA-MB-231)
-
Selinexor (formulated for oral gavage)
-
Doxorubicin (formulated for intravenous or intraperitoneal injection)
-
Vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=5-10 per group):
-
Vehicle control
-
Selinexor alone
-
Doxorubicin alone
-
Selinexor + Doxorubicin
-
-
Treatment Administration:
-
Administer selinexor orally (e.g., 10-15 mg/kg, twice weekly).
-
Administer doxorubicin intravenously or intraperitoneally (e.g., 2-4 mg/kg, once weekly). For combination therapy, selinexor can be administered 6 hours after doxorubicin.[2]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance between treatment groups.
-
This compound and Cytarabine Combination Therapy in Acute Myeloid Leukemia (AML)
The combination of XPO1 inhibitors with cytarabine (Ara-C), a cornerstone of AML therapy, has shown promise in preclinical and clinical settings.[6][7][8] this compound can sensitize AML cells to the DNA-damaging effects of cytarabine.
Quantitative Data Summary
| Cell Line/Model | Cancer Type | This compound IC50 (nM) | Cytarabine IC50 (µM) | Combination Effect | Reference |
| AML cell lines | AML | Not specified | Not specified | Additive antiproliferative effects | [9] |
| Pediatric AML | AML | Not specified | Not specified | CR/CRi rate of 47% in a phase I trial with fludarabine | [10] |
| Poor-risk AML | AML | Not specified | Not specified | Safe regimen in a phase I trial with daunorubicin | [6][9][11] |
CR/CRi: Complete Remission/Complete Remission with incomplete blood count recovery
Experimental Protocols
2.2.1. In Vitro Synergy Assessment in AML Cell Lines
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock in DMSO)
-
Cytarabine (stock in sterile water)
-
96-well plates
-
Apoptosis detection kit (e.g., Annexin V/PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture AML cells in suspension.
-
Treatment: Treat cells with varying concentrations of this compound and cytarabine, alone and in combination, for 48-72 hours.
-
Apoptosis Analysis:
-
Harvest cells and wash with PBS.
-
Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
-
Data Analysis: Determine if the combination treatment induces a significantly higher percentage of apoptosis compared to single agents. Synergy can be quantified using methods like the Bliss independence model.
2.2.2. Ex Vivo Analysis of Primary AML Patient Samples
Procedure:
-
Sample Collection: Obtain bone marrow aspirates from AML patients with informed consent.
-
Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Treatment: Culture the primary AML cells and treat with this compound and cytarabine as described for cell lines.
-
Analysis: Assess apoptosis or viability to determine the sensitivity of patient-derived cells to the combination therapy.
This compound and Platinum-Based Chemotherapy (Cisplatin and Oxaliplatin)
Synergistic effects have been observed when combining this compound or selinexor with platinum-based drugs like cisplatin and oxaliplatin in various solid tumors, including small cell lung cancer and colorectal cancer.[6][12][13] This is attributed to the inhibition of DNA damage repair mechanisms by XPO1 inhibitors, thereby enhancing the efficacy of DNA-damaging agents.[2]
Quantitative Data Summary
| Cell Line | Cancer Type | This compound/Selinexor Conc. | Cisplatin/Oxaliplatin Conc. | Combination Effect | Reference |
| SCLC cell lines | Small Cell Lung Cancer | Varies | Varies | Synergistic | [6] |
| HCT116/L-OHP | Colorectal Cancer | 33 nM (KPT-330) | 10 µM (Oxaliplatin) | Synergistic | [13] |
| HCT8/L-OHP | Colorectal Cancer | 33 nM (KPT-330) | 10 µM (Oxaliplatin) | Synergistic | [13] |
| DB | B-cell Lymphoma | 0.05 µM (Selinexor) | Not specified | Synergistic with cisplatin | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 29.6 µM | 1.5 µM (Cisplatin) | Additive | [14] |
Experimental Protocols
3.2.1. In Vitro Synergy with Cisplatin in Small Cell Lung Cancer (SCLC)
Materials:
-
SCLC cell lines
-
This compound or Selinexor
-
Cisplatin
-
96-well plates
-
Cell viability reagent
-
Synergy analysis software
Procedure:
-
Follow the general protocol for in vitro synergy assessment (Section 1.2.1).
-
Use a matrix of different concentrations of both drugs to robustly assess synergy across a range of doses.
-
Calculate synergy using a method like the Highest Single Agent (HSA) model in SynergyFinder.[6]
3.2.2. In Vitro Combination with Oxaliplatin in Colorectal Cancer (CRC)
Procedure:
-
Cell Culture: Culture oxaliplatin-resistant CRC cell lines (e.g., HCT116/L-OHP, HCT8/L-OHP).
-
Treatment: Treat cells with KPT-330 (33 nM) and oxaliplatin (10 µM), alone and in combination, for 48 hours.[13]
-
Analysis: Assess cell viability, proliferation (e.g., EdU staining), and apoptosis to determine the effect of the combination.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound inhibits XPO1, leading to nuclear accumulation of TSPs and enhanced apoptosis.
Caption: General workflow for preclinical evaluation of this compound combination therapies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. iris.unict.it [iris.unict.it]
- 6. Inhibition of XPO1 sensitizes small cell lung cancer to first- and second-line chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors of nuclear export for the treatment of non-Hodgkin’s lymphomas | Haematologica [haematologica.org]
- 8. ovid.com [ovid.com]
- 9. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paper: Mechanism and Updated Results of Selinexor in Combination with Salvage Regimen for Refractory Diffuse Large B-Cell Lymphoma (DLBCL) Patients with TP53 Alterations [ash.confex.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term Storage and Stability of KPT-185 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). By covalently binding to cysteine residue 528 (Cys528) in the nuclear export signal (NES) binding groove of CRM1, this compound blocks the nuclear export of tumor suppressor proteins (TSPs), growth regulators, and anti-inflammatory proteins. This leads to the accumulation of these proteins in the nucleus, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. Given its therapeutic potential, understanding the stability and proper handling of this compound solutions is critical for reproducible and reliable experimental outcomes in preclinical and clinical research.
These application notes provide detailed protocols for the long-term storage of this compound solutions and a comprehensive methodology for assessing their stability over time using High-Performance Liquid Chromatography (HPLC).
Long-Term Storage of this compound Solutions
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Both the solid compound and its solutions require specific conditions to prevent degradation.
Recommended Storage Conditions
This compound is typically supplied as a solid powder. For long-term storage, the solid form is more stable than its solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | N/A | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO as it can absorb moisture, which may reduce solubility. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Preferred for longer-term storage of solutions. Aliquot to minimize freeze-thaw cycles. |
| Stock Solution | Ethanol | -20°C | Several months | Data from suppliers suggest stability, but DMSO is more common for primary stock solutions. |
Note: It is generally recommended to prepare fresh working solutions from a frozen stock solution for each experiment and to avoid long-term storage of diluted solutions.
Preparation of Stock Solutions
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is practically insoluble in water.
-
In DMSO: Soluble up to approximately 71 mg/mL. To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated.
-
In Ethanol: Soluble up to approximately 25.2 mg/mL.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound solid powder (Molecular Weight: 355.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, 3.55 mg of this compound is required.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to facilitate dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Stability Assessment of this compound Solutions
A stability-indicating HPLC method is crucial for determining the shelf-life of this compound solutions and ensuring that the active pharmaceutical ingredient (API) has not degraded. The following protocol outlines a general procedure that can be adapted and validated for specific laboratory conditions.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol describes a reverse-phase HPLC (RP-HPLC) method to quantify the amount of intact this compound over time.
1. Preparation of this compound Stability Samples:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution with the desired solvent (e.g., DMSO, Ethanol, or cell culture medium) to the final concentration to be tested for stability.
-
Aliquot the solution into multiple vials for analysis at different time points.
-
Store the vials under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
2. HPLC Method Parameters (Adaptable):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient can be optimized, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: this compound contains a chromophore and can be detected by UV absorbance. A photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 210-400 nm) to determine the optimal detection wavelength.
-
Column Temperature: 30°C.
3. Stability Study Procedure:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
-
Allow the sample to thaw and reach room temperature.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peak area corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
4. Data Presentation:
The results should be summarized in a table, clearly indicating the storage conditions, time points, and the percentage of this compound remaining.
Table 2: Example of this compound Stability Data Presentation
| Storage Temperature | Time Point | % this compound Remaining (Mean ± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| -80°C | 0 | 100 | 0 |
| 4 weeks | 99.8 ± 0.2 | < 0.1 | |
| 12 weeks | 99.5 ± 0.3 | < 0.2 | |
| -20°C | 0 | 100 | 0 |
| 4 weeks | 98.5 ± 0.5 | 0.8 | |
| 12 weeks | 96.2 ± 0.7 | 2.5 | |
| 4°C | 0 | 100 | 0 |
| 1 week | 92.1 ± 1.1 | 6.3 | |
| 4 weeks | 78.4 ± 1.5 | 18.9 | |
| Room Temp. | 0 | 100 | 0 |
| 24 hours | 85.3 ± 2.0 | 12.5 | |
| 1 week | 55.7 ± 2.8 | 38.1 |
(Note: The data in this table is illustrative and not based on experimental results.)
Visualizations
This compound Stability Assessment Workflow
Application Notes and Protocols for KPT-185 Treatment of Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective, orally bioavailable small molecule inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a key nuclear export protein responsible for the transport of numerous tumor suppressor proteins (TSPs), growth regulators, and anti-inflammatory proteins from the nucleus to the cytoplasm. In many cancer types, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of TSPs, thereby promoting oncogenesis.[2] this compound covalently binds to cysteine 528 (Cys528) in the cargo-binding pocket of XPO1, blocking its function.[3] This inhibition leads to the nuclear retention and accumulation of TSPs, such as p53, p21, and FOXO proteins, ultimately resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[4][5] These application notes provide a summary of the effects of this compound on primary patient-derived cancer cells and detailed protocols for key experimental assays.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of XPO1-mediated nuclear export. This leads to the nuclear accumulation of key tumor suppressor proteins, which in turn triggers downstream anti-cancer effects.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound across various primary patient-derived cancer cells and cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line/Sample | IC50 (nM) | Duration of Treatment (hours) | Reference |
| Acute Myeloid Leukemia (AML) | Patient-derived AML cells | 100 - 500 | Not Specified | |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 | [6] |
| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | 72 | [6] |
| Mantle Cell Lymphoma (MCL) | MINO | 132 | 72 | [6] |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | 72 | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | 16 - 395 | 72 | [1] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 16 - 395 | 72 | [1] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | CCRF-CEM | 16 - 395 | 72 | [1] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 16 - 395 | 72 | [1] |
| Ovarian Cancer | A2780 | ~100 | 72 | [7] |
| Ovarian Cancer | OVCAR3 | ~300 | 72 | [7] |
| Ovarian Cancer | SKOV3 | ~960 | 72 | [7] |
Table 2: Apoptotic and Cell Cycle Effects of this compound
| Cancer Type | Cell Line | Effect | This compound Concentration (nM) | Duration of Treatment (hours) | Observations | Reference |
| Mantle Cell Lymphoma (MCL) | Z138 | Apoptosis (ED50) | 62 | 72 | Induction of apoptosis. | [6] |
| Mantle Cell Lymphoma (MCL) | MINO | Apoptosis (ED50) | 67 | 72 | Induction of apoptosis. | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | Apoptosis | 120 | 13 | 48% of cells were Annexin V positive. | [4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | Apoptosis | 30 | 6 | 69% of cells were Annexin V positive. | [4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | Cell Cycle Arrest | 30 and 60 | 24 | G1 phase arrest (increase from 54% to 81%). | [4] |
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound on primary patient-derived cancer cells. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Caption: General experimental workflow.
Culture of Primary Patient-Derived Cancer Cells
Note: The isolation and culture of primary cancer cells can be challenging and highly dependent on the tumor type. The following is a general guideline.
-
Tissue Dissociation:
-
Mechanically mince fresh tumor tissue into small fragments (<1-2 mm³).
-
Digest the tissue fragments with an enzymatic cocktail (e.g., collagenase, dispase, and DNase) at 37°C with agitation for a duration optimized for the specific tissue type.
-
Neutralize the enzymes with culture medium containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
-
Cell Culture:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a specialized primary cancer cell culture medium.
-
Plate the cells in flasks or plates pre-coated with an appropriate extracellular matrix component (e.g., collagen, fibronectin) if required for adherent cultures.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the cultures for the selective growth of cancer cells and the depletion of non-malignant cells.
-
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of primary cancer cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count the primary cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Data Acquisition:
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
-
Cell Treatment:
-
Seed and treat the primary cancer cells with this compound as described in the cell viability assay protocol, typically in 6-well plates.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with cold 1X PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.[9][10]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in a PI staining solution containing RNase A.[9]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting
This protocol is for analyzing the expression levels of specific proteins (e.g., XPO1, p53, c-Myc, Cyclin D1, cleaved PARP) following this compound treatment.
-
Protein Extraction:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. bosterbio.com [bosterbio.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
KPT-185 Technical Support Center: Solubility and Handling Guide
Welcome to the technical support center for KPT-185. This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of this compound, recommended solvents, and troubleshooting advice for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most highly recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Ethanol is also a viable option. This compound is insoluble in water. For optimal results, use fresh, high-purity DMSO, as moisture can reduce the solubility of the compound.
Q2: I am observing particulate matter in my this compound solution. What should I do?
A2: If you observe particulate matter, it may indicate that the compound has not fully dissolved. To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period. Ensure you are not exceeding the solubility limits of the solvent.
Q3: My this compound precipitates when I dilute my DMSO stock solution in an aqueous-based cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. To minimize this, it is crucial to ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. When diluting, add the DMSO stock solution to the medium drop-wise while gently vortexing to facilitate mixing.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored at -20°C, the solution is stable for at least one year, and at -80°C, it is stable for up to two years. It is generally advised to use the solution soon after preparation and not to store it for long periods.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data. Please note that actual solubility may vary slightly between different batches of the compound.
| Solvent | Solubility | Molar Concentration (at max solubility) | Reference |
| DMSO | > 17.8 mg/mL | > 50.09 mM | |
| DMSO | 71 mg/mL | 199.82 mM | |
| DMSO | 15 mg/mL | 42.22 mM | |
| DMSO | 60 mg/mL | 168.87 mM | |
| Ethanol | ≥ 25.2 mg/mL | ≥ 70.92 mM | |
| Ethanol | 71 mg/mL | 199.82 mM | |
| Water | Insoluble | N/A |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Warming block or water bath set to 37°C (optional)
Methodology:
-
Calculate the required mass of this compound: The molecular weight of this compound is 355.31 g/mol . To prepare 1 mL of a 10 mM solution, you will need 3.55 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound solid in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube containing the this compound solid. For a 10 mM solution, you would add 1 mL of DMSO for every 3.55 mg of this compound.
-
Dissolve the compound: Vortex the solution until the solid is completely dissolved. If you encounter difficulty in dissolving the compound, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a few minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway Inhibition by this compound
This compound is a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is responsible for the nuclear export of numerous tumor suppressor proteins (TSPs) and growth regulators. By inhibiting CRM1, this compound leads to the nuclear retention and accumulation of these proteins, which in turn triggers downstream anti-cancer effects such as cell cycle arrest and apoptosis.
Caption: this compound inhibits CRM1, leading to nuclear retention of TSPs.
Optimizing KPT-185 concentration for apoptosis vs. cell cycle arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KPT-185, a selective inhibitor of CRM1 (XPO1). The focus is on optimizing experimental conditions to selectively induce either apoptosis or cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and irreversible inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is responsible for the nuclear export of over 200 proteins, including many tumor suppressor proteins (TSPs) and cell cycle regulators.[2] By binding to the Cys528 residue in the cargo-binding groove of XPO1, this compound blocks the transport of these proteins from the nucleus to the cytoplasm.[1] This forced nuclear retention of TSPs (e.g., p53, p21, p27, Rb) and other regulatory proteins leads to the induction of cell cycle arrest and/or apoptosis in cancer cells.[2]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly cell-line dependent. However, published studies report IC50 values (the concentration that inhibits 50% of cell growth) for antiproliferative effects to be in the nanomolar range. For example, in acute myeloid leukemia (AML) cell lines, IC50 values typically range from 100 nM to 500 nM.[1][3][4] In mantle cell lymphoma (MCL) cell lines, IC50 values have been reported to be as low as 18 nM and up to 144 nM.[5][6] For T-cell acute lymphoblastic leukemia, IC50s are between 16-395 nM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How can I differentiate between apoptosis and cell cycle arrest in my experiments?
A3: Distinguishing between these two cellular outcomes requires specific assays.
-
For Cell Cycle Arrest: The most common method is flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) or DAPI.[7] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). This compound has been shown to induce G1 arrest in some cell lines and G2/M arrest in others.[1][4][8]
-
For Apoptosis: Apoptosis can be detected by several methods. Annexin V/PI staining followed by flow cytometry is a standard technique to identify early and late apoptotic cells.[9] Western blotting for key apoptosis markers like cleaved Caspase-3 and PARP, or measuring the expression of Bcl-2 family proteins, can also confirm apoptosis induction.
Q4: Does the p53 status of my cells affect the outcome of this compound treatment?
A4: this compound can induce apoptosis and cell cycle arrest through both p53-dependent and p53-independent pathways.[2][5][10] In cells with wild-type p53, this compound treatment leads to the nuclear accumulation of p53, which can then activate downstream targets like p21 to induce cell cycle arrest and PUMA to promote apoptosis.[5] However, this compound has also demonstrated efficacy in cells with mutant or null p53, indicating the involvement of other tumor suppressor proteins and signaling pathways.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death at all tested concentrations, unable to observe cell cycle arrest. | The concentration range is too high for the specific cell line. | Perform a dose-response experiment starting from a much lower concentration range (e.g., 1-10 nM) and titrate upwards. |
| The incubation time is too long. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify an earlier time point where cell cycle arrest is evident before the onset of widespread apoptosis. | |
| No significant effect on cell viability or cell cycle at expected concentrations. | The cell line is resistant to this compound. | Consider increasing the concentration range. Also, verify the expression level of XPO1 in your cell line, as lower levels might confer resistance. |
| The this compound stock solution has degraded. | Prepare a fresh stock solution of this compound in anhydrous DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[4] | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment, as confluency can affect cell cycle and drug sensitivity. |
| Fluctuation in incubation conditions. | Maintain consistent incubator conditions (temperature, CO2, humidity). | |
| Observing both cell cycle arrest and apoptosis, but want to favor one outcome. | The chosen concentration is at a transition point. | To favor cell cycle arrest , try using a lower concentration of this compound for a shorter duration. To favor apoptosis , a higher concentration and/or longer incubation time is generally more effective. A 2D matrix experiment (varying both concentration and time) is the best approach to delineate these conditions. |
Data Summary
The following table summarizes effective concentrations of this compound from various studies. Note that experimental conditions such as cell line and incubation time significantly influence these values.
| Cell Line | Cell Type | Assay | Concentration | Effect | Incubation Time |
| MV4-11, OCI/AML3, MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability | IC50: 100-500 nM[1][3] | Inhibition of proliferation | 72 hours |
| Z138 | Mantle Cell Lymphoma (MCL) | Cell Viability | IC50: 18 nM[5][6] | Inhibition of proliferation | 72 hours |
| JVM-2 | Mantle Cell Lymphoma (MCL) | Cell Viability | IC50: 141 nM[5][6] | Inhibition of proliferation | 72 hours |
| MINO | Mantle Cell Lymphoma (MCL) | Cell Viability | IC50: 132 nM[5][6] | Inhibition of proliferation | 72 hours |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | Cell Viability | IC50: 144 nM[5][6] | Inhibition of proliferation | 72 hours |
| Z138 | Mantle Cell Lymphoma (MCL) | Apoptosis (Annexin V) | ED50: 62 nM[5] | 50% of cells are apoptotic | 72 hours |
| JVM-2 | Mantle Cell Lymphoma (MCL) | Apoptosis (Annexin V) | ED50: 910 nM[5] | 50% of cells are apoptotic | 72 hours |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Cell Cycle Analysis | Not specified | G1 phase arrest | Not specified |
| BxPC-3 | Pancreatic Cancer | Cell Cycle Analysis | 75-100 nM[8] | G2/M phase arrest | 72 hours |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., WST-1/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is 10 nM to 10 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of WST-1 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound (e.g., IC50, 2x IC50) and a vehicle control for a specific time (e.g., 24 or 48 hours).
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent cell clumping. Fix the cells overnight at 4°C.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., FL2-A).
-
Data Analysis: Gate on the single-cell population and use cell cycle analysis software to model the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V and PI Staining
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 2.
-
Cell Harvesting: Collect both adherent (using a gentle cell scraper or trypsin) and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Visualizations
Caption: this compound mechanism of action leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. apexbt.com [apexbt.com]
- 2. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. corefacilities.iss.it [corefacilities.iss.it]
Minimizing KPT-185 off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KPT-185 in cell culture. The information is tailored for researchers, scientists, and drug development professionals to help minimize potential off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and irreversible inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[2][3] By binding to the NES-binding groove of XPO1, this compound blocks the nuclear export of these cargo proteins.[4][5] This leads to their accumulation in the nucleus, restoring their tumor-suppressive functions, which can induce cell cycle arrest, apoptosis, and inhibit proliferation in cancer cells.[6][7]
Q2: How can I minimize off-target effects of this compound in my experiments?
A2: While this compound is a selective inhibitor, minimizing off-target effects is crucial for data integrity. Here are some key strategies:
-
Titrate for Optimal Concentration: Determine the lowest effective concentration that elicits the desired on-target effect in your specific cell line. This can be achieved by performing a dose-response curve and using the IC50 value as a reference point. Unnecessarily high concentrations can increase the likelihood of off-target activities.
-
Use Appropriate Controls:
-
Vehicle Control (DMSO): As this compound is typically dissolved in DMSO, a vehicle-only control is essential to account for any effects of the solvent.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound.
-
Positive Control: Utilize a well-characterized CRM1 inhibitor like Leptomycin B (LMB) at a known effective concentration to confirm the experimental setup is responsive to CRM1 inhibition.[8]
-
-
Shorten Exposure Time: Use the shortest incubation time necessary to observe the desired phenotype. Prolonged exposure can lead to the accumulation of secondary, potentially off-target, effects.
-
Confirm On-Target Engagement: Verify that this compound is inhibiting CRM1 in your system. This can be done by assessing the nuclear accumulation of known CRM1 cargo proteins, such as p53, p21, or FOXO3a, via immunofluorescence or western blotting of nuclear and cytoplasmic fractions.[9][10]
-
Consider Genetic Knockdown: To complement pharmacological inhibition, consider using siRNA or shRNA to knock down XPO1.[2] Comparing the phenotype of this compound treatment to XPO1 knockdown can help distinguish on-target from potential off-target effects.
Q3: What are the known IC50 values for this compound in different cell lines?
A3: The IC50 values for this compound can vary significantly between cell lines and experimental conditions. Below is a summary of reported IC50 values.
| Cell Line Type | Cell Line(s) | Reported IC50 Range | Reference(s) |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 nM - 500 nM | [6][7] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 nM - 395 nM | [7] |
| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 nM - 144 nM | [2][11] |
| Non-Hodgkin Lymphoma (NHL) | Panel of NHL cell lines | Median IC50 ~25 nM | [6] |
| Ovarian Cancer | A2780, A2780CP20, IGROV-1, SKOV3, HeyA8, etc. | 100 nM - 960 nM | [10] |
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a powder.
-
Reconstitution: For in vitro experiments, dissolve this compound in fresh, anhydrous DMSO to make a concentrated stock solution (e.g., 10-20 mM).[6] The solubility in DMSO is reported to be high (e.g., >17.8 mg/mL or ~50 mM).[1] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[1]
-
Storage:
-
Working Solution: Prepare fresh working solutions by diluting the stock solution in cell culture medium immediately before use.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to CRM1 inhibition. | Perform a more detailed dose-response curve starting from very low nanomolar concentrations to pinpoint the optimal range. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and consistent across all wells, including the vehicle control. |
| Incorrect this compound concentration. | Double-check calculations for stock solution and working solution dilutions. If possible, verify the concentration of the stock solution. |
| Off-target toxicity. | Reduce the treatment duration. Confirm on-target activity by checking for nuclear accumulation of a CRM1 cargo protein at a non-toxic concentration. |
Problem 2: No significant effect observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound degradation. | Ensure stock solutions are stored correctly and that working solutions are prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Cell line is resistant to this compound. | Increase the concentration range in your dose-response experiment. Some cell lines may require higher concentrations.[8] Consider measuring the expression level of XPO1 in your cell line, as lower expression may contribute to resistance. |
| Insufficient incubation time. | Extend the treatment duration (e.g., from 24h to 48h or 72h). A time-course experiment is recommended.[6] |
| Suboptimal cell culture conditions. | Ensure cells are healthy, in the logarithmic growth phase, and at the correct density at the time of treatment. |
| Experimental readout is not sensitive enough. | Use a more sensitive assay to detect the expected effect (e.g., a specific marker of apoptosis if you are expecting cell death). |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent cell density at plating. | Ensure uniform cell seeding across all wells and plates. |
| Incomplete dissolution of this compound. | Before making dilutions, ensure the this compound stock solution is fully dissolved. Briefly vortex or sonicate if necessary. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill them with sterile media or PBS instead. |
Experimental Protocols
1. Cell Viability (MTS/WST-1) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
Reagent Addition: Add MTS or WST-1 reagent to each well according to the manufacturer's protocol (typically 10-20 µL per 100 µL of medium).
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.[6]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 12. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming KPT-185 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the selective inhibitor of nuclear export (SINE) compound, KPT-185, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is responsible for the nuclear export of numerous tumor suppressor proteins (TSPs), including p53, p21, and FOXO proteins.[2][3] By blocking XPO1, this compound forces the nuclear retention and accumulation of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1][4][5] this compound has demonstrated potent antiproliferative properties at submicromolar concentrations in various cancer cell lines.[4][5]
Q2: What are the known mechanisms of resistance to this compound?
Acquired resistance to this compound and other SINE compounds is thought to be conferred by alterations in signaling pathways downstream of XPO1 inhibition, rather than mutations in the XPO1 protein itself.[6] Key mechanisms include:
-
Alterations in Apoptosis and Cell Cycle Pathways: Resistant cells may exhibit a prolonged cell cycle and reduced nuclear accumulation of TSPs compared to sensitive parental cells.[6] Changes in the expression of genes involved in adhesion, apoptosis, and inflammation have been observed in resistant cell lines.[6]
-
Upregulation of Pro-Survival Signaling: Increased activity of pro-survival pathways, such as the NF-κB and PI3K/Akt signaling pathways, has been associated with resistance to SINE compounds.[7][8]
-
p53 Status: While this compound can induce apoptosis in a p53-independent manner, the mutational status of p53 can be a critical determinant of sensitivity to XPO1 inhibition.[9][10]
-
Increased Drug Efflux: Although not as commonly reported for this compound, increased expression of drug efflux pumps is a general mechanism of acquired drug resistance in cancer cells.
Q3: What are some strategies to overcome this compound resistance?
Several strategies are being explored to overcome resistance to this compound and other SINE compounds:
-
Combination Therapy: Synergistic effects have been observed when this compound or its analogue, selinexor (B610770) (KPT-330), is combined with other anti-cancer agents. Examples include:
-
Platinum-based chemotherapy (e.g., Oxaliplatin): Combination therapy can restore sensitivity in resistant colorectal cancer cells by promoting the nuclear retention of p53.[4][11]
-
Proteasome inhibitors (e.g., Bortezomib): This combination can overcome acquired resistance in multiple myeloma.[12]
-
BCL2 inhibitors: Synergistic cytotoxicity has been reported in non-small cell lung cancer cells.
-
AKT inhibitors (e.g., MK-2206): This combination can overcome resistance by promoting the nuclear accumulation of FOXO3.[13]
-
-
Modulation of Downstream Signaling Pathways: Targeting the specific signaling pathways that are altered in resistant cells, such as the NF-κB or PI3K/Akt pathways, may help to restore sensitivity.[7][8]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line (IC50 has increased).
Possible Cause 1: Development of acquired resistance.
-
Suggested Action:
-
Confirm Resistance: Perform a dose-response curve and compare the IC50 value to that of the parental cell line. An increase of >10-fold is a strong indicator of resistance.
-
Molecular Profiling: Analyze the molecular characteristics of the resistant cells.
-
Western Blot: Check the expression levels of XPO1, p53, p21, and key proteins in the NF-κB and PI3K/Akt pathways. Compare these to the parental cell line, both at baseline and after this compound treatment.
-
Gene Expression Analysis: Perform microarray or RNA-seq to identify altered signaling pathways.[6]
-
-
Combination Studies: Test the efficacy of this compound in combination with other drugs (see FAQ Q3) to identify potential synergistic interactions that can overcome resistance.
-
Possible Cause 2: Issues with this compound compound.
-
Suggested Action:
-
Check Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.
-
Verify Concentration: If possible, verify the concentration of the this compound stock solution.
-
Problem 2: Inconsistent results in cell viability assays.
Possible Cause 1: Suboptimal assay conditions.
-
Suggested Action:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. The optimal seeding density should result in cells being in the exponential growth phase at the time of analysis.
-
Standardize Treatment Duration: Use a consistent incubation time with this compound for all experiments. A 72-hour incubation is commonly used.[5][14]
-
Check for Edge Effects: To minimize edge effects in 96-well plates, fill the outer wells with sterile PBS or media without cells.
-
Possible Cause 2: Cell line heterogeneity.
-
Suggested Action:
-
Single-Cell Cloning: If you suspect your cell line has become heterogeneous, consider single-cell cloning to establish a more uniform population.
-
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line Type | Cancer Type | Reported IC50 of this compound | Reference |
| NHL cell lines (median) | Non-Hodgkin's Lymphoma | ~25 nM | [1] |
| AML cell lines | Acute Myeloid Leukemia | 100 nM - 500 nM | [4][14] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 16 nM - 395 nM | [4] |
| Mantle Cell Lymphoma (Z138) | Mantle Cell Lymphoma | 35 nM | [15] |
| Mantle Cell Lymphoma (Jeko-1) | Mantle Cell Lymphoma | 103 nM | [15] |
| Ovarian cancer cell lines | Ovarian Cancer | 0.11 µM - 0.5 µM | [1] |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from a study that generated SINE-resistant fibrosarcoma cells.[6]
-
Initial Treatment: Begin by treating the parental cancer cell line with a low concentration of this compound (e.g., IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This process can take several months.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
-
Verification: Regularly verify the level of resistance by performing a cell viability assay and comparing the IC50 value to the parental cell line.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This is a general protocol for determining the IC50 of this compound in adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a sigmoidal curve to determine the IC50 value.[16]
Protocol 3: Western Blot Analysis of XPO1 and p53
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against XPO1, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol and then resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs and apoptosis.
Caption: this compound resistance can arise from altered downstream signaling pathways.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exportin 1 inhibitor KPT-330 reverses oxaliplatin resistance via p53 nuclear retention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. karyopharm.com [karyopharm.com]
- 13. Rationale for combination therapy in acute myeloid leukemia – University of Copenhagen [cpr.ku.dk]
- 14. selleckchem.com [selleckchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. youtube.com [youtube.com]
KPT-185 Technical Support Center: Troubleshooting Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential degradation of the selective CRM1 inhibitor, KPT-185, in cell culture media. By addressing common issues and providing clear experimental protocols, this resource aims to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the expected activity of this compound over time in my cell culture experiment. Could the compound be degrading?
A1: A loss of activity can be due to several factors, including but not limited to chemical degradation. Other potential causes include:
-
Adsorption to labware: Small molecules can bind to the plastic surfaces of culture plates, tubes, and pipette tips.[1]
-
Cellular uptake and metabolism: Cells may internalize and metabolize the compound.
-
Precipitation: The compound's solubility in the media might be limited, leading to precipitation over time, especially at higher concentrations.
-
Instability in aqueous solutions: The compound may be inherently unstable at 37°C in an aqueous environment.[2]
-
Reaction with media components: Certain components in the cell culture media, such as amino acids or vitamins, could potentially react with this compound.[2]
It is recommended to systematically investigate these possibilities. A good first step is to perform a stability study of this compound in your specific cell culture medium in the absence of cells.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability.[3][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[5] For optimal results, use freshly prepared dilutions for your experiments.[6]
Q3: Does this compound itself induce degradation?
A3: Yes, but it's important to distinguish between the chemical degradation of the this compound molecule and the biological degradation of its target protein. This compound, as a Selective Inhibitor of Nuclear Export (SINE), binds to Exportin 1 (XPO1/CRM1).[4][7][8][9] This binding can lead to the ubiquitination and subsequent proteasomal degradation of the XPO1 protein.[10][11][12][13] This is a mechanism-based biological consequence of this compound's action on the cell, not the chemical breakdown of the compound in the media.
Troubleshooting Guide
If you suspect this compound is degrading in your cell culture experiments, follow this troubleshooting guide to identify and resolve the issue.
| Observed Problem | Potential Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of your experiment using HPLC or LC-MS/MS.[1] |
| The initial stock solution may have degraded. | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.[6] | |
| Decreased compound activity over the duration of a long-term experiment. | Gradual degradation of this compound in the cell culture medium at 37°C. | Replenish the media with freshly diluted this compound at regular intervals during the experiment. The frequency of media change will depend on the stability of the compound, which can be determined by a stability assessment experiment. |
| Adsorption of the compound to the cell culture plates. | Use low-protein-binding plates to minimize non-specific binding.[2] Include a no-cell control to quantify the amount of compound lost to the plasticware.[2] | |
| High variability in results between experimental replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing.[2] |
| Incomplete solubilization of this compound in the stock solution or media. | Gently warm the stock solution at 37°C and use an ultrasonic bath to ensure complete dissolution.[4] Visually inspect for any precipitate before adding to the media. | |
| Cells appear stressed or die at all concentrations, including very low ones. | The solvent (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[1][5] |
| Contamination of cell culture or reagents. | Regularly check for microbial contamination.[5] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol allows for the quantitative assessment of this compound stability in your specific cell culture medium over time.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the this compound stock solution in your cell culture medium to the final concentration used in your experiments (e.g., 1 µM).
-
Aliquot the working solution into sterile microcentrifuge tubes or wells of a 24-well plate (one for each time point).
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process or store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | 0.95 | 95 |
| 4 | 0.90 | 90 |
| 8 | 0.82 | 82 |
| 24 | 0.65 | 65 |
| 48 | 0.45 | 45 |
| Note: This is example data. Actual results may vary. |
Visualizations
Caption: this compound inhibits the nuclear export of cargo proteins by targeting XPO1 (CRM1).
Caption: A workflow for troubleshooting decreased this compound activity in cell culture.
Caption: An experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KPT-185 and Related SINE Compounds
Disclaimer: KPT-185 is a potent selective inhibitor of nuclear export (SINE) primarily utilized for in vitro research due to its poor pharmacokinetic properties, which make it unsuitable for in vivo animal studies. Consequently, direct in vivo toxicity data for this compound is not available. This guide provides information on the toxicity profiles and mitigation strategies for structurally related, orally bioavailable SINE compounds that have been evaluated in animal models and clinical trials, such as Selinexor (KPT-330) and Eltanexor (KPT-8602). This information should be used as a surrogate to anticipate and manage potential toxicities when working with SINE compounds in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related SINE compounds?
A1: this compound and other SINE compounds function by selectively and covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of the nuclear export protein Exportin 1 (XPO1/CRM1). This inhibition blocks the transport of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) like p53 and IκBα, from the nucleus to the cytoplasm. The resulting nuclear accumulation of TSPs restores their function, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: Why is this compound not recommended for animal studies?
A2: this compound is considered a valuable in vitro tool compound but possesses very poor pharmacokinetic (PK) properties, making it unsuitable for in vivo use. For animal studies, orally bioavailable analogs such as Selinexor (KPT-330), KPT-276, or the second-generation compound Eltanexor (KPT-8602) are recommended.
Q3: What are the most common toxicities observed with in vivo-compatible SINE compounds in animal models?
A3: The most frequently reported toxicities in animal models (primarily dogs and rodents) treated with Selinexor and related compounds are dose-dependent and primarily gastrointestinal and hematological. These include:
-
Gastrointestinal: Anorexia (decreased appetite), weight loss, nausea, vomiting, and diarrhea.
-
Hematological: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).
-
Constitutional: Fatigue and malaise.
-
Metabolic: Hyponatremia (low sodium levels).
Hepatotoxicity has also been noted as a dose-limiting toxicity in some studies.
Q4: Are there newer SINE compounds with better safety profiles?
A4: Yes, Eltanexor (KPT-8602) is a second-generation SINE compound designed to have a more favorable safety profile. It exhibits markedly reduced penetration of the blood-brain barrier, which is associated with a reduction in anorexia, malaise, and weight loss compared to Selinexor in preclinical toxicology studies in rats and monkeys.
Troubleshooting Guide for Animal Experiments
This guide addresses common issues encountered during in vivo studies with SINE compounds like Selinexor.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant Weight Loss / Anorexia | On-target effect of XPO1 inhibition. | • Reduce the dosing frequency (e.g., to 2-3 times per week with at least 48 hours between doses).• Provide highly palatable, high-calorie food supplements.• Consider a temporary dose interruption until weight stabilizes, then restart at a lower dose.• For severe anorexia, consider medications like mirtazapine (B1677164) or megestrol (B1676162) acetate, following veterinary consultation. |
| Vomiting and Diarrhea | Gastrointestinal tract irritation and systemic effects. | • Administer the compound immediately following a meal to minimize direct GI irritation.• Prophylactically administer antiemetic medications such as maropitant, ondansetron (B39145), or metoclopramide.• For diarrhea, supportive care with antidiarrheal agents (e.g., loperamide) and ensuring adequate hydration is crucial.• If symptoms are severe (Grade 3 or higher), interrupt dosing until resolution to Grade 1 or baseline, then resume at a reduced dose level. |
| Thrombocytopenia / Neutropenia | Bone marrow suppression. | • Monitor complete blood counts (CBCs) regularly, especially during the initial cycles of treatment.• For moderate to severe cytopenias, interrupt dosing until counts recover to a safe level (e.g., platelets ≥50,000/mcL).• Restart treatment at a reduced dose.• In cases of severe, clinically significant cytopenias, supportive care such as platelet transfusions or the use of thrombopoietin receptor agonists (e.g., romiplostim, eltrombopag) or G-CSF for neutropenia may be considered under veterinary guidance. |
| Lethargy and Fatigue | Systemic effect of the compound. | • Ensure the animal is adequately hydrated. Dehydration can exacerbate fatigue.• Rule out other contributing factors such as anorexia or anemia.• Dose modification (reduction or interruption) may be necessary if fatigue is severe and impacts the animal's quality of life. |
Data on SINE Compound Toxicity
The following tables summarize toxicity data for Selinexor (KPT-330) and Eltanexor (KPT-8602) from preclinical and clinical studies.
Table 1: Common Treatment-Related Adverse Events (TRAEs) of Selinexor in Animal Models and Humans
| Adverse Event | Grade (Severity) | Species | Observations and Management |
| Nausea | 1-3 | Human, Dog | Manageable with antiemetics (e.g., 5-HT3 antagonists, olanzapine). |
| Anorexia | 1-3 | Human, Dog, Rodent | Dose-dependent. Manage with nutritional support, appetite stimulants, and dose modification. |
| Fatigue | 1-3 | Human, Dog | Common and manageable with supportive care, hydration, and dose adjustments. |
| Thrombocytopenia | 1-4 | Human, Dog | Monitor CBCs. Manage with dose interruption/reduction; consider TPO receptor agonists for severe cases. |
| Weight Loss | 1-3 | Human, Dog, Rodent | Correlates with anorexia. Requires close monitoring and nutritional intervention. |
Table 2: Comparative Toxicity Profile of Selinexor vs. Eltanexor in Preclinical Models
| Feature | Selinexor (KPT-330) | Eltanexor (KPT-8602) | Reference |
| Blood-Brain Barrier Penetration | Significant | Markedly Reduced (~30-fold less) | |
| CNS-related Side Effects | Anorexia, malaise, weight loss are more pronounced. | Reduced incidence of anorexia, malaise, and weight loss. | |
| General Tolerability | Good, but with manageable side effects. | Substantially better tolerability profile. | |
| Dosing Potential | Dosing can be limited by side effects. | Allows for more frequent dosing and longer exposure. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of a SINE Compound in Rodents
-
Animal Model: Select appropriate rodent strain (e.g., NOD-SCID mice for xenograft studies, Sprague-Dawley rats for toxicology).
-
Dose Formulation: Prepare the SINE compound in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% methylcellulose (B11928114) with 1% Tween-80).
-
Dose Range Finding: Conduct a preliminary dose-finding study with a small number of animals to determine a range of doses, including a maximum tolerated dose (MTD).
-
Study Groups: Establish multiple dose groups (e.g., vehicle control, low dose, mid dose, high dose) with a sufficient number of animals per group (e.g., n=5-10) for statistical power.
-
Administration: Administer the compound via oral gavage at the predetermined frequency (e.g., twice weekly, three times weekly).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
Twice Weekly: Record body weights and food consumption.
-
-
Sample Collection:
-
Interim/Terminal: Collect blood via appropriate methods (e.g., submandibular or cardiac puncture) for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function markers).
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs (liver, spleen, kidneys, heart, lungs, GI tract, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
Protocol 2: Management of Gastrointestinal Toxicity in a Canine Cancer Model
-
Baseline Assessment: Before initiating treatment, perform a physical exam, obtain baseline body weight, and conduct a baseline CBC and chemistry panel.
-
Dosing: Administer the SINE compound (e.g., KPT-335 at 1.25-1.5 mg/kg) orally, three times a week (e.g., Mon/Wed/Fri), immediately after feeding.
-
Prophylactic Care:
-
Advise owners to provide a highly palatable diet.
-
Consider prophylactic administration of an antiemetic (e.g., maropitant) one hour prior to dosing.
-
-
Monitoring:
-
Owners should monitor for vomiting, diarrhea, and changes in appetite or activity daily.
-
Schedule weekly or bi-weekly veterinary visits for weight checks and clinical assessment.
-
-
Intervention for Toxicity:
-
Grade 1-2 Anorexia/Vomiting: Institute supportive care medications (e.g., ondansetron for vomiting, mirtazapine for appetite stimulation). Continue treatment and monitor closely.
-
Grade 3-4 Toxicity or Persistent Grade 2:
-
Interrupt treatment for up to 7 days.
-
Provide aggressive supportive care (e.g., subcutaneous fluids, parenteral antiemetics).
-
Once toxicity resolves to Grade 1 or less, restart the SINE compound at a reduced dose (e.g., decrease by 0.25 mg/kg).
-
Low-dose prednisone (B1679067) (0.5–1.0 mg/kg/day) may be used to manage adverse events.
-
-
Visualizations
Caption: Mechanism of action for SINE compounds like this compound.
Caption: Workflow for managing SINE compound-induced toxicity.
How to control for DMSO effects in KPT-185 experiments
Welcome to the technical support center for KPT-185 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control for the effects of Dimethyl Sulfoxide (B87167) (DMSO), the solvent commonly used to prepare this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it used with this compound?
A: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] this compound, a selective inhibitor of Exportin 1 (XPO1/CRM1), is often insoluble in aqueous solutions, necessitating the use of a solvent like DMSO to create stock solutions for cell culture experiments.[2][3] DMSO's miscibility with water and cell culture media makes it a convenient vehicle for delivering this compound to cells.[1]
Q2: Can the DMSO vehicle affect my experimental results?
A: Yes. DMSO is not biologically inert and can exert its own effects on cells in a dose-dependent manner.[4] These effects can range from altered cell growth and viability to changes in gene expression and differentiation.[1][5] At higher concentrations, DMSO can be cytotoxic, while at lower concentrations, it may even stimulate cell growth in some cell lines.[1][4] Therefore, it is crucial to use appropriate controls to distinguish the effects of this compound from those of its solvent.[4]
Q3: What is a vehicle control and why is it essential for this compound experiments?
A: A vehicle control is a crucial experimental group that is treated with the same concentration of DMSO as the this compound-treated group, but without the this compound compound.[4][6] This control allows you to isolate the biological effects of this compound by accounting for any background effects caused by the DMSO solvent.[4] Any observed changes in the vehicle control group can be attributed to DMSO, enabling a more accurate interpretation of your results.
Q4: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with a widely recommended safe level for most cell lines being ≤ 0.1%.[7][8] While some robust, immortalized cell lines may tolerate up to 1% DMSO for short durations, sensitive cells like primary cultures may be affected by concentrations below 0.1%.[4][7] It is highly recommended to perform a dose-response experiment to determine the maximal DMSO concentration that does not affect the viability of your specific cell line.[8][9]
Q5: this compound has a reported IC50 in the nanomolar range. How does this relate to the final DMSO concentration?
A: this compound is a potent inhibitor with IC50 values often reported between 100 nM and 500 nM for inhibiting leukemia cell proliferation.[2][10][11] To achieve these low working concentrations, a high-concentration stock solution of this compound in 100% DMSO is serially diluted into the culture medium. The final DMSO concentration will depend on the concentration of your stock solution and the final this compound concentration. It is important to calculate the final DMSO percentage to ensure it remains within the safe, non-toxic range for your cells.[12]
Q6: Could DMSO interfere with the cellular pathways targeted by this compound?
A: this compound's primary target is XPO1, a protein responsible for the nuclear export of various tumor suppressor proteins and growth regulators.[13][14] Inhibition of XPO1 by this compound leads to the nuclear accumulation of these cargo proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[15][16] While there is no widespread evidence of DMSO directly interfering with XPO1 function, DMSO is known to affect various cellular processes and signaling pathways.[9] Therefore, the vehicle control is critical to ensure that any observed nuclear accumulation of cargo proteins or downstream effects are due to this compound and not the solvent.
Troubleshooting Guides
Problem 1: Decreased cell viability or altered morphology in the vehicle control group.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line. Even concentrations within the generally accepted "safe" range can be toxic to sensitive cells.[5][7]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check all calculations for your serial dilutions to confirm the final DMSO concentration is what you intended.
-
Perform a DMSO Dose-Response Assay: Conduct a cell viability assay (e.g., MTT, WST-1, or trypan blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 2.0%) to determine the highest concentration that does not significantly impact your cells' viability over the time course of your experiment.[4][9]
-
Assess DMSO Quality: Ensure you are using a high-purity, sterile-filtered DMSO suitable for cell culture. Lower-grade DMSO may contain contaminants that are toxic to cells.[9]
-
Reduce Incubation Time: If possible for your experimental design, consider reducing the duration of exposure to DMSO.
-
Problem 2: The this compound treated group and the vehicle control group show similar effects.
-
Possible Cause: The observed cellular response may be an artifact of the DMSO solvent rather than a specific effect of this compound.
-
Troubleshooting Steps:
-
Lower the DMSO Concentration: Prepare a more concentrated stock of this compound in DMSO, if solubility allows. This will enable you to achieve the desired final this compound concentration with a lower final DMSO concentration.
-
Include an Untreated Control: In addition to the vehicle control, include a control group of cells that are not treated with either this compound or DMSO. This will help you to differentiate between the effects of DMSO and the baseline cellular behavior.
-
Investigate Alternative Solvents: If DMSO toxicity or off-target effects are a persistent issue, you may need to explore other less-toxic solvents, although this can be challenging for compounds like this compound.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in the preparation of this compound stock solutions or inconsistent final DMSO concentrations.
-
Troubleshooting Steps:
-
Standardize Stock Preparation: Prepare a large batch of the this compound stock solution in DMSO, aliquot it into single-use volumes, and store it at -20°C or -80°C to ensure consistency across multiple experiments.[10] Avoid repeated freeze-thaw cycles.
-
Use Fresh Dilutions: Always prepare fresh dilutions of this compound and DMSO in culture medium for each experiment.
-
Maintain Consistent Cell Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments, as these factors can influence cellular responses to both DMSO and this compound.
-
Data Summary Tables
Table 1: Recommended Final DMSO Concentrations for In Vitro Experiments
| Final DMSO Concentration | Recommendation | Suitability |
| ≤ 0.1% | Highly Recommended | Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability.[8] |
| 0.1% - 0.5% | Acceptable | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[7][8] |
| 0.5% - 1.0% | Use with Caution | May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[4] |
| > 1.0% | Not Recommended | Toxic to most mammalian cell types.[9] |
Table 2: this compound Working Concentrations and IC50 Values
| Cell Type | Assay | IC50 / Working Concentration |
| Acute Myeloid Leukemia (AML) Cells | Proliferation | 100 - 500 nM[2][10][11] |
| Mantle Cell Lymphoma (MCL) Cells | Growth Inhibition | 18 - 144 nM[17] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Growth Inhibition | 16 - 395 nM[10] |
| Pancreatic Cancer Cells | Proliferation & Apoptosis | Submicromolar Concentrations[3] |
Experimental Protocols & Visualizations
Protocol: Determining DMSO Tolerance in Your Cell Line
This protocol outlines a method to determine the maximum concentration of DMSO that does not significantly affect the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density typically used for your this compound experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Create a series of DMSO dilutions in your complete cell culture medium. Recommended final concentrations to test include 0% (medium only), 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for a duration that matches your planned this compound treatment time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as an MTT or WST-1 assay.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control (0% DMSO). The highest concentration of DMSO that does not result in a significant decrease in viability is your recommended maximum for subsequent experiments.
Caption: Workflow for determining DMSO toxicity threshold.
This compound Mechanism of Action and the Importance of Controls
This compound functions by inhibiting the nuclear export protein XPO1. This leads to the accumulation of tumor suppressor proteins (TSPs) in the nucleus, where they can induce cell cycle arrest and apoptosis. A proper experimental setup is crucial to attribute these effects to this compound.
Caption: this compound inhibits XPO1-mediated nuclear export.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 14. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KPT-185 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of KPT-185, a selective inhibitor of Exportin 1 (XPO1/CRM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is an orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE).[1][2] Its primary and well-established target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][3] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including many tumor suppressor proteins (TSPs) like p53, and growth regulators from the nucleus to the cytoplasm.[4][5][6] this compound covalently binds to the cysteine residue at position 528 (Cys528) within the nuclear export signal (NES)-binding groove of XPO1, thereby blocking its function.[7] This inhibition leads to the nuclear retention and accumulation of XPO1 cargo proteins, which in turn can trigger cell cycle arrest and apoptosis in cancer cells.[1][3][8]
Q2: What are the direct cellular consequences of this compound engaging its target, XPO1?
The primary and most measurable consequence of this compound binding to XPO1 is the disruption of nuclear export. This leads to:
-
Nuclear Accumulation of Cargo Proteins: Tumor suppressor proteins (e.g., p53) and other growth-regulatory proteins that are normally shuttled out of the nucleus are retained.[1][9]
-
Induction of Apoptosis and Cell Cycle Arrest: The accumulation of tumor suppressors in the nucleus restores their function, leading to programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G1 phase.[1][3][4]
-
Reduced Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[3][8]
-
Decreased XPO1 Protein Levels: Treatment with this compound can lead to the proteasome-mediated degradation of the XPO1 protein itself.[2][7][8]
The diagram below illustrates the mechanism of XPO1 inhibition by this compound.
Troubleshooting Guides: Validating Target Engagement
Validating that this compound is engaging with XPO1 in your specific cell model is a critical step. The following sections provide protocols and troubleshooting for key validation experiments.
Method 1: Immunofluorescence for Nuclear Accumulation of p53
This method visually confirms the functional consequence of XPO1 inhibition—the retention of its cargo protein, p53, in the nucleus.
Q3: How do I perform an immunofluorescence experiment to show this compound-induced nuclear accumulation of p53?
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a p53 wild-type cancer cell line like Z-138 or OCI-AML3) on glass coverslips in a 24-well plate.[9]
-
Allow cells to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 100 nM, 500 nM) for a predetermined time (e.g., 14-24 hours).[9] Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against p53 (diluted in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Q4: What are the expected results and how should I present the data?
You should observe a significant increase in the p53 fluorescence signal within the nucleus (co-localized with DAPI) in this compound-treated cells compared to the vehicle control, where p53 may be diffuse or predominantly cytoplasmic.
Data Presentation:
| Treatment Group | p53 Localization | Qualitative Observation |
| Vehicle (DMSO) | Cytoplasmic/Pan-cellular | Diffuse p53 signal, not concentrated in the nucleus. |
| 100 nM this compound | Predominantly Nuclear | Clear increase in p53 signal co-localizing with DAPI. |
| 500 nM this compound | Strongly Nuclear | Intense p53 signal almost exclusively within the nucleus. |
Q5: I'm not seeing clear nuclear accumulation of p53. What could be wrong?
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No p53 signal | Cell line is p53-null or mutant. | Confirm the p53 status of your cell line. This compound can induce p53-independent effects, but for this specific assay, a p53 wild-type line is required.[4][6] |
| Primary antibody not working. | Validate the primary antibody with a positive control (e.g., cells treated with a DNA-damaging agent). Try a different p53 antibody clone. | |
| High background signal | Incomplete blocking or insufficient washing. | Increase blocking time to 90 minutes. Ensure all wash steps are performed thoroughly. |
| Secondary antibody is non-specific. | Run a secondary-only control (omit primary antibody) to check for non-specific binding. | |
| Signal is pan-cellular in all conditions | This compound concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment. Effective concentrations are often in the 100-500 nM range for 12-24 hours.[1][8] |
| Cells were not properly permeabilized. | Confirm permeabilization by staining for a known nuclear protein (e.g., Histone H3). Ensure the Triton X-100 solution is fresh. |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly confirm the binding of a ligand (this compound) to its target protein (XPO1) within intact cells.[10][11] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[12][13][14]
Q6: How do I set up a CETSA experiment to validate this compound and XPO1 engagement?
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.[14]
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble XPO1 protein at each temperature point using Western blotting with a specific XPO1 antibody.
-
Quantify band intensities and normalize to the 40°C sample for each treatment group.
-
The workflow for a CETSA experiment is depicted below.
Q7: How do I interpret the results from my CETSA Western blot?
You should plot the percentage of soluble XPO1 remaining (relative to the lowest temperature) against the temperature for both vehicle and this compound treated samples. In the presence of this compound, the melting curve for XPO1 should shift to the right, indicating a higher melting temperature (Tm) and therefore, stabilization of the protein by the drug.
Data Presentation:
| Temperature (°C) | % Soluble XPO1 (Vehicle) | % Soluble XPO1 (this compound) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 50 | 80 | 95 |
| 54 | 55 | 88 |
| 58 | 25 | 65 |
| 62 | 5 | 30 |
| Tm (approx.) | ~55°C | ~59°C |
Q8: My CETSA experiment failed. What are some common issues?
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | Insufficient drug concentration or incubation time. | Increase the this compound concentration or extend the incubation time to ensure it enters the cells and binds the target. |
| The chosen temperature range is incorrect for XPO1. | Adjust the temperature range. If the protein denatures completely at the lowest temperature or not at all at the highest, the range is wrong. Perform a broad initial screen (e.g., 37-70°C). | |
| High variability between replicates | Inconsistent cell numbers in aliquots. | Ensure the cell suspension is homogenous before aliquoting. Count cells accurately. |
| Inconsistent heating/cooling. | Use a thermal cycler for precise and rapid temperature control. Avoid using water baths which can have temperature fluctuations. | |
| Poor Western blot signal for XPO1 | XPO1 is a low-abundance protein. | Load a higher amount of total protein onto the gel. Use a high-sensitivity chemiluminescence substrate. |
| XPO1 antibody is not effective. | Validate your antibody and optimize its dilution. Ensure it recognizes the native protein. |
Method 3: Co-Immunoprecipitation (Co-IP)
This technique can demonstrate that this compound disrupts the physical interaction between XPO1 and its cargo proteins, such as p53.[9][15]
Q9: What is the protocol for a Co-IP experiment to show this compound disrupts the XPO1-p53 interaction?
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow a sufficient quantity of cells (e.g., Z-138) in large culture dishes.
-
Treat cells with this compound (e.g., 160 nM) or vehicle for a short duration (e.g., 1 hour) to assess the direct impact on protein-protein interaction before major downstream effects occur.[9]
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Collect the pre-cleared lysate. Save a small aliquot as the "Input" control.
-
Incubate the lysate with an anti-XPO1 antibody (or an IgG isotype control) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the Input, IgG control, and XPO1-IP samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe with antibodies against p53 (to see what was pulled down) and XPO1 (to confirm the IP was successful).
-
Q10: What results confirm that this compound disrupts the XPO1-p53 interaction?
In the Western blot analysis of the immunoprecipitated samples, you expect to see a strong p53 band in the vehicle-treated sample where XPO1 was pulled down. In the this compound-treated sample, the p53 band should be significantly reduced or absent, indicating that the drug prevented p53 from binding to XPO1.[9] The XPO1 band should be present in both IP samples, confirming a successful pulldown.
Data Presentation:
| Sample Lane | Probed with anti-p53 | Probed with anti-XPO1 | Interpretation |
| Input (Vehicle) | Band present | Band present | Both proteins are expressed in the cell. |
| Input (this compound) | Band present | Band present | Both proteins are expressed in the cell. |
| IP:XPO1 (Vehicle) | Strong band | Strong band | XPO1 and p53 are interacting. |
| IP:XPO1 (this compound) | Faint/No band | Strong band | This compound has disrupted the XPO1-p53 interaction. |
| IP:IgG Control | No band | No band | The IP was specific. |
Q11: My Co-IP experiment is not working. What are some common pitfalls?
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No protein pulled down (neither XPO1 nor p53) | Ineffective IP antibody. | Use an antibody specifically validated for IP. Test different antibody clones. |
| Harsh lysis conditions. | Use a mild, non-denaturing lysis buffer. Avoid harsh detergents like SDS. Keep samples on ice at all times. | |
| Target protein is in the input but not the IP | Protein interaction is very weak or transient. | Optimize the lysis buffer; sometimes adjusting salt concentration can stabilize interactions. Consider cross-linking proteins before lysis. |
| High background in IgG lane | Non-specific binding to beads or IgG. | Pre-clear the lysate thoroughly. Increase the number and stringency of wash steps after IP. |
| p53 is pulled down in both vehicle and treated samples | This compound treatment was ineffective. | Confirm the activity of your this compound stock. Ensure the concentration and incubation time were sufficient to inhibit XPO1. |
| The interaction is not sensitive to this compound in your model. | This is a possible, though unlikely, result. Confirm with an orthogonal method like immunofluorescence or CETSA. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karyopharm.com [karyopharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
KPT-185 impact on non-cancerous cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of KPT-185 on non-cancerous cell lines. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of nuclear export (SINE). Its primary target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is responsible for the transport of over 200 cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[3][4] By binding covalently to cysteine 528 (Cys528) in the cargo-binding groove of XPO1, this compound blocks the export of these proteins, leading to their accumulation in the nucleus.[3] This nuclear retention enhances their tumor-suppressive functions, which can induce cell cycle arrest and apoptosis in malignant cells.[1][2][5]
Q2: How does the cytotoxicity of this compound differ between cancerous and non-cancerous cell lines?
This compound exhibits selective cytotoxicity, being significantly more potent against cancer cells than non-cancerous (or "normal") cells.[3] The half-maximal inhibitory concentration (IC50) for most cancer cell lines is in the nanomolar (nM) to low micromolar (µM) range.[1][2][6][7] In contrast, the IC50 values for non-cancerous cell lines are substantially higher, often in the millimolar (mM) range, indicating much lower toxicity to normal cells at therapeutically relevant concentrations.[3][6]
Q3: Why is this compound less toxic to non-cancerous cells?
The selectivity of this compound is attributed to the dependency of cancer cells on XPO1-mediated nuclear export. Cancer cells often overexpress XPO1 to maintain the cytoplasmic localization of tumor suppressor proteins, thereby evading cell cycle arrest and apoptosis. By inhibiting XPO1, this compound restores the nuclear localization and function of these proteins. Normal cells do not typically exhibit this "addiction" to high levels of nuclear export for survival, and therefore are less sensitive to the effects of XPO1 inhibition.[8] The covalent bond formed by this compound with XPO1 is also slowly reversible, and normal cells can resynthesize the protein, allowing for a transient inhibition that is less toxic compared to irreversible inhibitors.[3]
Data Presentation
Table 1: Comparative IC50 Values of this compound in Non-Cancerous vs. Cancerous Cell Lines
| Cell Line Type | Cell Line | IC50 Concentration | Reference |
| Non-Cancerous | Normal Hepatocytes | 10 mmol/L | [6] |
| Peripheral Blood Mononuclear Cell (PBMC) | 20 mmol/L | [6] | |
| Mouse Embryo Fibroblasts | 20 mmol/L | [6] | |
| Cancerous | Ovarian Cancer | ||
| A2780 | ~0.1 - 0.96 µmol/L | [6] | |
| Acute Myeloid Leukemia (AML) | |||
| MV4-11, Kasumi-1, OCI/AML3, etc. | 100 - 500 nmol/L | [1][2] | |
| Mantle Cell Lymphoma (MCL) | |||
| Z138 | 18 nmol/L | [7] | |
| JVM-2 | 141 nmol/L | [7] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | |||
| HPB-ALL, Jurkat, MOLT-4, etc. | 16 - 395 nmol/L | [2][8] |
Visualizations
Signaling Pathway and Workflows
Caption: Mechanism of Action for this compound.
Caption: Standard workflow for a cell viability assay.
Troubleshooting Guides
Issue 1: High background signal in my cell viability assay (e.g., MTT/WST-1).
-
Possible Cause 1: Contamination. Microbial contamination can metabolize the tetrazolium salts, leading to a false positive signal.
-
Solution: Check the cell culture for any visible signs of contamination under a microscope. Discard contaminated cultures and reagents. Always use sterile techniques.
-
-
Possible Cause 2: Reagent Issues. The viability reagent itself may be degrading or reacting with components in the media.
-
Solution: Prepare fresh reagents. Include a "media only" control (no cells) with the viability reagent to measure the background absorbance, which can then be subtracted from all other readings.
-
-
Possible Cause 3: Compound Precipitation. this compound may precipitate at high concentrations, interfering with absorbance readings.
-
Solution: Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
-
Issue 2: Inconsistent results or large error bars between replicates.
-
Possible Cause 1: Uneven Cell Seeding. Inaccurate pipetting can lead to a different number of cells in each well.
-
Solution: Ensure the cell suspension is homogenous by gently mixing before seeding each row/column. Use calibrated multichannel pipettes for better consistency.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the media and affect cell growth.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Incomplete Solubilization (MTT Assay). The formazan (B1609692) crystals may not be fully dissolved before reading the plate.
-
Solution: After adding the solubilization buffer, mix thoroughly by pipetting or placing the plate on an orbital shaker for 5-10 minutes. Ensure no visible crystals remain.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting KPT-185 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing KPT-185 treatment duration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a Selective Inhibitor of Nuclear Export (SINE) that specifically targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is responsible for transporting numerous tumor suppressor proteins (TSPs) and other growth-regulating proteins from the cell nucleus to the cytoplasm.[3][4] In many cancer cells, XPO1 is overexpressed, leading to an abnormal location of TSPs in the cytoplasm, which promotes cancer cell survival.[4] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking its function.[3][4] This inhibition leads to the nuclear retention and accumulation of TSPs, such as p53, p21, and p27, which in turn enhances their tumor-suppressive activities, including the induction of cell cycle arrest and apoptosis in cancer cells.[3]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line. However, most studies report potent anti-proliferative effects at submicromolar concentrations. The IC50 values, the concentration that inhibits 50% of cell growth, generally range from 100 nM to 500 nM in various leukemia cell lines.[2][5][6] For some sensitive cell lines, the IC50 can be as low as 16-395 nM.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the expected outcomes of this compound treatment on cancer cells?
A3: Treatment of cancer cells with this compound typically leads to several key outcomes:
-
Inhibition of cell proliferation: this compound has been shown to significantly inhibit the growth of various cancer cell lines.[5][7]
-
Induction of apoptosis: The compound triggers programmed cell death in cancer cells.[5][6]
-
Cell cycle arrest: this compound often causes cells to arrest in the G1 phase of the cell cycle.[6][8]
-
Nuclear accumulation of tumor suppressor proteins: By inhibiting XPO1, this compound leads to the retention of proteins like p53 in the nucleus.[6]
Q4: How does treatment duration affect the experimental outcome?
A4: Treatment duration is a critical parameter that can significantly influence the observed effects of this compound. Shorter durations (e.g., 4-6 hours) may be sufficient to observe the nuclear accumulation of XPO1 cargo proteins like IkB and p53.[9] Intermediate durations (e.g., 13-24 hours) are often used to detect early apoptotic events and changes in protein expression levels of cell cycle regulators.[10][11] Longer durations (e.g., 48-72 hours) are typically required to observe significant effects on cell viability, proliferation, and to determine IC50 values.[5][10][12] It is crucial to tailor the treatment duration to the specific biological question being investigated.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound on cell viability.
-
Question: Why am I not seeing the expected decrease in cell viability after this compound treatment?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50.[5]
-
Insufficient Treatment Duration: The treatment duration might be too short. For cell viability assays, incubation times of 48 to 72 hours are commonly used.[5][10]
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Stock solutions are typically stored at -80°C for up to two years or -20°C for one year.[6]
-
Issue 2: High background or unexpected toxicity in control cells.
-
Question: My DMSO-treated control cells are showing signs of toxicity. What could be the cause?
-
Answer:
-
DMSO Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium might be too high. It is recommended to keep the final DMSO concentration below 0.1% to minimize solvent-induced toxicity.
-
DMSO Quality: Use fresh, high-quality DMSO, as moisture-absorbing DMSO can have reduced solubility and potentially increased toxicity.[5]
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Issue 3: Difficulty in detecting apoptosis.
-
Question: I am not observing a significant increase in apoptosis after this compound treatment. What can I do?
-
Answer:
-
Timing of Assay: Apoptosis is a dynamic process. The time point for your assay might be too early or too late. Consider performing a time-course experiment (e.g., 6, 13, 24, 48 hours) to identify the optimal window for detecting apoptosis in your cell line.[11] For instance, early signs of apoptosis can be detected as early as 6 hours in some cell lines.[11]
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough. Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining and analysis of cleaved PARP or caspases.[13]
-
Concentration: The concentration of this compound may be insufficient to induce a strong apoptotic response. Try increasing the concentration based on your dose-response data.
-
Data Presentation
Table 1: Effect of this compound Treatment Duration on Experimental Outcomes
| Treatment Duration | Typical Experimental Readouts | Key Observations |
| Short-term (4-6 hours) | Subcellular localization of XPO1 cargo proteins (e.g., p53, IκB) | Nuclear accumulation of tumor suppressor proteins can be observed.[9] |
| Mid-term (13-24 hours) | Apoptosis assays (e.g., Annexin V staining), Protein expression analysis (e.g., Western blot for cell cycle regulators) | Early apoptotic events are detectable.[11] Changes in the expression of proteins like CDC25C, BRCA1, and CDK1 can be seen.[10] |
| Long-term (48-96 hours) | Cell viability and proliferation assays (e.g., MTS, WST-1, CellTiter-Glo), Cell cycle analysis (e.g., PI staining), Colony formation assays | Significant inhibition of cell growth and viability, allowing for IC50 determination.[5][10][12] Clear cell cycle arrest, typically in G0/G1 phase.[10][12] |
Table 2: Reported IC50 and ED50 Values for this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Line(s) | IC50 (Growth Inhibition) | ED50 (Cell Killing) | Treatment Duration | Reference |
| Mantle Cell Lymphoma | Z138 | 18 nM | 57 nM (Trypan blue), 62 nM (Annexin V) | 72 hours | [10][12] |
| JVM-2 | 141 nM | 770 nM (Trypan blue), 910 nM (Annexin V) | 72 hours | [10][12] | |
| MINO | 132 nM | 917 nM (Trypan blue), 67 nM (Annexin V) | 72 hours | [10][12] | |
| Jeko-1 | 144 nM | 511 nM (Trypan blue), 618 nM (Annexin V) | 72 hours | [10][12] | |
| Acute Myeloid Leukemia | Various AML cell lines | 100 - 500 nM | Not specified | Not specified | [2][5][6] |
| T-cell Acute Lymphoblastic Leukemia | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 nM | Not specified | 72 hours | [6] |
| Ovarian Cancer | A2780/CP70, OVCAR3, SKOV3 | Varies by cell line | Not specified | 72 hours | [13] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Experimental Protocols
1. Cell Viability Assay (WST-1 Method)
-
Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
WST-1 cell proliferation reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM).[5] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 6, 13, 24, or 48 hours).[11]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).[10][12]
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
-
References
- 1. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 11. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Removal of KPT-185 for Downstream Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of KPT-185 from experimental systems prior to downstream applications. Adherence to these guidelines is critical for obtaining accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] It functions as a Selective Inhibitor of Nuclear Export (SINE).[2][3] this compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, thereby blocking the nuclear export of numerous tumor suppressor proteins and other cargo molecules.[1] This leads to their accumulation in the nucleus, which can induce cell cycle arrest and apoptosis in cancer cells.[4]
Q2: Is the binding of this compound to CRM1 reversible?
Yes, the covalent bond formed between this compound and CRM1 is characterized as slowly reversible.[5] Unlike irreversible inhibitors, this allows for the possibility of removing the compound and restoring CRM1 function.
Q3: Why is it crucial to ensure the complete removal of this compound before downstream experiments?
Residual this compound can interfere with subsequent assays by continuing to inhibit CRM1-mediated nuclear export. This can lead to confounding results and misinterpretation of data in experiments designed to study processes that occur after the intended treatment period.
Q4: What are the general principles for removing this compound from cell cultures?
The removal of this compound relies on facilitating the dissociation of the slowly reversible covalent bond and washing away the unbound inhibitor. This is typically achieved by a series of washes with fresh, inhibitor-free medium or a suitable buffer. The efficiency of this "washout" procedure depends on factors such as the number of washes, the volume of the wash solution, and the incubation time between washes.
Troubleshooting Guide: Incomplete this compound Removal
This guide addresses common issues that may lead to incomplete removal of this compound and provides solutions to ensure a thorough washout.
| Problem | Potential Cause | Recommended Solution |
| Downstream assay results are inconsistent with expected outcomes after this compound removal. | Residual this compound is still present and inhibiting CRM1. | 1. Increase the number and volume of washes: Perform a minimum of three washes with a volume at least 10 times the culture volume. 2. Incorporate incubation steps: After each wash, incubate the cells in fresh, inhibitor-free medium for a defined period (e.g., 30-60 minutes) to allow for the dissociation of bound this compound before the next wash. 3. Optimize wash buffer: While standard culture medium or PBS can be used, consider a buffer that may better facilitate dissociation (though specific data for this compound is limited). |
| Uncertainty about the effectiveness of the washout protocol. | Lack of a method to quantify residual this compound. | Implement an analytical validation step using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of this compound remaining in cell lysates after the washout procedure. |
| Cell viability is compromised after the washout procedure. | Excessive mechanical stress from multiple centrifugation and resuspension steps. | For adherent cells, perform washes directly in the culture vessel. For suspension cells, use gentle centrifugation (e.g., 100-200 x g for 5 minutes) and gentle resuspension techniques. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound Removal from Cell Culture
This protocol provides a general procedure for washing cells to remove this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile centrifuge tubes (for suspension cells)
-
Pipettes and sterile tips
Procedure for Adherent Cells:
-
Aspirate the this compound-containing medium from the culture vessel.
-
Gently wash the cell monolayer once with pre-warmed, sterile PBS.
-
Aspirate the PBS.
-
Add pre-warmed, complete cell culture medium and incubate for 30-60 minutes at 37°C in a CO2 incubator. This allows for the dissociation of bound this compound.
-
Aspirate the medium.
-
Repeat steps 2-5 for a total of three washes with incubation.
-
After the final wash and aspiration, add fresh medium for your downstream application.
Procedure for Suspension Cells:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation at 100-200 x g for 5 minutes.
-
Carefully aspirate the supernatant containing this compound.
-
Gently resuspend the cell pellet in pre-warmed, sterile PBS.
-
Pellet the cells again by centrifugation.
-
Aspirate the PBS.
-
Resuspend the cell pellet in pre-warmed, complete cell culture medium and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Repeat steps 2-7 for a total of three washes with incubation.
-
After the final wash, resuspend the cells in fresh medium for your downstream application.
Protocol 2: Validation of this compound Removal using LC-MS/MS
This protocol outlines the steps to quantify residual this compound in cell lysates to validate the effectiveness of the washout procedure.
1. Sample Preparation:
-
After the washout procedure, harvest the cells.
-
Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
2. Protein Precipitation and Extraction:
-
To a known amount of cell lysate (e.g., 100 µL), add a three-fold volume of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract this compound.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is suitable for separating this compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be suitable for this compound.
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The precursor ion will be the protonated molecular ion of this compound ([M+H]+), and specific product ions will need to be determined by direct infusion or in-source fragmentation.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound spiked into control cell lysate.
-
Calculate the concentration of this compound in the test samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound as a selective inhibitor of CRM1-mediated nuclear export.
References
Validation & Comparative
A Comparative Guide to XPO1 Inhibitors: KPT-185 vs. Leptomycin B
An Objective Analysis of Two Potent Nuclear Export Inhibitors
In the landscape of cancer therapeutics, the inhibition of nuclear export has emerged as a critical strategy. Central to this process is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a protein responsible for shuttling a wide array of cargo proteins, including numerous tumor suppressors, from the nucleus to the cytoplasm. The discovery of compounds that block this "escape route" for tumor suppressors has paved the way for novel anti-cancer agents.
This guide provides a detailed comparison of two seminal XPO1 inhibitors: Leptomycin B (LMB), a natural product that first validated XPO1 as a therapeutic target, and KPT-185, a rationally designed Selective Inhibitor of Nuclear Export (SINE) compound developed for clinical application. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Covalent Bonds
Both Leptomycin B and this compound exert their function by targeting the same molecular entity: the XPO1 protein. They specifically bind to a reactive cysteine residue (Cys528) located within the hydrophobic, cargo-binding groove of XPO1.[1][2][3] This covalent modification physically obstructs the binding of cargo proteins, forcing their accumulation in the nucleus where they can execute their tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[2][4]
The fundamental distinction between the two inhibitors lies in the nature of this covalent bond.
-
Leptomycin B (LMB): An antifungal antibiotic isolated from Streptomyces species, LMB forms an irreversible covalent bond with Cys528 through a Michael addition reaction.[1][3][5] This permanent inactivation of XPO1, while highly potent, is also the source of its significant cytotoxicity, which has precluded its clinical use.[4][6]
-
This compound: As a representative of the SINE class of compounds, this compound was engineered to overcome the toxicity limitations of LMB. It also forms a covalent bond with Cys528, but this interaction is slowly reversible .[6][7][8] This key feature allows for transient inhibition of XPO1, creating a therapeutic window where cancer cells are driven to apoptosis while normal cells can recover, leading to a significantly improved safety profile.[6][7]
References
- 1. invivogen.com [invivogen.com]
- 2. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 5. Leptomycin - Wikipedia [en.wikipedia.org]
- 6. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Side-Effect Profiles of KPT-185 and KPT-8602 (Eltanexor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of two selective inhibitors of nuclear export (SINE), KPT-185 and KPT-8602 (Eltanexor). The information is compiled from preclinical and clinical studies to assist researchers in understanding the differential toxicities and tolerability of these compounds.
Executive Summary
This compound and KPT-8602 are both potent inhibitors of Exportin 1 (XPO1), a key protein in the nuclear transport of tumor suppressor proteins and other growth-regulating factors. While both compounds exhibit anti-cancer activity, their side-effect profiles differ significantly. Preclinical data for this compound, a first-generation SINE compound, indicates potential for dose-limiting toxicities. In contrast, KPT-8602 (Eltanexor), a second-generation compound, was specifically designed for an improved safety profile, demonstrating reduced central nervous system (CNS) penetration and better tolerability in both preclinical models and clinical trials. Due to the limited availability of clinical data for this compound, this comparison focuses heavily on preclinical findings, supplemented with the extensive clinical data available for Eltanexor.
Comparative Side-Effect Profile
The following tables summarize the observed adverse effects for this compound (preclinical) and KPT-8602 (Eltanexor) from both preclinical and clinical studies.
Table 1: Preclinical Side-Effect Profile Comparison
| Adverse Effect | This compound (Observed in Animal Models) | KPT-8602 (Eltanexor) (Observed in Animal Models) | Key Differentiation |
| General | Dose-dependent reductions in food intake and consequent body weight loss.[1] | Reduced anorexia, malaise, and weight loss compared to first-generation SINE compounds.[2][3] Improved food consumption.[1] | Eltanexor shows significantly improved general tolerability. |
| Neurological | Not prominently reported, but CNS penetration is a characteristic of first-generation SINEs. | Markedly reduced (approximately 30-fold less) penetration across the blood-brain barrier.[2][3] | Reduced CNS penetration with Eltanexor is a key design feature leading to better neurological tolerability. |
| Gastrointestinal | Minimal clinical gastrointestinal (GI) symptoms (no or mild non-bloody diarrhea, no or minimal vomiting).[1] | Better gastrointestinal tolerability compared to first-generation SINEs. | Both have relatively mild preclinical GI effects, but Eltanexor is generally better tolerated. |
| Hematological | Not specifically detailed in available preclinical toxicology summaries. | Minimal toxicity to normal hematopoietic stem and progenitor cells.[3] | Eltanexor demonstrates a favorable profile regarding hematopoietic toxicity in preclinical models. |
Table 2: Clinical Side-Effect Profile of KPT-8602 (Eltanexor)
Data from various Phase 1/2 clinical trials. Frequencies represent treatment-related adverse events (TRAEs).
| Adverse Event Category | Most Common Adverse Events (Any Grade) | Most Common Grade ≥3 Adverse Events |
| General/Constitutional | Fatigue (67%), Decreased Appetite (57%), Decreased Weight (43%) | Fatigue |
| Gastrointestinal | Nausea (63.3%), Diarrhea (47%), Vomiting (37%), Dysgeusia (33%) | Diarrhea, Vomiting |
| Hematological | Anemia (33%), Thrombocytopenia, Neutropenia | Neutropenia, Anemia, Thrombocytopenia |
Experimental Protocols
Preclinical In Vivo Toxicology Assessment (General Protocol Outline)
This section outlines a general protocol for assessing the in vivo toxicity of SINE compounds in animal models, based on common practices in preclinical toxicology.
Objective: To evaluate the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and overall safety profile of the test compound.
Animal Models: Typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., monkeys) species.
Administration: Oral gavage is a common route for these orally bioavailable compounds. Dosing schedules can vary (e.g., daily, twice or three times weekly).
Key Parameters Monitored:
-
Clinical Observations: Daily monitoring for signs of toxicity, including changes in activity, posture, grooming, and signs of pain or distress.
-
Body Weight: Measured at baseline and regularly throughout the study (e.g., daily or several times a week).
-
Food and Water Consumption: Monitored to assess appetite and hydration.
-
Hematology: Complete blood counts (CBC) and differential analysis to evaluate effects on red blood cells, white blood cells, and platelets.
-
Serum Chemistry: Analysis of blood samples to assess organ function (e.g., liver enzymes, kidney function markers).
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues from major organs are collected, preserved, and examined microscopically for any pathological changes.
Statistical Analysis: Data are typically analyzed using appropriate statistical methods to compare treated groups with a vehicle control group.
Signaling Pathways and Mechanism of Action
Both this compound and KPT-8602 are inhibitors of XPO1, which leads to the nuclear retention and activation of tumor suppressor proteins (TSPs) and cell cycle regulators. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
XPO1 Inhibition and Downstream Effects
References
KPT-185 and PARP Inhibitors: A Synergistic Approach to Cancer Therapy
A detailed guide for researchers on the enhanced anti-cancer effects of combining KPT-185 with PARP inhibitors, supported by experimental data and detailed protocols.
The combination of this compound, a selective inhibitor of nuclear export (SINE), with Poly (ADP-ribose) polymerase (PARP) inhibitors presents a promising strategy in cancer therapy. This guide provides a comprehensive comparison of the synergistic effects observed with this combination, focusing on the enhanced induction of apoptosis and DNA damage in cancer cells. Experimental data, detailed protocols for key assays, and visualizations of the underlying mechanisms are presented to support further research and drug development in this area.
Synergistic Inhibition of Cancer Cell Growth
Studies have demonstrated that the combination of a SINE compound, such as KPT-8602 (a close analog of this compound), with PARP inhibitors like olaparib, veliparib, and rucaparib (B1680265) results in a synergistic inhibition of cancer cell growth. This synergy allows for the use of lower, pharmacologically relevant concentrations of each drug to achieve a significant therapeutic effect.
Table 1: Synergistic Growth Inhibition in 22rv1 mCRPC Cells
| Treatment | Combination Index (CI) Value | Interpretation |
| KPT-8602 + Olaparib | < 1 | Synergy |
| KPT-8602 + Veliparib | < 1 | Synergy |
| KPT-8602 + Rucaparib | < 1 | Synergy |
Data derived from isobologram analysis in studies on metastatic castration-resistant prostate cancer (mCRPC) cells.
Enhanced Apoptosis with Combination Therapy
The synergistic effect of combining this compound with PARP inhibitors is largely attributed to the enhanced induction of apoptosis, or programmed cell death. Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining has shown a significant increase in apoptotic cells following combination treatment compared to single-agent therapy.[1][2] This is further corroborated by the increased cleavage of PARP and Caspase-3, key markers of apoptosis, as observed in Western blot analyses.[3]
Table 2: Apoptosis Induction in 22rv1 Cells
| Treatment | % of Apoptotic Cells (Early Apoptosis) | Fold Change vs. Control |
| Control | Baseline | 1.0 |
| KPT-8602 | Increased | > 1.0 |
| Olaparib | 9.3% | > 1.0 |
| KPT-8602 + Olaparib | 15% | Significant increase vs. single agents |
Data from flow cytometry analysis of Annexin V/PI stained cells.[2]
Mechanism of Synergy: Downregulation of DNA Damage Repair
The mechanistic basis for this synergy lies in the dual action of the drugs. PARP inhibitors block the repair of single-strand DNA breaks, which then lead to the formation of more lethal double-strand breaks.[4] Concurrently, this compound, by inhibiting the nuclear export protein XPO1, leads to the nuclear accumulation of tumor suppressor proteins and the downregulation of key DNA damage response (DDR) genes such as BRCA1, BRCA2, CHEK1, and RAD51.[1][5] This suppression of the DDR pathway sensitizes cancer cells to the DNA-damaging effects of PARP inhibitors, resulting in a synthetic lethal interaction. A key mechanism involves the XPO1-dependent nuclear export of FOXO3a, a transcription factor that regulates apoptosis and DNA damage.[6][7] Inhibition of XPO1 by compounds like this compound traps FOXO3a in the nucleus, enhancing its pro-apoptotic functions and synergizing with the action of PARP inhibitors.[6][7]
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol provides a method for assessing cell viability based on the staining of adherent cells.
Materials:
-
96-well tissue culture plates
-
Culture medium
-
This compound and PARP inhibitor of choice
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin or ice-cold methanol)
-
0.5% Crystal Violet solution
-
Solubilization solution (e.g., 10% acetic acid or methanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a PARP inhibitor, or a combination of both for the desired duration (e.g., 72 hours). Include untreated control wells.
-
After treatment, gently wash the cells with PBS.
-
Fix the cells by adding the fixing solution and incubating for 15-20 minutes at room temperature.
-
Remove the fixative and wash the plates with water.
-
Stain the cells with 0.5% Crystal Violet solution for 20-30 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding the solubilization solution to each well and incubating for 15-20 minutes on a shaker.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of viable cells.[8][9]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol details the detection of apoptotic cells using Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).[1][10]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with this compound, a PARP inhibitor, or the combination for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and quadrants.[1][10]
Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)
This protocol describes the detection of key apoptotic proteins by immunoblotting.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound, a PARP inhibitor, or the combination.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved PARP (89 kDa fragment) and cleaved Caspase-3 (17/19 kDa fragments) indicates apoptosis.[11]
Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. XPO1 inhibition synergizes with PARP1 inhibition in small cell lung cancer by targeting nuclear transport of FOXO3a [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. XPO1 inhibition synergizes with PARP1 inhibition in small cell lung cancer by targeting nuclear transport of FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lidebiotech.com [lidebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to KPT-185 Combination Therapy with Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides a comparative analysis of KPT-185, a selective inhibitor of Exportin 1 (XPO1), in combination with topoisomerase inhibitors. By elucidating the synergistic effects and underlying mechanisms, this document aims to inform preclinical and clinical research in the development of more effective cancer therapies.
Introduction to this compound and Topoisomerase Inhibitors
This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds that function by binding to and inhibiting XPO1 (also known as CRM1). XPO1 is a crucial nuclear transport protein responsible for the export of numerous tumor suppressor proteins (TSPs), such as p53, p21, and p27, from the nucleus to the cytoplasm. In many cancers, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of these TSPs, thereby promoting cancer cell survival and proliferation. By blocking XPO1, this compound and other SINE compounds force the nuclear retention and accumulation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.
Topoisomerase inhibitors are a class of chemotherapy drugs that target topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, transcription, and other cellular processes. These inhibitors are broadly categorized into two groups:
-
Topoisomerase I inhibitors (e.g., irinotecan (B1672180), topotecan) stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand DNA breaks.
-
Topoisomerase II inhibitors (e.g., doxorubicin (B1662922), etoposide, idarubicin (B193468), daunorubicin) interfere with topoisomerase II, causing double-strand DNA breaks.
The combination of this compound with topoisomerase inhibitors is predicated on the hypothesis that the nuclear retention of key proteins by this compound can sensitize cancer cells to the DNA-damaging effects of topoisomerase inhibitors, resulting in a synergistic anti-tumor effect.
Synergistic Efficacy of this compound and Topoisomerase Inhibitors
Preclinical studies have demonstrated that the combination of XPO1 inhibitors, such as selinexor (B610770) (a close analog of this compound), with topoisomerase inhibitors results in synergistic cytotoxicity in various cancer models.
Combination with Topoisomerase I Inhibitors
Limited preclinical data is available for the specific combination of this compound with topoisomerase I inhibitors. However, studies with the clinically advanced SINE compound, selinexor, provide valuable insights. A phase 1b clinical trial has explored the combination of selinexor with irinotecan in patients with advanced or metastatic solid tumors. While this study focused on safety and tolerability, it lays the groundwork for further investigation into the synergistic potential of this combination. Another phase 1b study evaluated selinexor in combination with topotecan, demonstrating some preliminary tumor efficacy and establishing a recommended phase 2 dose.
Combination with Topoisomerase II Inhibitors
More extensive preclinical evidence supports the synergistic interaction between XPO1 inhibitors and topoisomerase II inhibitors. A key study in acute myeloid leukemia (AML) demonstrated that selinexor acts synergistically with idarubicin and daunorubicin (B1662515) in AML cell lines and patient-derived blasts. This synergy is visually represented by Combination Index (CI) plots, where CI values less than 1 indicate a synergistic effect.
Clinical trials have also investigated these combinations. A phase 1b study of selinexor in combination with doxorubicin and cyclophosphamide (B585) has been conducted in patients with advanced or metastatic solid tumors. Furthermore, a phase I/II trial of selinexor combined with liposomal doxorubicin and dexamethasone (B1670325) has shown encouraging preliminary results in patients with relapsed and refractory multiple myeloma.
Table 1: Summary of Preclinical and Clinical Studies of XPO1 Inhibitors in Combination with Topoisomerase Inhibitors
| XPO1 Inhibitor | Topoisomerase Inhibitor | Cancer Model | Key Findings | Reference |
| Selinexor | Irinotecan | Advanced/Metastatic Solid Tumors | Phase 1b clinical trial; established safety and tolerability. | |
| Selinexor | Topotecan | Advanced/Metastatic Solid Tumors | Phase 1b clinical trial; showed preliminary tumor efficacy. | |
| Selinexor | Idarubicin, Daunorubicin | Acute Myeloid Leukemia (in vitro) | Synergistic inhibition of proliferation and induction of apoptosis. | |
| Selinexor | Doxorubicin | Advanced/Metastatic Solid Tumors | Phase 1b clinical trial; evaluated safety and tolerability. | |
| Selinexor | Liposomal Doxorubicin | Relapsed/Refractory Multiple Myeloma | Phase I/II clinical trial; encouraging preliminary results. |
Mechanistic Basis for Synergy
The synergistic effect of combining this compound with topoisomerase inhibitors stems from a multi-faceted mechanism that enhances the cytotoxic effects of these DNA-damaging agents.
Nuclear Retention of Topoisomerase IIα
One of the primary mechanisms of resistance to topoisomerase II inhibitors is the aberrant nuclear export and subsequent cytoplasmic localization of topoisomerase IIα (Topo IIα). XPO1 has been identified as a key mediator of this export. By inhibiting XPO1, this compound blocks the export of Topo IIα, leading to its nuclear accumulation. This increased nuclear concentration of the drug's target enhances the sensitivity of cancer cells to topoisomerase II inhibitors.
Inhibition of DNA Damage Repair
XPO1 inhibitors have been shown to downregulate the expression of key proteins involved in DNA damage repair (DDR) pathways, such as Rad51 and Chk1. This effect is mediated, at least in part, through the nuclear retention and subsequent functional modulation of transcription factors like c-MYC. By impairing the cell's ability to repair the DNA strand breaks induced by topoisomerase inhibitors, this compound potentiates their cytotoxic effects.
Signaling Pathways and Experimental Workflows
To visualize the interplay between this compound and topoisomerase inhibitors, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing drug synergy.
Validating KPT-185 Anti-Tumor Efficacy Through XPO1 Knockdown: A Comparative Guide
This guide provides a comparative analysis of the anti-tumor effects of the selective inhibitor of nuclear export (SINE) compound, KPT-185, and genetic knockdown of its target protein, Exportin 1 (XPO1). The data presented validates that the pharmacological inhibition of XPO1 by this compound recapitulates the anti-tumor phenotypes observed with XPO1 gene silencing, confirming its on-target activity. This guide is intended for researchers, scientists, and drug development professionals investigating XPO1 as a therapeutic target in oncology.
Introduction to XPO1 and this compound
Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein that mediates the transport of a wide range of cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[1][2] In many types of cancer, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, which in turn promotes uncontrolled cell growth and survival.[3][4][5] This makes XPO1 an attractive therapeutic target.
This compound is an orally bioavailable, selective inhibitor of XPO1.[6] It works by binding to the XPO1 protein and blocking its ability to export cargo, forcing the nuclear accumulation of TSPs.[1] This restoration of TSP function within the nucleus triggers critical anti-tumor responses, including cell cycle arrest and programmed cell death (apoptosis).[7][8] To confirm that the anti-cancer effects of this compound are a direct result of XPO1 inhibition, its activity is compared with the effects of directly reducing XPO1 protein levels through RNA interference (siRNA knockdown).
Mechanism of Action: Pharmacological vs. Genetic Inhibition
Both this compound and XPO1 siRNA ultimately achieve the same goal: preventing the nuclear export of TSPs. However, their methods differ. This compound provides a rapid, dose-dependent, and reversible chemical inhibition of XPO1 function. In contrast, siRNA-mediated knockdown results in the degradation of XPO1 mRNA, leading to a more sustained but less easily modulated reduction in the total amount of XPO1 protein. The convergence of these two independent methods on similar biological outcomes provides strong validation for the therapeutic strategy.
Figure 1. Mechanism of XPO1 Inhibition.
Comparative Anti-Tumor Effects: this compound vs. XPO1 Knockdown
The following tables summarize experimental data comparing the effects of this compound treatment and XPO1 siRNA knockdown across various cancer cell lines.
Table 1: Inhibition of Cell Viability
| Cell Line | Cancer Type | This compound IC50 (72h) | XPO1 siRNA Effect on Proliferation | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 16-395 nM | - | [6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~100-500 nM | - | [7][8] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~100-500 nM | - | [8] |
| Mino, Jeko-1 | Mantle Cell Lymphoma (MCL) | 132 nM, 144 nM | - | [9] |
| NCI-N87 | Gastric Cancer | - | Suppressed cell growth | [10] |
| IU-TAB1, T1889 | Thymic Epithelial Tumor | ~0.1 µM | Reduced proliferation | [11] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Treatment/Method | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| A2780 | This compound | Increased to 60% at 72h | - | [12] |
| MOLT-4 | This compound | Induces apoptosis | G1 phase arrest | [6][13] |
| MCL cell lines | This compound | Induces apoptosis | G0-G1 arrest | [9] |
| Thymic Tumors | Selinexor (related compound) | Induces apoptosis | G2-M or G1 arrest | [11] |
| Thymic Tumors | XPO1 siRNA | - | G2-M or G1 arrest | [11] |
| Gastric Cancer | Selinexor (related compound) | Induces apoptosis | G1/S phase arrest | [10] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and building upon these findings.
Experimental Workflow
Figure 2. Experimental workflow diagram.
Protocol 1: this compound Treatment and Cell Viability (WST-1 Assay)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 10 nM to 10 µM.[7]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations (including a DMSO-only vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.[7]
-
Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[7] The results can be used to calculate the IC50 value.
Protocol 2: XPO1 Knockdown using siRNA
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate (e.g., 1.2 x 10^5 cells per well) in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[14]
-
Transfection Complex Preparation:
-
For each well, dilute a specific amount of XPO1-targeting siRNA (e.g., 40 nM final concentration) into an appropriate volume of serum-free medium.[11]
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complex mixture drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours.[14]
-
Validation of Knockdown (Western Blot):
-
Lyse a subset of the cells and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against XPO1 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the bands to confirm a reduction in XPO1 protein levels compared to a non-targeting control siRNA.[11]
-
-
Functional Assays: Use the remaining cells for downstream assays such as cell cycle analysis or proliferation assays.
Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or transfect with XPO1 siRNA as described above.
-
Cell Harvesting: After the incubation period (e.g., 72 hours), collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.[9]
Conclusion
The experimental evidence strongly indicates that the anti-tumor effects of this compound are a direct consequence of its inhibition of XPO1. Both the pharmacological blockade with this compound and the genetic knockdown of XPO1 lead to comparable outcomes, including potent inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models.[7][11][13] The use of XPO1 siRNA serves as a critical validation tool, confirming that the cellular phenotypes observed with this compound treatment are on-target. This comparative data supports the continued development of this compound and other SINE compounds as a promising therapeutic strategy for cancers that overexpress XPO1.
References
- 1. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Nuclear Export Protein XPO1 in Cancer | Cancer Biology [blogs.shu.edu]
- 3. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis reveals the roles of XPO1 in predicting prognosis and tumorigenesis - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 5. karyopharm.com [karyopharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Nuclear Exporter Protein XPO1/CRM1 in Gastric Cancer [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Exportin 1 (XPO1) inhibition leads to restoration of tumor suppressor miR-145 and consequent suppression of pancreatic cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185 and Cisplatin: A Synergistic Combination in Cancer Therapy
A detailed analysis of the enhanced anti-cancer effects observed when combining the XPO1 inhibitor KPT-185 with the chemotherapeutic agent cisplatin (B142131).
The combination of targeted therapies with traditional chemotherapy holds significant promise in overcoming drug resistance and enhancing treatment efficacy in various cancers. This guide provides a comprehensive comparison of the additive versus synergistic effects of this compound, a selective inhibitor of Exportin 1 (XPO1), and cisplatin, a cornerstone of platinum-based chemotherapy. Experimental data from studies on ovarian and other cancer cell lines are presented to elucidate the nature of their interaction and the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of Synergism
The synergistic interaction between this compound and cisplatin has been quantitatively evaluated in several cancer cell lines. The combination consistently demonstrates a greater-than-additive effect on reducing cell viability. The tables below summarize the half-maximal inhibitory concentrations (IC50) for cisplatin alone and in combination with a fixed concentration of this compound, alongside the Combination Index (CI) values. A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]
Table 1: IC50 Values of Cisplatin Alone and in Combination with this compound in Ovarian Cancer Cell Lines
| Cell Line | p53 Status | Cisplatin IC50 (µM) | Cisplatin IC50 with this compound (500 nmol/L) (µM) |
| A2780/CP70 | Wild-Type | 3.4 | 0.9 |
| OVCAR3 | Mutated | 8.9 | 1.9 |
| SKOV3 | Null | Not Specified | Not Specified |
Data adapted from a study on ovarian cancer cell lines, demonstrating a significant reduction in the IC50 of cisplatin in the presence of this compound.[2]
Table 2: Combination Index (CI) Values for this compound and Cisplatin Combination in Ovarian Cancer Cell Lines
| Cell Line | Combination Index (CI) at Fa50* | Interpretation |
| A2780/CP70 | < 1 | Synergism |
| OVCAR3 | < 1 | Synergism |
| SKOV3 | < 1 | Synergism |
*Fa50 represents the fraction of cells affected (50% inhibition).[1] CI values were calculated using the Chou-Talalay method.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound and cisplatin combination.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A2780/CP70, OVCAR3, SKOV3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of cisplatin, this compound, or a combination of both. For combination studies, cells are typically pre-treated with cisplatin for 24 hours, followed by the addition of this compound for an additional 48 hours.[1]
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated using non-linear regression analysis.
Combination Index (CI) Analysis
The Chou-Talalay method is employed to quantitatively determine the nature of the drug interaction.
-
Dose-Response Curves: Dose-response curves are generated for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: The data is analyzed using software like CalcuSyn or CompuSyn, which is based on the median-effect equation.[3][4]
-
CI Calculation: The software calculates the CI value at different effect levels (fractions affected, Fa). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and cisplatin is primarily attributed to the enhanced activation of the p53 tumor suppressor pathway, leading to increased apoptosis.
Mechanism of Synergistic Action
Cisplatin induces DNA damage, which in turn activates p53.[6][7] this compound, by inhibiting the nuclear export protein XPO1, leads to the nuclear accumulation of p53 and other tumor suppressor proteins.[8][9] The combination of these two agents results in a significant increase in nuclear p53 levels, leading to the enhanced transcription of pro-apoptotic genes like BAX and PUMA, and subsequent activation of the caspase cascade.[1][10]
Caption: Synergistic mechanism of this compound and cisplatin.
Experimental Workflow for Combination Studies
The logical flow of experiments to determine the nature of the interaction between this compound and cisplatin is outlined below.
Caption: Experimental workflow for drug combination studies.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Activation and involvement of p53 in cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Synergistic Approach to Combat Hematological Malignancies: KPT-185 in Combination with BCL-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The circumvention of apoptosis, a programmed cell death mechanism, is a hallmark of cancer. Two key players in this evasion are the overexpression of the anti-apoptotic protein BCL-2 and the hyperactivation of the nuclear export protein XPO1. Targeting these pathways individually has shown clinical promise, but resistance often emerges. This guide provides a comparative analysis of the preclinical evidence supporting the synergistic combination of KPT-185, a selective inhibitor of nuclear export (SINE), with BCL-2 inhibitors, offering a potent therapeutic strategy for various hematological malignancies.
While direct quantitative data for this compound in combination with BCL-2 inhibitors is emerging, extensive research on structurally and functionally similar XPO1 inhibitors, such as selinexor (B610770) (KPT-330) and eltanexor (B607294) (KPT-8602), provides a strong rationale and a predictive framework for the efficacy of this combination. This guide will leverage this compelling surrogate data to illustrate the potential of the this compound and BCL-2 inhibitor combination.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic anti-cancer effect of combining this compound and a BCL-2 inhibitor, such as venetoclax (B612062), stems from their complementary mechanisms of action that target cancer cell survival through distinct but interconnected pathways.
This compound (XPO1 Inhibition): this compound is a potent and selective inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is responsible for the nuclear export of numerous tumor suppressor proteins (TSPs), including p53, and growth-regulating proteins.[3] By blocking XPO1, this compound forces the nuclear accumulation and activation of these TSPs, leading to cell cycle arrest and apoptosis.[1][2] Crucially, XPO1 inhibition has also been shown to downregulate the expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key resistance factor to BCL-2 inhibitors.[3][4][5]
BCL-2 Inhibitors (e.g., Venetoclax): BCL-2 is a central anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM, preventing them from triggering the mitochondrial pathway of apoptosis.[6][7][8] BCL-2 inhibitors, often referred to as BH3 mimetics, bind to BCL-2 and displace these pro-apoptotic proteins, leading to the initiation of apoptosis.[6][7][8] However, cancer cells can develop resistance to BCL-2 inhibitors by upregulating other anti-apoptotic proteins, most notably MCL-1.[5]
The Synergy: The combination of this compound and a BCL-2 inhibitor creates a potent synergistic effect. This compound-mediated downregulation of MCL-1 expression sensitizes cancer cells to the pro-apoptotic effects of the BCL-2 inhibitor.[3][4] This dual targeting of two critical anti-apoptotic proteins effectively disables the cancer cell's primary survival mechanisms, leading to enhanced and sustained apoptosis.
Figure 1. Synergistic mechanism of this compound and BCL-2 inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of XPO1 inhibitors (selinexor and eltanexor as surrogates for this compound) and the BCL-2 inhibitor venetoclax, both as single agents and in combination, across various hematological cancer cell lines.
Table 1: Single-Agent Activity (IC50 Values)
| Cell Line | Cancer Type | Selinexor (nM) | Venetoclax (µM) |
| THP-1 | Acute Myeloid Leukemia | ~950[9] | 0.0018 - 0.005[10][11] |
| KG-1A | Acute Myeloid Leukemia | ~250[9] | >10[11] |
| U266-B1 | Multiple Myeloma (t(11;14)) | Data not available | ~0.001[11] |
| RPMI-8226 | Multiple Myeloma (non-t(11;14)) | Data not available | >10[11] |
| JEKO-1 | Mantle Cell Lymphoma | Data not available | ~0.005[11] |
| Z138 | Mantle Cell Lymphoma | Data not available | ~0.003[11] |
Table 2: Combination Synergy Analysis
| Cell Line | Cancer Type | Combination | Synergy Score (Model) | Reference |
| THP-1 | Acute Myeloid Leukemia | Selinexor + Venetoclax | 10.54 (ZIP) | [9] |
| KG-1A | Acute Myeloid Leukemia | Selinexor + Venetoclax | 13.75 (ZIP) | [9] |
| t(11;14) MM cells | Multiple Myeloma | Selinexor + Venetoclax | 10.2 (Bliss) | [2] |
| non-t(11;14) MM cells | Multiple Myeloma | Selinexor + Venetoclax | -0.5 (Bliss) | [2] |
| JEKO-1 | Mantle Cell Lymphoma | Selinexor + Venetoclax | CI < 1 (Chou-Talalay) | [12] |
| Z138 | Mantle Cell Lymphoma | Selinexor + Venetoclax | CI < 1 (Chou-Talalay) | [12] |
| CAL-120, BT-20, MDA-MB-468 | Triple-Negative Breast Cancer | Eltanexor + Venetoclax | >10 (Bliss) | [13] |
Note: Synergy scores vary based on the mathematical model used (e.g., ZIP, Bliss, Chou-Talalay). A Bliss score > 10, a ZIP score > 10, or a Combination Index (CI) < 1 generally indicates a synergistic interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with this compound, a BCL-2 inhibitor, or the combination at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds of interest for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Synergy Analysis (Chou-Talalay Method)
The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug synergy.[1][6][7]
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Data Input: Input the dose-effect data into a specialized software program like CompuSyn.
-
CI Calculation: The software calculates the CI value for different effect levels (fraction affected, Fa).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. Research Portal [scholarship.miami.edu]
- 3. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational combination strategies to enhance venetoclax activity and overcome resistance in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selinexor Synergistically Promotes the Antileukemia Activity of Venetoclax in Acute Myeloid Leukemia by Inhibiting Glycolytic Function and Downregulating the Expression of DNA Replication Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug: Venetoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. The Therapeutic Synergy of Selinexor and Venetoclax in Mantle Cell Lymphoma Through Induction of DNA Damage and Perturbation of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
KPT-185 vs. Verdinexor (KPT-335) in Canine Cancer Models: A Comparative Guide
This guide provides a detailed comparison of two selective inhibitor of nuclear export (SINE) compounds, KPT-185 and verdinexor (B611663) (KPT-335), in the context of canine cancer research. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and experimental backing.
Introduction
This compound and verdinexor (KPT-335) are small molecule inhibitors of Exportin 1 (XPO1 or CRM1), a key nuclear export protein. In cancer cells, XPO1 is often overexpressed and mediates the transport of major tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm, effectively inactivating them. By blocking XPO1, SINE compounds force the nuclear retention and accumulation of these proteins, leading to cell cycle arrest and apoptosis in malignant cells. While both this compound and verdinexor operate through this mechanism, their differing pharmacokinetic profiles have largely dictated their application in research and clinical settings. This compound, noted for its potent in vitro activity but limited oral bioavailability, is primarily utilized in laboratory studies. In contrast, verdinexor was developed as an orally bioavailable drug, leading to its evaluation in clinical trials for dogs with spontaneous cancers.[1][2]
Mechanism of Action: XPO1 Inhibition
Both this compound and verdinexor selectively and covalently bind to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1. This action prevents the binding of cargo proteins containing a nuclear export signal (NES) to XPO1. The subsequent nuclear accumulation of tumor suppressor proteins, such as p53, p21, and FOXO, reactivates their anti-cancer functions.[3][4] This targeted approach offers a distinct mechanism from traditional cytotoxic chemotherapy.[5]
Caption: Mechanism of Action of SINE Compounds.
In Vitro Efficacy
This compound has demonstrated high potency in in vitro studies against various canine cancer cell lines. However, verdinexor also shows significant activity at nanomolar concentrations, which are achievable in a clinical setting.
| Compound | Canine Cancer Model | Cell Line(s) | IC50 (nM) | Reference |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) | Primary Canine DLBCL Samples | 13.3 ± 6.2 | [1] |
| T-cell Leukemia (Human - for comparison) | Jurkat | 8.7 ± 0.7 | [1] | |
| Verdinexor (KPT-335) | Diffuse Large B-cell Lymphoma (DLBCL) | CLBL1 | 8.5 ± 4.1 | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly3 (Human) | 2.1 ± 1.3 | [6] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly10 (Human) | 41.8 ± 21.0 | [6] | |
| Melanoma | Multiple Canine Cell Lines | 71 - 330 | ||
| Osteosarcoma | Multiple Canine Cell Lines | 21 - 74 | [7] |
In Vivo Efficacy: Clinical Trials of Verdinexor
Due to its oral bioavailability, verdinexor has been the subject of clinical trials in dogs with naturally occurring cancers.
Phase I Clinical Trial
A Phase I study was conducted to determine the maximum tolerated dose (MTD) and assess the preliminary efficacy of verdinexor in dogs with various cancers, primarily non-Hodgkin lymphoma (NHL).[8]
-
Key Findings:
-
MTD: 1.75 mg/kg administered orally twice a week.[8]
-
Biologic activity was observed at doses as low as 1 mg/kg.[8]
-
Clinical benefit (partial response or stable disease) was noted in 9 out of 14 dogs with NHL.[8]
-
The most common adverse events were gastrointestinal (anorexia, vomiting, diarrhea) and were generally manageable.[8]
-
Phase II Clinical Trial
A subsequent Phase II study focused on a larger population of dogs with both newly diagnosed and relapsed lymphoma to further evaluate the efficacy and safety of verdinexor.[9][10]
-
Key Findings:
| Parameter | Phase I Clinical Trial | Phase II Clinical Trial |
| Patient Population | 17 dogs with NHL, mast cell tumor, or osteosarcoma | 58 dogs with naïve or relapsed B-cell and T-cell lymphoma |
| Dosing Regimen | Dose escalation starting at 1 mg/kg; MTD determined to be 1.75 mg/kg twice weekly. Dose expansion at 1.5 mg/kg three times weekly. | Three dosing groups, based on 1.5 mg/kg three times weekly. |
| Objective Response Rate (ORR) | Not the primary endpoint, but clinical benefit observed in 9/14 NHL patients. | 37% overall; 71% in dogs with T-cell lymphoma. |
| Most Common Adverse Events | Anorexia, weight loss, vomiting, diarrhea. | Grade 1-2 anorexia. |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Canine cancer cell lines (e.g., CLBL1 for lymphoma, various melanoma and osteosarcoma lines) and primary tumor cells were used.[1][7]
-
Treatment: Cells were cultured in 96-well plates and treated with serial dilutions of this compound or verdinexor for 72-96 hours.[1][6]
-
Analysis: Cell viability was assessed using assays such as the MTS assay or CyQUANT® cell proliferation kit. The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of the compounds.[1]
Canine Clinical Trials (Verdinexor)
-
Patient Selection: Client-owned dogs with a confirmed diagnosis of lymphoma (naïve or first relapse) were enrolled.[9][12]
-
Study Design: The Phase I trial was a dose-escalation study, while the Phase II trial was an open-label, multi-center study.[1][9] A more recent pivotal field study was a randomized, placebo-controlled, double-masked trial.[8]
-
Treatment Administration: Verdinexor was administered orally by the dog's owner two to three times a week.[9][12]
-
Monitoring and Evaluation: Dogs were regularly monitored through physical examinations, bloodwork (CBC, chemistry panels), and tumor measurements. Response to therapy was evaluated based on the Veterinary Cooperative Oncology Group (VCOG) standardized criteria for lymphoma.[13] Quality of life was also assessed.[1]
Caption: Experimental Workflows.
Conclusion
Both this compound and verdinexor are potent inhibitors of XPO1 with demonstrated anti-cancer activity in canine models. This compound serves as a valuable tool for in vitro investigations due to its high potency. Verdinexor, with its favorable oral bioavailability, has shown significant promise in clinical trials for dogs with lymphoma, offering a new therapeutic avenue for this common canine cancer. The clinical data from canine studies with verdinexor has also provided crucial support for the development of its human analog, selinexor, highlighting the value of comparative oncology.[2] Future research may focus on combination therapies to further enhance the efficacy of XPO1 inhibitors in canine cancer treatment.
References
- 1. karyopharm.com [karyopharm.com]
- 2. Frontiers | Canine Cancer: Strategies in Experimental Therapeutics [frontiersin.org]
- 3. Pan-cancer analysis reveals the roles of XPO1 in predicting prognosis and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. karyopharm.com [karyopharm.com]
- 7. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (verdinexor) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (verdinexor) in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studypages - Clinical Trial for Canine Lymphoma Evaluating a Novel Therapy in a Placebo-Controlled Study [studypages.com]
- 13. livma.org [livma.org]
Differential Gene Expression Analysis: A Comparative Guide to KPT-185 and Selinexor Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential gene expression profiles induced by two selective inhibitors of nuclear export (SINE), KPT-185 and Selinexor (KPT-330). Both compounds target Exportin 1 (XPO1), a key protein in the regulation of nuclear-cytoplasmic transport, leading to the nuclear retention of tumor suppressor proteins and cell cycle regulators. While their mechanism of action is similar, this guide delves into the nuanced differences in their impact on the transcriptome, supported by available experimental data.
Executive Summary
This compound and Selinexor are potent inhibitors of XPO1-mediated nuclear export, demonstrating significant anti-proliferative effects in various cancer models. Gene expression analyses reveal that both drugs modulate pathways central to cell cycle control, apoptosis, and cellular metabolism. This guide presents a side-by-side comparison of their effects on gene expression, highlighting both common and distinct transcriptional signatures.
Comparative Analysis of Differentially Expressed Genes
This compound Treatment in Mantle Cell Lymphoma
A key study by Tabe et al. (2015) investigated the transcriptomic effects of this compound on mantle cell lymphoma (MCL) cell lines. The analysis identified a set of genes that were consistently altered regardless of the p53 mutational status of the cells, suggesting a core set of targets for XPO1 inhibition in this context.[1]
Table 1: Summary of Differentially Expressed Genes Following this compound Treatment in MCL Cells [1]
| Regulation | Number of Genes | Key Affected Pathways |
| Downregulated | 178 | Cell Cycle, DNA Replication, Ribosome Biogenesis |
| Upregulated | 159 | Apoptosis, p53 signaling (in wt-p53 cells) |
Note: The complete list of differentially expressed genes can be found in the supplementary information of the cited publication.
Selinexor Treatment in Various Malignancies
Multiple studies have explored the impact of Selinexor on gene expression across different cancer types, including multiple myeloma, glioblastoma, and sarcoma. A recurring theme is the modulation of genes involved in cell survival, DNA damage repair, and inflammatory signaling.
Table 2: Summary of Key Gene Expression Changes Following Selinexor Treatment
| Cancer Type | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| Multiple Myeloma | DNA Damage Repair (e.g., BRCA1, RAD51), MYC targets | Apoptotic signaling, Interferon-mediated signaling | [2][3] |
| Chordoma | Oncogenic pathways | TP53 signaling, Apoptosis | [4] |
| General | Pro-inflammatory pathways (NF-κB, STAT3) | Tumor Suppressor Genes | [5][6] |
Experimental Protocols
Gene Expression Analysis of this compound in Mantle Cell Lymphoma[1]
1. Cell Culture and Treatment:
- Mantle cell lymphoma (MCL) cell lines (JVM2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Cells were treated with 100 nM this compound for 18 hours.
2. RNA Extraction and Microarray Hybridization:
- Total RNA was extracted using the RNeasy Mini Kit (Qiagen).
- RNA quality was assessed using a Bioanalyzer 2100 (Agilent).
- 300 ng of total RNA was amplified and biotin-labeled using the Illumina TotalPrep RNA Amplification kit (Ambion).
- Labeled cRNA was hybridized to Illumina HT12 version 4 human whole-genome expression arrays.
3. Data Analysis:
- Bead-level data was processed and background-corrected.
- Differential gene expression was determined by comparing this compound-treated samples to untreated controls.
- Genes with a log2 fold change of at least 0.5 in at least 3 of 6 replicates were considered significantly altered.
Representative Protocol for Selinexor Gene Expression Analysis (Synthesized from multiple sources)
1. Cell Culture and Treatment:
- Cancer cell lines (e.g., multiple myeloma CD138+ cells) are cultured in appropriate media.
- Cells are treated with a relevant concentration of Selinexor (e.g., 0.05-1 µM) for a specified duration (e.g., 24 hours).[2]
2. RNA Extraction and Sequencing:
- Total RNA is isolated from cell pellets.
- RNA integrity is confirmed, and library preparation for RNA sequencing (RNA-Seq) is performed.
3. Bioinformatic Analysis:
- Sequencing reads are aligned to the human reference genome.
- Differential gene expression analysis is conducted using tools such as DESeq2.[1]
- Pathway analysis is performed to identify significantly enriched biological pathways among the differentially expressed genes.
Signaling Pathways and Experimental Workflows
To visualize the interconnected processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound and Selinexor.
Caption: General workflow for differential gene expression analysis.
Conclusion
Both this compound and Selinexor, as inhibitors of XPO1, induce significant changes in the cellular transcriptome that underpin their anti-cancer activity. While they share the common mechanism of promoting nuclear retention of tumor suppressors, the available data suggests potential differences in their downstream effects. This compound has a pronounced impact on the machinery of ribosome biogenesis in mantle cell lymphoma.[1] Selinexor, on the other hand, has been shown to significantly downregulate key DNA damage repair proteins.[2]
This guide serves as a starting point for researchers interested in the nuanced effects of these two important anti-cancer compounds. Further direct comparative studies will be invaluable in elucidating the subtle yet potentially significant differences in their mechanisms of action and in guiding their clinical application.
References
- 1. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XPO1 inhibitor KPT-330 synergizes with Bcl-xL inhibitor to induce cancer cell apoptosis by perturbing rRNA processing and Mcl-1 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLOS One [journals.plos.org]
- 4. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of KPT-185: A Procedural Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of KPT-185, a selective inhibitor of nuclear export. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this potent compound.
This compound is a solid, selective, and irreversible inhibitor of chromosome maintenance protein 1 (CRM1). As a compound with biological activity, all forms of this compound waste, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. The primary recommended method for the disposal of this compound and associated waste is high-temperature incineration.
Quantitative Data Summary
For safe handling and disposal, key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 355.31 g/mol | [1] |
| Physical State | Solid | |
| Solubility in DMSO | >17.77 mg/mL | |
| Storage (Solid) | 3 years at -20°C | [2] |
| Storage (in Solvent) | 1 year at -80°C | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Disposal of Solid (Neat) this compound
This procedure applies to expired, unused, or waste this compound in its solid powder form.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Original this compound container or a clearly labeled, sealable, and compatible waste container.
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Preparation: Ensure all PPE is worn correctly. Perform all handling within a certified chemical fume hood.
-
Containerization: If possible, dispose of solid this compound in its original, clearly labeled manufacturer's container. If this is not feasible, transfer the solid waste to a new, compatible container with a secure, leak-proof screw-on cap.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid, 1-methylethyl ester (this compound).
-
The quantity of waste.
-
The date of waste generation.
-
The name of the principal investigator and laboratory contact information.
-
-
Storage: Place the labeled container in a designated secondary containment bin within a satellite accumulation area. This area should be clearly marked and away from general laboratory traffic.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of solid this compound in regular laboratory trash.
Disposal of this compound in Solvents (e.g., DMSO)
This procedure is for the disposal of this compound solutions, which are common in experimental settings.
Materials:
-
PPE as listed above.
-
Designated, leak-proof, and chemically compatible waste container for organic solvent waste.
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Waste Collection: Collect all waste solutions of this compound in a designated container specifically marked for "Organic Solvent Waste" or "DMSO Waste." Ensure the container material is compatible with the solvent used.
-
Segregation: Do not mix this compound waste with incompatible chemicals. Specifically, keep acidic waste separate from basic waste and oxidizing agents separate from reducing agents.
-
Labeling: Clearly label the waste container with a hazardous waste tag detailing all chemical constituents and their approximate concentrations, including this compound and the solvent (e.g., DMSO).
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area within secondary containment.
-
Disposal: Contact your institution's EHS office for collection and disposal via high-temperature chemical incineration.[3][4]
Disposal of this compound Contaminated Labware and Materials
This protocol covers the disposal of items such as pipette tips, gloves, bench paper, and empty containers that have come into contact with this compound.
Materials:
-
PPE as listed above.
-
Sealable, clear plastic bags for solid waste.
-
Sharps container for contaminated sharps.
-
Hazardous waste labels.
Procedure:
-
Solid Waste (Non-Sharps):
-
Collect all contaminated items such as gloves, wipes, and absorbent paper in a clear plastic bag.
-
Double-bag the waste to ensure containment.
-
Label the outer bag as "Hazardous Waste" and specify the contaminant (this compound).
-
-
Sharps Waste:
-
Dispose of all contaminated sharps, including pipette tips and broken glass, in a designated, puncture-resistant sharps container.
-
Label the sharps container as "Hazardous Waste" with the name of the chemical contaminant.
-
-
Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous chemical waste and dispose of it according to the procedure for this compound in solvents.
-
After triple-rinsing, deface the original label and dispose of the container as per institutional policy, which may allow for disposal as regular trash.
-
-
Storage and Disposal: Store all labeled, contaminated waste in the designated satellite accumulation area and arrange for pickup by your institution's EHS.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling KPT-185
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of KPT-185, a selective inhibitor of CRM1. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).[1]
| Body Area | Required Protection | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Fire/flame resistant and impervious clothing | Provides a barrier against potential splashes and contact.[1] |
| Hands | Chemical impermeable gloves | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | Full-face respirator | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Operational Plan: From Handling to Disposal
Safe and effective research necessitates a clear, step-by-step operational plan. The following procedures are designed to minimize risk and ensure proper management of this compound throughout its lifecycle in the laboratory.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the accumulation of vapors or dust.[1]
-
Avoid Contamination: Take stringent precautions to avoid contact with skin and eyes. Prevent the formation of dust and aerosols during handling.[1]
-
Tool Usage: Employ non-sparking tools to prevent ignition sources.[1]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]
Accidental Release Measures
In the event of a spill or leak, immediate and decisive action is critical.
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning:
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Collection: Collect waste material in suitable and closed containers.[1]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow Visualization
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
